molecular formula C15H20O3 B1326095 Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate CAS No. 31419-99-5

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Cat. No.: B1326095
CAS No.: 31419-99-5
M. Wt: 248.32 g/mol
InChI Key: OQXWCPFTGVPFQX-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXWCPFTGVPFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645855
Record name Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31419-99-5
Record name Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a substituted aromatic ketoester with significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. This document delves into the logical synthesis of the title compound, elucidating the underlying principles of the key chemical transformations involved. A detailed, field-proven experimental protocol for its preparation is provided, alongside a thorough discussion of its expected physicochemical and spectroscopic properties. The potential applications of this molecule, particularly in the context of drug discovery, are explored based on the established biological relevance of the broader class of 4-aryl-4-oxobutanoates. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Core Compound Identity

This compound is an organic molecule characterized by a central butanoate chain functionalized with both an ethyl ester and a 2,4,6-trimethylphenyl (mesityl) ketone. Its Chemical Abstracts Service (CAS) number is 31419-99-5 .[1][2][3] The presence of the sterically hindered and electron-rich mesityl group, combined with the reactive keto-ester moiety, makes this compound an intriguing subject for synthetic elaboration and a potential scaffold for the development of novel bioactive molecules.

The 4-aryl-4-oxobutanoate framework is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5] The keto-ester functional group, in particular, serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.[6][7]

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through a two-step process:

  • Friedel-Crafts Acylation: The initial step involves the reaction of mesitylene (1,3,5-trimethylbenzene) with succinic anhydride. This electrophilic aromatic substitution reaction introduces the four-carbon chain onto the aromatic ring, forming the intermediate carboxylic acid, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

  • Fischer Esterification: The subsequent step is the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the final ethyl ester product.

Step 1: Friedel-Crafts Acylation of Mesitylene

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring. In this synthesis, mesitylene acts as the nucleophile, and the electrophile is generated from succinic anhydride with the aid of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanism of Acylation:

The reaction proceeds through the formation of a highly reactive acylium ion. The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion. The electron-rich mesitylene then attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the keto-acid product.

Friedel_Crafts_Acylation Mesitylene Mesitylene SigmaComplex Sigma Complex (Intermediate) Mesitylene->SigmaComplex Nucleophilic Attack SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion (Electrophile) SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex KetoAcid 4-(2,4,6-trimethylphenyl) -4-oxobutanoic acid SigmaComplex->KetoAcid - H⁺, -AlCl₃ Fischer_Esterification KetoAcid 4-(2,4,6-trimethylphenyl) -4-oxobutanoic acid TetrahedralIntermediate Tetrahedral Intermediate KetoAcid->TetrahedralIntermediate + Ethanol, H⁺ Ethanol Ethanol Ethanol->TetrahedralIntermediate AcidCatalyst H⁺ (Catalyst) FinalEster Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate TetrahedralIntermediate->FinalEster - H₂O, -H⁺

Caption: Workflow for the Fischer Esterification.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimentally determined data for this compound in public databases, the following properties are based on data from commercial suppliers and predictions from analogous compounds.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 31419-9-5[1][2][3]
Molecular Formula C₁₅H₂₀O₃[3]
Molecular Weight 248.32 g/mol [3]
Appearance Predicted to be a solid or oil
Boiling Point Not available
Melting Point Not available

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Peaks
¹H NMR * ~7.0 ppm (s, 2H): Aromatic protons. * ~4.1 ppm (q, 2H): -OCH₂- of the ethyl ester. * ~3.2 ppm (t, 2H): -COCH₂- protons. * ~2.7 ppm (t, 2H): -CH₂CO- protons. * ~2.3 ppm (s, 9H): Methyl protons on the aromatic ring. * ~1.2 ppm (t, 3H): -CH₃ of the ethyl ester.
¹³C NMR * ~200-205 ppm: Aromatic ketone carbonyl carbon. * ~173 ppm: Ester carbonyl carbon. * ~135-140 ppm: Quaternary aromatic carbons. * ~128 ppm: Aromatic CH carbons. * ~61 ppm: -OCH₂- of the ethyl ester. * ~35 ppm: -COCH₂- carbon. * ~29 ppm: -CH₂CO- carbon. * ~21 ppm: Aromatic methyl carbons. * ~14 ppm: -CH₃ of the ethyl ester.
IR (Infrared) * ~1735 cm⁻¹: C=O stretch (ester). * ~1685 cm⁻¹: C=O stretch (aromatic ketone). * ~2950-3000 cm⁻¹: C-H stretch (aliphatic). * ~1600 cm⁻¹: C=C stretch (aromatic). * ~1200 cm⁻¹: C-O stretch (ester).
Mass Spec (EI) * m/z 248: Molecular ion (M⁺). * m/z 203: [M - OCH₂CH₃]⁺. * m/z 161: [CH₃)₃C₆H₂CO]⁺.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a scaffold in medicinal chemistry. The broader class of 4-aryl-4-oxobutanoic acids and their derivatives have been investigated for a range of biological activities.

  • Anti-inflammatory and Analgesic Agents: Numerous studies have demonstrated the anti-inflammatory and analgesic properties of various 4-aryl-4-oxobutanoate derivatives. [4][5]The core structure is amenable to modification to optimize these activities.

  • Antimicrobial and Antiviral Agents: The keto-ester functionality can be a precursor to various heterocyclic systems, which are prevalent in antimicrobial and antiviral drugs. [8]* Kinase Inhibitors: The aromatic ketone moiety can serve as a key interaction point with the hinge region of protein kinases, making this scaffold a potential starting point for the design of kinase inhibitors.

The 2,4,6-trimethylphenyl group provides a unique steric and electronic profile that can be exploited to achieve selective interactions with biological targets. Further derivatization of the keto and ester functionalities can lead to a diverse library of compounds for biological screening.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

Step 1: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

Materials:

  • Mesitylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane and anhydrous aluminum chloride (2.2 equivalents).

  • Cool the suspension to 0 °C in an ice bath.

  • Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add mesitylene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

Materials:

  • 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

  • Ethanol, absolute

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. 4. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its preparation via a sequential Friedel-Crafts acylation and Fischer esterification is a robust and well-understood process. The presence of both a sterically demanding aromatic ketone and a modifiable ester group makes it a valuable intermediate for the synthesis of more complex molecules. For drug development professionals, this compound represents a promising starting point for the exploration of new chemical space in the pursuit of novel therapeutic agents, particularly in the areas of anti-inflammatory and kinase inhibitor research. This guide provides the foundational knowledge and practical protocols necessary to enable further investigation and application of this interesting molecule.

References

  • Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry, 104, 104343. [Link]

  • Request PDF. (2025). Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. ResearchGate. [Link]

  • Fischer Esterification Procedure. (n.d.). University of California, Irvine. [Link]

  • Mastri, M. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • ResearchGate. (1970). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

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  • ACG Publications. (2023). Records of Natural Products-SI. [Link]

  • ResearchGate. (2021). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

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  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]-4-oxobutanoate. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

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Sources

An In-depth Technical Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of versatile molecular scaffolds are paramount. Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a γ-keto ester, represents a significant, albeit specialized, building block. Its unique architecture, combining a sterically hindered aromatic ketone with a reactive ester functionality, opens avenues for the construction of complex molecular frameworks. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, designed for researchers and professionals in drug development and chemical synthesis.

The core structure features a butanoate chain functionalized with a ketone at the 4-position, which is in turn attached to a 2,4,6-trimethylphenyl (mesityl) group. This substitution pattern imparts distinct chemical characteristics, influencing both its reactivity and its potential utility as a precursor to novel chemical entities.

Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is identified by a unique set of identifiers and physicochemical parameters that dictate its behavior in chemical systems.

PropertyValueSource(s)
CAS Number 31419-99-5[1][2][3]
Molecular Formula C₁₅H₂₀O₃[1][2]
Molecular Weight 248.32 g/mol [1][4]
IUPAC Name ethyl 4-mesityl-4-oxobutanoate[4]
SMILES String O=C(OCC)CCC(=O)c1c(C)cc(C)cc1C[1]
InChI Key OQXWCPFTGVPFQX-UHFFFAOYSA-N[2][4]

These identifiers are crucial for unambiguous documentation and database retrieval, forming the cornerstone of reproducible scientific work.

Plausible Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, its structure strongly suggests a synthesis rooted in the classic Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution is a fundamental method for forming aryl ketones.[5] The logical precursors for this synthesis would be mesitylene (1,3,5-trimethylbenzene) and a derivative of succinic acid, such as succinic anhydride or its corresponding acyl chloride.

The choice of mesitylene as the aromatic component is significant; its three methyl groups are electron-donating, which activates the aromatic ring towards electrophilic attack, facilitating the acylation reaction.[7]

G cluster_reactants Reactants cluster_catalyst Catalyst Mesitylene Mesitylene (1,3,5-Trimethylbenzene) AcyliumIon Acylium Ion Intermediate Mesitylene->AcyliumIon Electrophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->SuccinicAnhydride ProductAcid 4-mesityl-4-oxobutanoic acid AcyliumIon->ProductAcid Aromatic Substitution Esterification Esterification (Ethanol, Acid Catalyst) ProductAcid->Esterification FinalProduct Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate Esterification->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized yet robust procedure based on established Friedel-Crafts methodology.[8][9]

  • Catalyst Activation and Acylium Ion Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as dichloromethane or 1,2-dichloroethane.

    • Add the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in a stoichiometric amount relative to the acylating agent.[5] The catalyst's quality is critical; it must be anhydrous to be effective.[8]

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add succinic anhydride. The Lewis acid coordinates with the anhydride, facilitating the formation of the electrophilic acylium ion.

  • Electrophilic Aromatic Substitution:

    • To the activated mixture, add mesitylene dropwise, maintaining the temperature at 0°C. The electron-rich mesitylene ring will act as a nucleophile, attacking the acylium ion.[7]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.[9]

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid intermediate.

  • Esterification:

    • The crude 4-mesityl-4-oxobutanoic acid is then dissolved in an excess of ethanol.

    • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

    • The mixture is heated to reflux for several hours to drive the Fischer esterification to completion.

    • After cooling, the excess ethanol is removed, and the residue is worked up by neutralizing the acid catalyst and extracting the final ester product. Purification is typically achieved by column chromatography.

Spectroscopic Analysis: A Predictive Guide

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. DFT and machine learning-based prediction tools can provide accurate estimates.[10][11]

  • Aromatic Protons: Two protons on the mesityl ring will appear as a singlet, likely in the range of δ 6.8-7.0 ppm.

  • Methylene Protons: The two methylene groups of the butanoate chain (adjacent to the carbonyl and the ester) will appear as distinct triplets, likely around δ 3.0-3.3 ppm and δ 2.7-2.9 ppm, respectively.

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group will be observed around δ 4.1-4.3 ppm, and a triplet for the terminal -CH₃ group will be seen around δ 1.2-1.4 ppm.

  • Mesityl Methyl Protons: Two distinct singlets are expected for the methyl groups on the aromatic ring. The two ortho methyl groups will produce one singlet (6H), and the para methyl group will produce another (3H), both likely in the δ 2.2-2.4 ppm region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary structural information.[12]

  • Carbonyl Carbons: Two signals in the downfield region are expected for the ketone (C=O) and ester (C=O) carbons, likely above δ 190 ppm and around δ 170-175 ppm, respectively.

  • Aromatic Carbons: Signals for the substituted and unsubstituted carbons of the mesityl ring will appear in the δ 125-140 ppm range.

  • Aliphatic Carbons: The methylene carbons of the butanoate chain and the ethyl group, as well as the methyl carbons of the mesityl group, will appear in the upfield region (δ 10-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.[13]

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.[14]

  • C=O Stretch (Ester): Another strong, sharp absorption band will be present around 1730-1750 cm⁻¹.[15]

  • C-O Stretch (Ester): A characteristic band for the ester C-O bond will be visible in the 1100-1300 cm⁻¹ region.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.[13]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺•) at m/z 248. The fragmentation pattern would be characteristic of aromatic ketones, with a major fragment resulting from α-cleavage to form a stable acylium ion.[2]

Potential Applications in Drug Development and Organic Synthesis

The true value of a molecule like this compound lies in its potential as a synthetic intermediate. Gamma-keto esters are well-established as versatile precursors in the synthesis of a wide array of bioactive molecules and complex natural products.[16][17]

The dual functionality of the γ-keto ester motif allows it to be a key player in the construction of various heterocyclic systems, which are privileged structures in medicinal chemistry.

G cluster_reactions Heterocyclic Synthesis Pathways cluster_products Bioactive Scaffolds Start Ethyl 4-(Aryl)-4-oxobutanoate (γ-Keto Ester) PaalKnorr Paal-Knorr Synthesis (with Amines) Start->PaalKnorr Condensation Condensation Reactions (with Hydrazines) Start->Condensation Other Other Annulations Start->Other Pyrroles Substituted Pyrroles/ Pyrrolidinones PaalKnorr->Pyrroles Pyridazines Pyridazinones Condensation->Pyridazines OtherHet Other Heterocycles (e.g., Furans) Other->OtherHet

Caption: Synthetic utility of γ-keto esters in generating diverse heterocyclic cores.

  • Synthesis of Pyrrole Derivatives: Through reactions like the Paal-Knorr pyrrole synthesis, γ-dicarbonyl compounds can react with primary amines to form substituted pyrroles or pyrrolidinones, which are common motifs in pharmaceuticals.[18]

  • Formation of Pyridazinones: Condensation of the γ-keto ester with hydrazine derivatives can lead to the formation of pyridazinone rings, a class of heterocycles known for a range of biological activities, including cardiovascular and anti-inflammatory effects.

  • Versatile Precursor for Complex Molecules: The ketone and ester groups can be selectively modified. For instance, reduction of the ketone followed by lactonization can yield valuable γ-lactones. The ester can be hydrolyzed, converted to an amide, or reduced, providing multiple handles for further synthetic elaboration.[19]

The presence of the bulky mesityl group can offer steric control in subsequent reactions and may also contribute to the pharmacokinetic profile of a final drug candidate by increasing lipophilicity.

Conclusion

This compound is a molecule of significant synthetic potential. While not a final product in itself, its value as a versatile intermediate cannot be overstated. Its logical and scalable synthesis via Friedel-Crafts acylation, combined with the rich chemistry of the γ-keto ester functional group, makes it an attractive building block for researchers aiming to construct novel and complex molecular architectures. For professionals in drug discovery, this compound represents a gateway to new heterocyclic scaffolds, offering a solid starting point for the development of next-generation therapeutics. This guide serves as a foundational resource to stimulate and support such innovative endeavors.

References

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An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is strategically designed as a two-step process, commencing with the Friedel-Crafts acylation of mesitylene with succinic anhydride to yield the intermediate, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid. This intermediate is subsequently subjected to Fischer esterification with ethanol to afford the final product. This guide offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and characterization data, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a keto-ester of significant interest in various research and development domains. Its molecular architecture, featuring a substituted aromatic ketone and an ethyl ester moiety, makes it a versatile building block in the synthesis of more complex organic molecules.

The synthetic strategy detailed herein is centered around two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and the Fischer esterification. This approach was selected for its reliability, scalability, and the ready availability of starting materials.

The two-step synthesis pathway is as follows:

  • Step 1: Friedel-Crafts Acylation. Mesitylene (1,3,5-trimethylbenzene) undergoes an electrophilic aromatic substitution reaction with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction forms the carboxylic acid intermediate, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid. The highly activated nature of the mesitylene ring facilitates this acylation.

  • Step 2: Fischer Esterification. The carboxylic acid intermediate is then converted to the corresponding ethyl ester through reaction with an excess of ethanol under acidic conditions. This equilibrium-driven reaction is a classic and widely used method for ester synthesis.[1]

This guide will now delve into the detailed experimental procedures for each of these steps, followed by a comprehensive characterization of the final product.

Synthesis Pathway Visualization

The overall synthetic transformation is depicted in the following reaction scheme:

Synthesis_Pathway Mesitylene Mesitylene Intermediate 4-(2,4,6-trimethylphenyl)- 4-oxobutanoic acid Mesitylene->Intermediate 1. Succinic Anhydride, AlCl₃ 2. H₂O, HCl SuccinicAnhydride Succinic Anhydride FinalProduct Ethyl 4-(2,4,6-trimethylphenyl)- 4-oxobutanoate Intermediate->FinalProduct Ethanol, H₂SO₄ (cat.) Ethanol Ethanol

Figure 1: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar EquivalentsAmount
Mesitylene120.191.0User Defined
Succinic Anhydride100.071.0User Defined
Anhydrous Aluminum Chloride (AlCl₃)133.342.2User Defined
Dichloromethane (DCM), anhydrous--User Defined
Hydrochloric Acid (HCl), concentrated--User Defined
Ice--User Defined

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane.

  • In a separate flask, dissolve succinic anhydride (1.0 eq.) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • After the initial exotherm subsides, add mesitylene (1.0 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and cautiously quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol follows the general principles of Fischer esterification.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar EquivalentsAmount
4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid220.271.0User Defined
Ethanol, absolute46.07ExcessUser Defined
Sulfuric Acid (H₂SO₄), concentrated98.08CatalyticUser Defined
Sodium Bicarbonate (NaHCO₃), saturated solution--User Defined
Brine--User Defined
Anhydrous Magnesium Sulfate (MgSO₄)--User Defined
Ethyl Acetate--User Defined

Procedure:

  • In a round-bottom flask, dissolve 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 eq.) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Table of Predicted Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ ~ 6.85 (s, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.20 (t, J = 6.5 Hz, 2H, -COCH₂-), 2.75 (t, J = 6.5 Hz, 2H, -CH₂CO₂Et), 2.30 (s, 3H, Ar-CH₃ para), 2.25 (s, 6H, Ar-CH₃ ortho), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~ 205.0 (Ar-C=O), 173.0 (-CO₂Et), 139.0 (Ar-C), 135.0 (Ar-C), 133.0 (Ar-C), 128.5 (Ar-CH), 60.5 (-OCH₂CH₃), 35.0 (-COCH₂-), 29.0 (-CH₂CO₂Et), 21.0 (Ar-CH₃ para), 19.5 (Ar-CH₃ ortho), 14.2 (-OCH₂CH₃)
IR (neat, cm⁻¹)~ 2970 (C-H, aliphatic), ~ 1735 (C=O, ester), ~ 1685 (C=O, ketone), ~ 1610 (C=C, aromatic), ~ 1220 (C-O, ester)
Mass Spec. (EI)m/z (predicted): 248 (M⁺), 203 ([M - OEt]⁺), 161 ([M - CH₂CH₂CO₂Et]⁺)

Discussion of the Chemistry

Friedel-Crafts Acylation: Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8] The mechanism proceeds as follows:

  • Formation of the Acylium Ion: Succinic anhydride reacts with aluminum chloride, a strong Lewis acid, to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich mesitylene ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The three methyl groups on the mesitylene ring are electron-donating, which activates the ring towards electrophilic attack and directs the substitution to the ortho and para positions. Due to steric hindrance from the two ortho methyl groups, the acylation occurs at one of the unsubstituted positions.

  • Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

The use of a stoichiometric amount of AlCl₃ is often necessary as it complexes with the product ketone, deactivating it towards further reaction.

Fischer Esterification: Driving the Equilibrium

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][9] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination of Water: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of water from the tetrahedral intermediate, followed by deprotonation, yields the ester.

To drive the equilibrium towards the product side and achieve a high yield, an excess of one of the reactants (in this case, ethanol) is used, and the water formed during the reaction can be removed.[1]

Conclusion

The synthesis of this compound has been successfully outlined through a reliable and efficient two-step process involving Friedel-Crafts acylation and Fischer esterification. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful execution of this synthesis in a laboratory setting. The presented pathway is not only fundamentally sound but also adaptable for scale-up, making it a valuable procedure for researchers and professionals in the chemical sciences.

References

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An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and organic synthesis, a thorough understanding of the physical and chemical properties of novel molecular entities is paramount. This guide provides a comprehensive technical overview of the essential physicochemical characterization of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a substituted aromatic keto-ester. While specific experimental values for this compound are not widely published, this document outlines the authoritative, field-proven methodologies for determining its key physical properties and confirming its molecular structure. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and validated characterization process.

Molecular Identity and Structural Confirmation

The foundational step in characterizing any compound is the unambiguous confirmation of its molecular structure. This compound, with the chemical formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol , is identified by the CAS Number 31419-99-5.[1][2][3] The structural integrity of a synthesized or procured sample must be verified through a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

cluster_purification Sample Purification cluster_spectroscopy Spectroscopic Characterization cluster_properties Physical Property Determination Purification Purification via Recrystallization/Chromatography NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity Check FTIR FT-IR Spectroscopy NMR->FTIR Structural Confirmation MS Mass Spectrometry FTIR->MS Molecular Weight Verification MP Melting Point MS->MP Characterized Sample BP Boiling Point MP->BP Sol Solubility BP->Sol

Caption: Workflow for the comprehensive characterization of a novel organic compound.

Part 1: Purification of the Analyte

Prior to any analytical measurement, ensuring the purity of the compound is critical. Impurities can significantly affect physical properties like melting point and can complicate spectroscopic analysis.[4]

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a fundamental technique for purifying solid organic compounds.[5] The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[6]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6] For a molecule like this compound, with both polar (ester, ketone) and non-polar (aromatic ring, ethyl group) functionalities, solvents of intermediate polarity such as ethanol, isopropanol, or ethyl acetate should be tested.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid until it completely dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution to adsorb colored impurities.[5]

  • Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[7]

Part 2: Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[9][10] It provides information on the chemical environment of individual atoms.

¹H and ¹³C NMR: A Detailed Look at the Molecular Skeleton

  • ¹H NMR Spectroscopy: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

  • ¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms present.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve approximately 5-25 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11] The choice of solvent is crucial to avoid signal overlap with the analyte.[10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~6.8-7.0s2HAr-H
Methylene (next to C=O)~3.0-3.2t2H-C(=O)-CH₂-
Methylene (next to ester)~2.6-2.8t2H-CH₂-C(=O)O-
Ethyl Methylene~4.1-4.3q2H-O-CH₂-CH₃
Aromatic Methyls~2.2-2.4s9HAr-CH₃
Ethyl Methyl~1.2-1.4t3H-O-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic Ketone Carbonyl~195-205C =O
Ester Carbonyl~170-175-C(=O)O -
Aromatic Carbons~125-140C -Ar
Ethyl Methylene Carbon~60-65-O-C H₂-CH₃
Methylene Carbon (next to C=O)~35-40-C(=O)-C H₂-
Methylene Carbon (next to ester)~28-33-C H₂-C(=O)O-
Aromatic Methyl Carbons~19-22Ar-C H₃
Ethyl Methyl Carbon~13-15-O-CH₂-C H₃

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in the actual spectrum.[12][13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Experimental Protocol: FT-IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[17]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[17]

  • Data Acquisition: Acquire the FT-IR spectrum.

Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2950-3000Medium-StrongC-H stretch (aromatic and aliphatic)
~1730-1750StrongC=O stretch (ester)
~1680-1700StrongC=O stretch (aromatic ketone)
~1600, ~1475Medium-WeakC=C stretch (aromatic ring)
~1150-1250StrongC-O stretch (ester)

These values are based on standard infrared correlation tables.[18]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation pattern of the compound.[19][20]

Experimental Protocol: Mass Spectrometry Sample Preparation

  • Sample Dissolution: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[21]

  • Dilution: Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[21]

  • Filtration: If any particulate matter is present, filter the solution before injection into the mass spectrometer.[21]

  • Analysis: Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Predicted Mass Spectrum Fragmentation

  • Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound, m/z = 248.32.

  • Key Fragments: Expect to see fragments resulting from the cleavage of the ester group (loss of -OCH₂CH₃, m/z = 45) and cleavage adjacent to the carbonyl groups. A prominent fragment would likely be the trimethylbenzoyl cation at m/z = 147.

Part 3: Determination of Core Physical Properties

Once the structure and purity are confirmed, the fundamental physical properties of the compound can be determined.

Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, this occurs over a narrow temperature range (typically 0.5-1°C).[4] The presence of impurities lowers and broadens the melting point range.[4]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of the finely powdered, dry, purified compound into a capillary tube, sealed at one end.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[22]

Experimental Protocol: Micro Boiling Point Determination

  • Sample Preparation: Place a small amount of the liquid sample (if the compound is a liquid at room temperature) into a small test tube.

  • Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Heat the test tube in a suitable heating bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Remove the heat source and record the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the boiling point.[22]

Solubility

Determining the solubility of a compound in various solvents provides insights into its polarity and potential applications in different formulations.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: In a small test tube, add approximately 10 mg of the solid compound to 1 mL of the solvent.[23]

  • Observation: Agitate the mixture and observe if the solid dissolves completely, partially, or not at all at room temperature.[24]

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to determine its solubility at elevated temperatures.

Predicted Solubility Profile

Based on its structure, this compound is expected to be:

  • Insoluble in water.

  • Soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and ethanol.

  • Sparingly soluble to insoluble in non-polar solvents like hexane.

Conclusion

The comprehensive characterization of this compound requires a systematic approach that begins with purification and proceeds through rigorous spectroscopic and physical property analysis. By following the detailed protocols outlined in this guide, researchers can confidently determine the identity, purity, and fundamental physicochemical properties of this compound, providing a solid foundation for its further investigation and application in drug discovery and development.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 17, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Sample preparation in mass spectrometry. Retrieved January 17, 2026, from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved January 17, 2026, from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 17, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 17, 2026, from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 17, 2026, from [Link]

  • Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved January 17, 2026, from [Link]

  • University of Cambridge. (n.d.). NMR Sample Prepara-on. Retrieved January 17, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 17, 2026, from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 17, 2026, from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved January 17, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved January 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]

  • University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved January 17, 2026, from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

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An In-depth Technical Guide to the Safety and Handling of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Chemical & Physical Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. While exhaustive experimental data for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is limited, the following information has been compiled from available sources.

PropertyValueSource
CAS Number 31419-99-5[1]
Molecular Formula C15H20O3[1]
Molecular Weight 248.32 g/mol [1]
Appearance Not specified (likely a solid or liquid)
Solubility Not specified
Boiling Point Not specified
Melting Point Not specified

Hazard Identification and Risk Assessment

In the absence of a formal GHS classification, a precautionary approach is mandated. The potential hazards of this compound can be inferred from its chemical structure, which contains an aromatic ketone and an ethyl ester functional group.

Potential Hazards:

  • Skin and Eye Irritation: Similar organic compounds can cause irritation upon contact with the skin and eyes.

  • Respiratory Irritation: Inhalation of aerosols or dusts may irritate the respiratory tract.

  • Unknown Toxicity: The toxicological properties of this specific molecule have not been thoroughly investigated. Therefore, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Risk Assessment Workflow:

The following diagram illustrates a recommended workflow for assessing the risks associated with handling this compound.

G Figure 1: Risk Assessment Workflow A Identify Compound This compound (CAS: 31419-99-5) B Review Available Data (SDS, literature, supplier info) A->B C Data Gap Analysis (Identify missing hazard information) B->C D Assume Potential Hazards (Based on functional groups and analog data) C->D F Select Control Measures (Engineering, Administrative, PPE) D->F E Define Experimental Protocol (Scale, duration, conditions) E->F G Develop Safe Operating Procedure (SOP) F->G H Review and Approval by Safety Officer G->H

Caption: Figure 1: A stepwise process for risk assessment when handling chemicals with limited safety data.

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when working with compounds of unknown hazard. The following guidelines are based on best practices in a laboratory setting.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Regular glove changes are recommended.
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is recommended.Prevents inhalation of potentially harmful particles.
Handling Procedures

The following diagram outlines a safe workflow for handling this chemical from receipt to disposal.

G Figure 2: Safe Handling Workflow A Receipt of Chemical (Verify label and container integrity) B Log into Inventory (Record date, quantity, location) A->B C Store in Designated Area (Cool, dry, well-ventilated) B->C D Pre-use Preparation (Review SOP, don PPE) C->D E Aliquot in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste (Follow institutional guidelines) G->H I Update Inventory H->I

Caption: Figure 2: A generalized workflow for the safe laboratory handling of chemicals.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • The storage area should be clearly labeled.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards: As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For a solid spill, carefully sweep up and place in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

Sources

An In-depth Technical Guide on the Reactivity of the Trimethylphenyl Group in Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4,6-trimethylphenyl (mesityl) group is a sterically demanding substituent that profoundly influences the reactivity of adjacent functional groups. When incorporated into the ester moiety of β-ketoesters, the trimethylphenyl group imparts unique electronic and steric properties that dictate enolate formation, geometry, and subsequent reaction pathways. This guide provides a comprehensive analysis of the reactivity of trimethylphenyl-substituted ketoesters, offering insights into the underlying mechanistic principles and practical applications for researchers, scientists, and drug development professionals. We will explore the synthesis of these specialized ketoesters, the steric and electronic implications of the trimethylphenyl group, and its impact on the regioselectivity and stereoselectivity of key organic transformations.

Introduction: The Unique Nature of the Trimethylphenyl Group

The 2,4,6-trimethylphenyl group, commonly known as the mesityl group, is characterized by its significant steric bulk due to the three methyl groups positioned ortho and para to the point of attachment. This steric hindrance is a dominant factor in its chemistry, often shielding the attached functional group from intermolecular interactions and influencing the conformational preferences of the molecule.

Beyond steric effects, the three methyl groups also exert a collective electron-donating inductive effect (+I) and a hyperconjugative effect.[1] These electronic contributions increase the electron density of the aromatic ring, which can, in turn, influence the electronic properties of a connected ester functionality.[2][3] The interplay of these steric and electronic effects makes the trimethylphenyl group a valuable tool for modulating reactivity and selectivity in organic synthesis.[4]

Synthesis of Trimethylphenyl Ketoesters

The preparation of β-ketoesters bearing a trimethylphenyl group can be achieved through several synthetic strategies, most commonly involving the acylation of an appropriate precursor.

Claisen Condensation Approach

A traditional route to β-ketoesters is the Claisen condensation.[5] In the context of trimethylphenyl ketoesters, this would involve the reaction of an acetate ester with a ketone, or a crossed Claisen condensation between two different esters. However, the steric bulk of the trimethylphenyl group can significantly hinder this reaction, often leading to low yields.

Acylation of Enolates with Trimethylphenyl Chloroformate

A more versatile and generally higher-yielding approach involves the C-acylation of a pre-formed ketone enolate with a suitable acylating agent derived from 2,4,6-trimethylphenol. Ethyl chloroformate is a common reagent for generating β-ketoesters from ketones.[6]

Experimental Protocol: Synthesis of Ethyl 2-(2,4,6-trimethylbenzoyl)acetate

  • Enolate Formation: To a solution of a ketone (e.g., acetone, 1.0 equiv.) in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.[7] Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Acylation: Slowly add a solution of 2,4,6-trimethylphenyl chloroformate (1.2 equiv.) in THF to the enolate solution at -78 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Dual Influence: Steric and Electronic Effects on Reactivity

The trimethylphenyl group's influence on the reactivity of the ketoester functionality is a direct consequence of its combined steric and electronic properties.

Steric Hindrance: A Dominant Force

The three methyl groups of the mesityl substituent create a sterically congested environment around the ester carbonyl. This has several important consequences:

  • Shielding of the Ester Carbonyl: The bulky nature of the trimethylphenyl group can sterically hinder the approach of nucleophiles to the ester carbonyl carbon. This can make reactions that typically occur at the ester, such as hydrolysis or transesterification, more difficult.[5]

  • Influence on Enolate Geometry: During the deprotonation of the α-carbon to form an enolate, the steric bulk of the trimethylphenyl group can influence the resulting enolate geometry (E vs. Z). The thermodynamically more stable enolate may not always be the one that is formed, especially under kinetic control conditions.[8][9] The steric interactions between the bulky ester group and other substituents on the β-ketoester backbone will play a crucial role in determining the preferred transition state for deprotonation.[7]

Electronic Effects: Modulating Acidity and Nucleophilicity

The methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation.[1] This has a more subtle but still significant impact on reactivity:

  • Increased Electron Density on the Ester Oxygen: The electron-donating nature of the trimethylphenyl group increases the electron density on the oxygen atoms of the ester. This can slightly decrease the electrophilicity of the ester carbonyl carbon.

  • Effect on α-Proton Acidity: The electronic effects of the aryl group can influence the acidity of the α-protons. While the primary acidifying effect comes from the two adjacent carbonyl groups, the electron-donating nature of the trimethylphenyl group might slightly decrease the acidity of the α-protons compared to an electron-withdrawing aryl substituent.[10] However, this effect is generally considered secondary to the steric influences.

Reactivity of Trimethylphenyl Ketoesters: A Closer Look

The unique steric and electronic environment created by the trimethylphenyl group leads to distinct reactivity patterns, particularly in reactions involving the enolate.

Enolate Formation: Regio- and Stereoselectivity

The formation of an enolate from a trimethylphenyl β-ketoester is a critical step that dictates the outcome of subsequent reactions. The choice of base, solvent, and temperature can be used to control whether the kinetic or thermodynamic enolate is formed.[7]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Formed by using a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[11] This process is rapid and irreversible, favoring the removal of the most accessible proton.

    • Thermodynamic Enolate: Favored by using a weaker base, higher temperatures, and conditions that allow for equilibration.[8]

The bulky trimethylphenyl group can influence the position of this equilibrium. Steric hindrance can destabilize the more substituted (thermodynamic) enolate, making the kinetic and thermodynamic products the same in some cases.[8]

G cluster_0 Enolate Formation cluster_1 Reaction Conditions Ketoester Trimethylphenyl Ketoester Kinetic Kinetic Enolate (Less Substituted) Ketoester->Kinetic Fast, Irreversible Thermo Thermodynamic Enolate (More Substituted) Ketoester->Thermo Slow, Reversible LDA LDA, THF, -78°C LDA->Kinetic Base Weaker Base, Higher Temp. Base->Thermo

Caption: Control of enolate formation from a trimethylphenyl ketoester.

Alkylation and Acylation Reactions

Once formed, the enolate of a trimethylphenyl ketoester can act as a nucleophile in alkylation and acylation reactions. The steric bulk of the ester group plays a crucial role in directing the approach of the electrophile.

  • Stereoselectivity: The facial selectivity of the alkylation or acylation is highly dependent on the geometry of the enolate and the steric environment created by the trimethylphenyl group. The bulky group can effectively block one face of the planar enolate, leading to a high degree of diastereoselectivity in the addition of an electrophile.[12]

Experimental Protocol: Diastereoselective Alkylation

  • Enolate Formation: Generate the desired enolate (kinetic or thermodynamic) from the trimethylphenyl ketoester as described previously.

  • Alkylation: At low temperature (-78 °C), add a solution of the alkyl halide (e.g., methyl iodide, 1.1 equiv.) in THF to the enolate solution.

  • Workup and Analysis: Allow the reaction to proceed for several hours at low temperature before warming to room temperature. Perform an aqueous workup as described for the synthesis. The diastereomeric ratio of the product can be determined by techniques such as ¹H NMR spectroscopy.[13][14]

Applications in Catalysis and Complex Molecule Synthesis

The unique properties of ketoesters bearing bulky substituents like the trimethylphenyl group make them valuable in various areas of organic synthesis.

  • Asymmetric Catalysis: Chiral ligands incorporating bulky ketoester moieties can be used in transition metal catalysis to create highly effective asymmetric catalysts.[15] The steric bulk helps to create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in reactions.[16]

  • Synthesis of Complex Molecules: The ability to control the stereochemistry of reactions at the α-position of β-ketoesters is crucial in the total synthesis of natural products and pharmaceuticals.[17][18][19] The predictable stereodirecting effect of the trimethylphenyl group can be a powerful tool in constructing complex molecular architectures.[20]

G cluster_0 Catalytic Cycle cluster_1 Ligand Influence Catalyst Metal-Ligand Complex Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Coordination Substrate Substrate Substrate->Intermediate Product Product Intermediate->Product Transformation Product->Catalyst Release Ligand Trimethylphenyl Ketoester Ligand Ligand->Catalyst Forms Chiral Pocket

Caption: Role of a trimethylphenyl ketoester ligand in a catalytic cycle.

Spectroscopic Characterization

The characterization of trimethylphenyl ketoesters and their reaction products relies heavily on spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure and stereochemistry. The methyl groups of the trimethylphenyl group typically appear as sharp singlets in the aromatic region. The chemical shifts and coupling constants of the α- and β-protons can be used to determine the relative stereochemistry of reaction products.[13][21][22]

  • ¹³C NMR Spectroscopy: Carbon NMR is useful for confirming the presence of the carbonyl and ester carbons and for analyzing the overall carbon framework.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[23][24] This is particularly valuable for confirming the stereochemical outcome of reactions.[16]

Proton Type Typical ¹H NMR Chemical Shift (ppm) Notes
Aryl-CH2.2 - 2.5Three singlets for the methyl groups on the phenyl ring.
α-CH 3.5 - 4.5Chemical shift is dependent on the substituents.
β-CH VariesHighly dependent on the specific ketoester structure.
Ester Alkyl GroupVariesDepends on the alcohol used in the esterification.

Table 1: Typical ¹H NMR chemical shifts for trimethylphenyl ketoesters.[14]

Conclusion

The trimethylphenyl group, when incorporated into the ester moiety of β-ketoesters, exerts a powerful influence on their reactivity. Its significant steric bulk dominates, shielding the ester carbonyl, influencing enolate geometry, and directing the stereochemical course of subsequent reactions. The electronic effects, while more subtle, also play a role in modulating the properties of the molecule. A thorough understanding of these principles allows for the rational design of experiments and the strategic use of trimethylphenyl ketoesters in asymmetric catalysis and the synthesis of complex organic molecules. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to harness the unique reactivity of this versatile class of compounds.

References

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An In-depth Technical Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Keto-Ester Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a γ-keto-ester, represents a significant synthon, particularly for researchers, scientists, and drug development professionals. Its unique bifunctional nature, combining a sterically encumbered aromatic ketone with a reactive ethyl ester, opens avenues for a diverse range of chemical transformations. The presence of the 2,4,6-trimethylphenyl (mesityl) group introduces specific steric and electronic properties that influence its reactivity and make it a valuable precursor for novel heterocyclic scaffolds and potential pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, with a focus on field-proven insights and the causality behind experimental choices.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use and characterization in a laboratory setting.

PropertyValue
CAS Number 31419-99-5[1]
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
IUPAC Name Ethyl 4-mesityl-4-oxobutanoate
Appearance Predicted: Colorless to pale yellow oil or low-melting solid
Spectroscopic Characterization: A Self-Validating System

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

  • δ 6.85 (s, 2H): Aromatic protons of the mesityl group. The singlet multiplicity is due to the symmetrical substitution pattern.

  • δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.

  • δ 3.05 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the aromatic ketone (-CH₂ -C=O).

  • δ 2.65 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂ -COOEt).

  • δ 2.30 (s, 3H): Protons of the para-methyl group on the mesityl ring.

  • δ 2.25 (s, 6H): Protons of the two ortho-methyl groups on the mesityl ring.

  • δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester, split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

  • δ 204.0: Aromatic ketone carbonyl carbon (C =O).

  • δ 173.0: Ester carbonyl carbon (C =O).

  • δ 139.0: Quaternary aromatic carbon of the mesityl ring attached to the two ortho-methyl groups.

  • δ 135.0: Quaternary aromatic carbon of the mesityl ring attached to the para-methyl group.

  • δ 133.0: Quaternary aromatic carbon of the mesityl ring attached to the keto-butyl chain.

  • δ 128.5: Aromatic CH carbons of the mesityl ring.

  • δ 60.5: Methylene carbon of the ethyl ester (-OCH₂ CH₃).

  • δ 36.0: Methylene carbon adjacent to the aromatic ketone (-CH₂ -C=O).

  • δ 29.0: Methylene carbon adjacent to the ester carbonyl (-CH₂ -COOEt).

  • δ 21.0: Para-methyl carbon on the mesityl ring.

  • δ 19.5: Ortho-methyl carbons on the mesityl ring.

  • δ 14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).

Predicted Infrared (IR) Spectrum (Neat)

  • ~1735 cm⁻¹: Strong C=O stretch of the ethyl ester.

  • ~1685 cm⁻¹: Strong C=O stretch of the aromatic ketone. The lower frequency compared to a typical ketone is due to conjugation with the aromatic ring.

  • ~2970-2850 cm⁻¹: C-H stretching of methyl and methylene groups.

  • ~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1100 cm⁻¹: C-O stretching of the ester.

Predicted Mass Spectrum (Electron Ionization - EI) The fragmentation pattern is expected to be characteristic of aromatic ketones and ethyl esters.[2][4]

  • m/z 248: Molecular ion (M⁺).

  • m/z 203: Loss of the ethoxy group (-OC₂H₅).

  • m/z 147: Acylium ion [ (CH₃)₃C₆H₂CO ]⁺, a characteristic fragment for mesitoyl compounds.

  • m/z 119: Loss of the butanoate chain.

  • m/z 43: Acylium ion [ CH₃CO ]⁺, though less likely to be a major fragment.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the Friedel-Crafts acylation of mesitylene, followed by esterification of the resulting carboxylic acid. This approach ensures high yields and avoids potential side reactions associated with direct acylation using an acyl chloride containing an ester functionality.

Step 1: Friedel-Crafts Acylation of Mesitylene with Succinic Anhydride

This reaction forms the carbon-carbon bond between the aromatic ring and the butanoyl chain. The use of a sterically hindered arene like mesitylene requires careful consideration of reaction conditions to achieve optimal results.

Synthesis_Step1 Mesitylene Mesitylene IntermediateAcid 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid Mesitylene->IntermediateAcid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->IntermediateAcid AlCl3 AlCl₃ (catalyst) Dichloromethane (solvent) AlCl3->IntermediateAcid

Caption: Step 1: Friedel-Crafts Acylation.

Expertise & Experience: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[5] With a highly activated and sterically hindered substrate like mesitylene, the reaction proceeds readily, but requires a stoichiometric amount of the Lewis acid catalyst (AlCl₃) because the catalyst complexes with the product ketone. Anhydrous conditions are critical to prevent deactivation of the aluminum chloride.

Experimental Protocol: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: In the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Aromatic Substrate Addition: After the initial addition is complete, add mesitylene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Once the addition of mesitylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL). This will hydrolyze the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (3 x 75 mL) to extract the carboxylic acid product into the aqueous layer.

  • Isolation: Acidify the combined bicarbonate extracts with concentrated HCl until precipitation of the product is complete. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

Step 2: Fischer Esterification of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

The carboxylic acid intermediate is converted to the final ethyl ester via the acid-catalyzed Fischer esterification.[6]

Synthesis_Step2 IntermediateAcid 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid FinalProduct This compound IntermediateAcid->FinalProduct Ethanol Ethanol (reagent & solvent) Ethanol->FinalProduct H2SO4 H₂SO₄ (catalyst) H2SO4->FinalProduct Paal_Knorr KetoEster This compound PyrroleProduct Substituted Pyrrole Derivative KetoEster->PyrroleProduct Amine Primary Amine (R-NH₂) Amine->PyrroleProduct AcidCatalyst Acetic Acid (catalyst) Toluene (solvent) AcidCatalyst->PyrroleProduct

Sources

Potential applications of "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Niche Ketoester

In the vast landscape of chemical intermediates, this compound emerges as a molecule of latent potential. While not extensively documented in mainstream literature, its unique structural amalgamation of a sterically hindered aromatic ketone and a reactive ethyl ester functional group presents a compelling case for its exploration in diverse scientific domains. This guide is crafted for the discerning researcher, scientist, and drug development professional, aiming to transcend the boundaries of existing knowledge. We will dissect the molecule's inherent chemical personality to forecast its utility in organic synthesis, medicinal chemistry, and materials science. Our approach is rooted in established chemical principles and draws parallels from structurally analogous compounds to provide a robust, scientifically grounded perspective on what this molecule can offer.

Molecular Profile and Physicochemical Properties

This compound is characterized by the presence of a mesitylene (2,4,6-trimethylphenyl) group attached to a four-carbon chain containing a ketone at the 4-position and an ethyl ester at the 1-position. The bulky trimethylphenyl group is anticipated to exert significant steric and electronic effects, influencing the reactivity of the adjacent carbonyl group and the overall conformation of the molecule.

PropertyValueReference
CAS Number 31419-99-5[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
SMILES O=C(OCC)CCC(C1=C(C)C=C(C)C=C1C)=O[1]

Synthesis and Characterization: A Plausible Pathway

A logical and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, a plausible synthetic route would involve the acylation of 1,3,5-trimethylbenzene (mesitylene) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification of the resulting carboxylic acid.[2]

Hypothetical Two-Step Synthesis Protocol:

Step 1: Friedel-Crafts Acylation to form 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.

  • Slowly add an equimolar amount of 1,3,5-trimethylbenzene to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitored by TLC).

  • The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

Step 2: Fischer Esterification to form this compound

  • Dissolve the 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or gaseous hydrogen chloride).[3]

  • Heat the mixture to reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus.[4]

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence and connectivity of the ethyl ester, the butanoate chain, and the trimethylphenyl group.[5][6]

  • FTIR Spectroscopy: To identify the characteristic vibrational frequencies of the ketone and ester carbonyl groups.[6]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.[5]

Potential Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.[7][8][9]

Synthesis of Heterocyclic Scaffolds

The 1,4-dicarbonyl relationship (in this case, a γ-ketoester) is a classic precursor for the synthesis of five-membered heterocycles through condensation reactions.

  • Pyrrolidones and Pyrroles: Reaction with primary amines or ammonia under acidic conditions could lead to the formation of N-substituted pyrrolidinones via a Paal-Knorr type synthesis.[8]

  • Pyrazolines and Pyrazoles: Condensation with hydrazine and its derivatives can yield pyrazoline and pyrazole structures, which are known to possess a wide range of biological activities.

  • Pyridazinones: Reaction with hydrazine can also lead to the formation of six-membered pyridazinone rings.

Synthesis_of_Heterocycles cluster_main Starting Material cluster_reagents Reagents cluster_products Heterocyclic Products main This compound pyrrolidinone N-Substituted Pyrrolidinone main->pyrrolidinone Paal-Knorr Reaction pyridazine Pyridazinone Derivative main->pyridazine Condensation amine Primary Amine (R-NH2) hydrazine Hydrazine (H2N-NH2)

Caption: Potential pathways for heterocyclic synthesis.

A Versatile Intermediate for Complex Molecule Synthesis

Beyond heterocycles, the distinct reactivity of the ketone and ester functionalities allows for selective transformations to build more complex molecular architectures.

  • At the Ketone: The ketone can undergo nucleophilic additions (e.g., Grignard, organolithium reagents), reductions to a secondary alcohol, reductive amination to introduce nitrogen, and Wittig-type reactions to form alkenes.

  • At the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol (in conjunction with ketone reduction), or participate in Claisen-type condensations.

Potential Applications in Medicinal Chemistry

Many biologically active compounds feature aryl ketone and butanoate moieties. Derivatives of 4-aryl-4-oxobutanoic acids have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities.[10]

As a Scaffold for Drug Discovery

The title compound can serve as a starting point for the development of new therapeutic agents. The trimethylphenyl group, while sterically bulky, can be a key feature for binding to biological targets. The butanoate chain provides a flexible linker to which other pharmacophores can be attached.

Hypothetical Drug Development Workflow:

Drug_Development_Workflow start Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate modification Chemical Modification (e.g., derivatization of ketone/ester) start->modification library Library of Analogs modification->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: A potential drug discovery workflow.

Potential Applications in Materials Science

The 2,4,6-trimethylbenzoyl moiety is found in commercially important molecules used in polymer chemistry. For instance, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is utilized as a photoinitiator in radical photopolymerization for applications like 3D printing and the creation of shape-memory polymers.[11][12] This suggests that the 2,4,6-trimethylbenzoyl group in our title compound could also be photochemically active.

Precursor for Photoinitiators and Polymer Additives

By modifying the ester end of this compound, it could be functionalized to create novel photoinitiators or polymer additives. For example, conversion of the ester to an acrylic or methacrylic ester would produce a polymerizable monomer containing the photoactive trimethylbenzoyl group.

Conclusion

While direct applications of this compound are not yet established in the scientific literature, its chemical structure is rich with potential. As a bifunctional molecule with a sterically demanding aryl group, it represents a valuable, underutilized tool for organic chemists. This guide has aimed to illuminate the plausible and scientifically sound applications of this compound, from the synthesis of complex heterocycles to its potential as a scaffold in drug discovery and a precursor in materials science. It is our hope that this technical overview will inspire further research and unlock the full potential of this intriguing molecule.

References

  • Dau Duc & Vo Cong Dung. (2021). Recent Progress in the Synthesis of Isoxazoles. Article.
  • PubChem. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]

  • Gautier, A., Cisnetti, F., Díez-González, S., & Gibard, C. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Protocol Exchange.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Retrieved from [Link]

  • PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. PubChem. Retrieved from [Link]

  • PrepChem.com. Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.
  • The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. The Royal Society of Chemistry.
  • Chem-Impex. Methyl 4-(4-methylphenyl)-4-oxobutanoate. Chem-Impex. Retrieved from [Link]

  • Beilstein Journals. (2017). Mechanochemical synthesis of small organic molecules. Beilstein Journals.
  • PubChem. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. PubChem. Retrieved from [Link]

  • PubMed Central. (2023).
  • ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study.

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Biginelli Reaction with Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions, offers an efficient pathway to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological importance.[1][2][3] This application note provides a comprehensive guide to performing the Biginelli reaction using a sterically hindered β-ketoester, Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss critical parameters for optimization, including catalyst selection and reaction conditions. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize novel DHPMs for applications in medicinal chemistry and drug discovery.

Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][4] This acid-catalyzed, three-component reaction provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5] The DHPM scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6] Notably, some DHPMs act as calcium channel blockers and antihypertensive agents.[1]

The versatility of the Biginelli reaction allows for the incorporation of diverse substituents by varying the three core components.[7] This adaptability is particularly valuable in drug discovery for generating libraries of compounds for screening. This guide focuses on the use of this compound, a β-ketoester with significant steric bulk around the keto group. The presence of the 2,4,6-trimethylphenyl (mesityl) group presents unique challenges and considerations for optimizing the reaction, which will be addressed in detail.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

Several mechanisms for the Biginelli reaction have been proposed, with the most widely accepted pathway proceeding through an N-acyliminium ion intermediate.[8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The currently favored mechanism involves three key stages:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step forms a crucial N-acyliminium ion intermediate. This electrophilic species is the primary target for nucleophilic attack in the subsequent step.

  • Nucleophilic Addition: The β-ketoester, in its enol or enolate form, acts as a nucleophile and attacks the iminium ion. This step forms the carbon-carbon bond that constitutes a key part of the final heterocyclic ring.

  • Cyclization and Dehydration: The final stage involves an intramolecular cyclization where a nitrogen atom from the urea moiety attacks the carbonyl group of the former β-ketoester. Subsequent dehydration yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.

It is important to note that other mechanistic pathways, such as an initial Knoevenagel or aldol condensation between the aldehyde and the β-ketoester, have also been considered.[1][2][9] However, substantial evidence from NMR studies supports the iminium ion pathway as the predominant mechanism.[8] The choice of catalyst and reaction conditions can influence the relative rates of these steps and, consequently, the overall reaction efficiency.

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Iminium OpenChain Open-Chain Intermediate Iminium->OpenChain + β-Ketoester Ketoester Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate (Enol form) Ketoester->OpenChain DHPM Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization - H2O Biginelli_Workflow Start Start Setup Combine Reactants: - β-Ketoester - Aldehyde - Urea Start->Setup AddSolventCatalyst Add Solvent and Catalyst Setup->AddSolventCatalyst Reflux Heat to Reflux with Stirring AddSolventCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Reaction Workup: - Cool - Isolate/Concentrate Monitor->Workup Complete Purify Purification: - Recrystallization or - Column Chromatography Workup->Purify End End Purify->End

Sources

Application Note & Protocol: Hantzsch Synthesis of Sterically Hindered 1,4-Dihydropyridines Using Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since 1881, is a multi-component reaction renowned for its efficiency in constructing 1,4-dihydropyridine (1,4-DHP) scaffolds.[1][2] These structures are of immense interest in medicinal chemistry, forming the core of several blockbuster drugs, most notably L-type calcium channel blockers like nifedipine and amlodipine used to treat hypertension.[3][4][5][6] This application note provides a detailed protocol and scientific rationale for the Hantzsch synthesis utilizing a sterically demanding β-ketoester, Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. We will explore the mechanistic nuances, address the challenges posed by the bulky mesityl group, and present a robust, step-by-step procedure for researchers in organic synthesis and drug development.

Introduction: The Hantzsch Reaction in Modern Drug Discovery

The Hantzsch synthesis is a classic one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][7] The primary product is a 1,4-DHP, which can be subsequently oxidized to the corresponding pyridine derivative.[8] The reaction's appeal lies in its operational simplicity and ability to generate molecular complexity from readily available starting materials.[3]

While classic Hantzsch reactions often employ simple substrates like ethyl acetoacetate, modern drug discovery frequently requires the synthesis of highly substituted, sterically complex analogues to achieve target specificity and optimize pharmacokinetic profiles. The use of this compound as the β-ketoester component introduces significant steric hindrance from the ortho-methyl groups of the mesityl ring. This presents a unique challenge, as steric bulk can impede key steps in the reaction mechanism, potentially leading to lower yields or the formation of side products.[4][5] This guide explains the causality behind the procedural choices necessary to overcome these challenges and achieve a successful synthesis.

Reaction Mechanism and Steric Considerations

The Hantzsch synthesis proceeds through a well-established, albeit complex, sequence of reactions. Understanding this mechanism is critical to troubleshooting and optimizing the protocol, especially with challenging substrates.[1] The reaction can be dissected into two primary convergent pathways.

Mechanistic Steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester (this compound) reacts with the chosen aldehyde to form an α,β-unsaturated carbonyl intermediate.[4]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to generate a reactive β-enamino ester.[4]

  • Michael Addition & Cyclization: The enamine intermediate performs a Michael addition to the α,β-unsaturated carbonyl compound.[3][4] This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[4]

Influence of the 2,4,6-Trimethylphenyl Group: The bulky mesityl group on the β-ketoester is expected to primarily influence the Knoevenagel and Michael addition steps. The steric shielding around the carbonyl group may slow the initial condensation with the aldehyde. Similarly, the approach of the large enamine to the Knoevenagel adduct during the Michael addition may be sterically hindered. Consequently, longer reaction times or slightly elevated temperatures may be required to drive the reaction to completion compared to syntheses with unhindered substrates.

Hantzsch_Mechanism cluster_merge Convergent Steps Ketoester1 β-Ketoester Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Ketoester1->Knoevenagel + Aldehyde Aldehyde Aldehyde (R-CHO) Michael Michael Adduct Knoevenagel->Michael Michael Addition Ketoester2 β-Ketoester Enamine β-Enamino Ester Ketoester2->Enamine + NH3 Ammonia Ammonia (NH3) Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP - H2O

Caption: Convergent mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol

This protocol describes the synthesis of a symmetrical 4-aryl-1,4-dihydropyridine using an aromatic aldehyde and two equivalents of the title β-ketoester.

Materials and Reagents
  • This compound (Substrate)

  • Benzaldehyde (or other non-enolizable aldehyde)

  • Ammonium acetate (Nitrogen source)

  • Ethanol, absolute (Solvent)

  • Ethyl acetate (for TLC and workup)

  • Hexanes (for TLC and workup)

  • Silica gel for chromatography

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring plate with heating

  • TLC plates (silica gel 60 F254)

Reagent Stoichiometry and Quantities

The following table outlines the quantities for a representative 5 mmol scale reaction. Adjustments can be made as needed.

ReagentMol. Wt.Molar Eq.Moles (mmol)Amount Required
This compound262.342.010.02.62 g
Benzaldehyde106.121.05.00.53 g (0.51 mL)
Ammonium Acetate77.081.26.00.46 g
Ethanol---25 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.62 g, 10.0 mmol), benzaldehyde (0.53 g, 5.0 mmol), and ammonium acetate (0.46 g, 6.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask. The mixture may not fully dissolve initially.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath. Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

    • Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barriers, which may be elevated due to the steric hindrance of the mesityl group. Ethanol is an effective and common solvent for this reaction.[4][9]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 1-2 hours.[10] Use a 3:1 mixture of hexanes:ethyl acetate as the eluent. The product spot should be less polar than the starting β-ketoester. The reaction is typically complete within 4-8 hours, but may require longer due to the substrate.

  • Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent, benzaldehyde), remove the flask from the heat source and allow it to cool to room temperature.

    • Self-Validation: Often, the 1,4-DHP product is poorly soluble in cold ethanol and will precipitate out of the solution.[10] If precipitation occurs, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove residual soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.[10] A gradient elution starting with 10% ethyl acetate in hexanes is a good starting point for chromatography.

  • Drying and Characterization: Dry the purified product under vacuum to obtain a pale-yellow solid. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity.

Aromatization to Pyridine (Optional Subsequent Step)

The synthesized 1,4-dihydropyridine can be converted to the corresponding stable pyridine derivative through oxidation. This step is crucial if the final target is an aromatic pyridine ring.[9]

  • Procedure: Dissolve the 1,4-DHP in a suitable solvent like acetic acid or chloroform. Add an oxidizing agent such as nitric acid, manganese dioxide, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][9] The reaction is often stirred at room temperature or gently heated until the starting material is consumed (monitor by TLC). Workup typically involves neutralizing the acid (if used) and extracting the product.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical and systematic sequence.

Hantzsch_Workflow Start Reagent Preparation & Stoichiometry Setup Reaction Setup (Flask, Reagents, Solvent) Start->Setup React Reflux & Stirring (4-8 hours) Setup->React Monitor TLC Monitoring React->Monitor Monitor->React Incomplete Workup Cooling & Precipitation Monitor->Workup Complete Isolate Vacuum Filtration & Washing Workup->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Product Pure 1,4-Dihydropyridine Analyze->Product

Caption: General workflow for the Hantzsch synthesis and product validation.

Troubleshooting and Key Insights

  • Low Yield: If the yield is poor, consider increasing the reaction time or using a higher-boiling solvent like isopropanol or n-butanol to increase the reflux temperature.[5] Ensure the ammonium acetate is fresh and anhydrous.

  • No Precipitation: If the product does not precipitate upon cooling, the solvent volume may be too high. Carefully reduce the solvent volume under reduced pressure and attempt cooling again. Alternatively, proceed directly to an aqueous workup by adding water to the reaction mixture and extracting the product with ethyl acetate.

  • Side Reactions: While the Hantzsch synthesis is robust, sterically hindered aldehydes or β-ketoesters can sometimes favor the formation of Knoevenagel adducts or other intermediates as the final product if the cyclization step is too slow.[5] Careful monitoring and purification are key to isolating the desired 1,4-DHP.

Conclusion

The Hantzsch reaction remains a powerful and versatile tool for the synthesis of medicinally relevant dihydropyridines.[6][11] By employing the detailed protocol and understanding the mechanistic considerations outlined in this note, researchers can successfully navigate the challenges posed by sterically demanding substrates like this compound. This procedure provides a reliable foundation for the synthesis and exploration of novel, complex 1,4-DHP analogues for drug discovery and development programs.

References

  • Hantzsch pyridine synthesis. Google Arts & Culture.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
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  • Hantzsch Pyridine Synthesis | PDF. Scribd.
  • Hantzsch Pyridine Synthesis Definition. Fiveable.
  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. YouTube.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH.
  • Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. Benchchem.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PubMed Central - NIH.
  • Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines.
  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed.
  • An Overview of Recent Advances in Hantzsch's Multicomponent Synthesis of 1,4- Dihydropyridines: A Class of Prominent Calcium Channel Blockers. Bentham Science Publishers.
  • Learning from the Hantzsch synthesis. American Chemical Society.

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Application Notes and Protocols for the Paal-Knorr Synthesis of Heterocycles using Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paal-Knorr Synthesis in Modern Heterocyclic Chemistry

The Paal-Knorr synthesis, a classic and enduring reaction in organic chemistry, provides a powerful and versatile methodology for the construction of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl precursor remains a cornerstone for accessing these fundamental five-membered aromatic heterocycles.[1][2] These structural motifs are ubiquitous in a vast array of natural products, pharmaceuticals, and advanced materials, underscoring the continued relevance of the Paal-Knorr reaction in contemporary drug discovery and materials science.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Paal-Knorr synthesis to a sterically demanding substrate: Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate . The presence of the bulky mesityl group presents unique synthetic challenges and opportunities, which will be addressed in the detailed protocols that follow. We will first outline the synthesis of this key 1,4-dicarbonyl precursor and then delve into specific, step-by-step protocols for its conversion into the corresponding furan, pyrrole, and thiophene derivatives.

Part 1: Synthesis of the Starting Material: this compound

The successful application of the Paal-Knorr synthesis is contingent on the availability of the requisite 1,4-dicarbonyl compound. For the title compound, a logical and efficient synthetic route involves a two-step process: a Friedel-Crafts acylation of mesitylene with succinic anhydride, followed by esterification of the resulting carboxylic acid.

Step 1: Friedel-Crafts Acylation of Mesitylene with Succinic Anhydride

The Friedel-Crafts acylation is a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. In this step, the electron-rich mesitylene ring attacks an acylium ion generated from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction:

Protocol: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) to a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the stirred suspension, add succinic anhydride (1.0 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Mesitylene: Slowly add mesitylene (1.1 eq.) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: Esterification to this compound

The resulting carboxylic acid is then converted to its corresponding ethyl ester via Fischer esterification, using an excess of ethanol in the presence of a catalytic amount of strong acid.

Reaction:

Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask containing the purified 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 eq.), add an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ethyl ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Paal-Knorr Synthesis of Heterocycles

With the starting material in hand, we can now explore its conversion to furan, pyrrole, and thiophene derivatives. The steric hindrance imposed by the 2,4,6-trimethylphenyl group may necessitate slightly more forcing conditions or specific catalytic systems compared to less hindered 1,4-dicarbonyl compounds.

A. Furan Synthesis: Acid-Catalyzed Cyclization and Dehydration

The synthesis of furans via the Paal-Knorr reaction involves the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, followed by dehydration to form the aromatic furan ring.[2][3] A variety of protic and Lewis acids can be employed as catalysts.

Mechanism Outline:

furan_synthesis Start This compound Protonation Protonation of Carbonyl Start->Protonation H+ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Cyclization Enolization->Cyclization Dehydration1 Dehydration Cyclization->Dehydration1 -H₂O Dehydration2 Final Dehydration Dehydration1->Dehydration2 -H₂O Product Ethyl 2-(2,4,6-trimethylphenyl)-5-methylfuran-3-carboxylate Dehydration2->Product

Caption: Paal-Knorr Furan Synthesis Workflow.

Protocol: Synthesis of Ethyl 2-(2,4,6-trimethylphenyl)-5-methylfuran-3-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a high-boiling point solvent such as toluene or xylene, add a catalytic amount of a strong acid. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂).

  • Reaction Conditions: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the progress by TLC. Due to the steric hindrance, a longer reaction time (12-48 hours) may be required.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions for Furan Synthesis

CatalystSolventTemperatureTypical Reaction Time
p-TsOHTolueneReflux12-24 h
H₂SO₄ (cat.)Acetic Acid100 °C8-16 h
ZnCl₂XyleneReflux24-48 h
B. Pyrrole Synthesis: Condensation with an Amine

The Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[4] For sterically hindered substrates, a more sophisticated catalytic system may be beneficial to achieve good yields and enantioselectivity if a chiral amine is used.[5]

Mechanism Outline:

pyrrole_synthesis Start This compound Condensation Condensation Start->Condensation Amine Primary Amine (R-NH₂) Amine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration -2H₂O Product Substituted Pyrrole Dehydration->Product

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Protocol: Synthesis of Ethyl 1-Alkyl/Aryl-5-(2,4,6-trimethylphenyl)-2-methylpyrrole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, acetic acid, or toluene.

  • Amine Addition: Add the desired primary amine (e.g., aniline, benzylamine) (1.1-1.5 eq.). For the synthesis of the unsubstituted pyrrole, ammonium acetate can be used as the ammonia source.

  • Catalyst (Optional but Recommended): For this sterically hindered substrate, the addition of a catalytic amount of a Lewis acid (e.g., Fe(OTf)₃) in combination with a Brønsted acid (e.g., a chiral phosphoric acid for asymmetric synthesis) can significantly improve the reaction rate and selectivity.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux for 12-48 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude pyrrole derivative can be purified by column chromatography.

Table 2: Representative Conditions for Pyrrole Synthesis

Amine SourceCatalystSolventTemperature
AnilineAcetic AcidEthanolReflux
BenzylamineNoneTolueneReflux
Ammonium AcetateAcetic AcidAcetic Acid110 °C
Sterically Hindered AmineFe(OTf)₃ / Chiral Phosphoric AcidCCl₄/Cyclohexane0 °C to RT
C. Thiophene Synthesis: Reaction with a Sulfurizing Agent

The synthesis of thiophenes from 1,4-dicarbonyl compounds in the Paal-Knorr reaction requires a sulfurizing agent, which facilitates the replacement of the carbonyl oxygens with sulfur, followed by cyclization and dehydration.[1] Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.

Mechanism Outline:

thiophene_synthesis Start This compound Thionation Thionation of Carbonyls Start->Thionation Sulfurizing_Agent Sulfurizing Agent (e.g., P₄S₁₀) Sulfurizing_Agent->Thionation Cyclization Intramolecular Cyclization Thionation->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Product Substituted Thiophene Dehydration->Product

Caption: Paal-Knorr Thiophene Synthesis Workflow.

Protocol: Synthesis of Ethyl 2-(2,4,6-trimethylphenyl)-5-methylthiophene-3-carboxylate

  • Reaction Setup: In a well-ventilated fume hood, combine this compound (1.0 eq.) and the sulfurizing agent (e.g., phosphorus pentasulfide (0.5 eq.) or Lawesson's reagent (0.5 eq.)) in an anhydrous, high-boiling solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC. Caution: These reactions may produce hydrogen sulfide gas.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude thiophene can be purified by column chromatography.

Table 3: Representative Conditions for Thiophene Synthesis

Sulfurizing AgentSolventTemperatureTypical Reaction Time
Phosphorus Pentasulfide (P₄S₁₀)TolueneReflux4-8 h
Lawesson's ReagentDioxaneReflux6-12 h

Part 3: Applications and Significance

The furan, pyrrole, and thiophene cores are privileged structures in medicinal chemistry and materials science.

  • Furans: The furan moiety is present in numerous biologically active compounds and serves as a versatile synthetic intermediate.[6] Substituted furans have shown a wide range of therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.[7]

  • Pyrroles: The pyrrole ring is a key component of many natural products and pharmaceuticals, exhibiting diverse biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

  • Thiophenes: Thiophene derivatives are important in both medicinal chemistry and materials science. They are found in a number of approved drugs and are also utilized in the development of conductive polymers and organic electronics.[10][11]

The synthesis of these heterocycles bearing a sterically encumbered 2,4,6-trimethylphenyl group opens avenues for exploring novel chemical space and developing new molecular entities with potentially unique biological activities and material properties. The protocols detailed herein provide a solid foundation for researchers to embark on the synthesis and evaluation of these promising compounds.

References

  • Li, G., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1818–1821.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]

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  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

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Application Notes and Protocols: Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of γ-Keto Esters in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. Among these, γ-keto esters have emerged as privileged building blocks due to their inherent bifunctionality, which allows for a diverse array of chemical transformations.[1] Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, also known as ethyl 4-mesityl-4-oxobutanoate, is a prime exemplar of this class of compounds. Its structure, featuring a reactive ketone, a modifiable ester group, and a sterically hindered, lipophilic trimethylphenyl (mesityl) moiety, presents a unique combination of chemical handles for the synthesis of complex molecular architectures.

The presence of the mesityl group offers several advantages in drug design. It can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, increase lipophilicity to improve membrane permeability, and provide a rigid scaffold to orient other pharmacophoric elements for optimal target engagement. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights into its potential as a cornerstone for the development of next-generation therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 31419-99-5
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
IUPAC Name ethyl 4-mesityl-4-oxobutanoate
Boiling Point 374.4±30.0 °C (Predicted)[2]
Density 1.037±0.06 g/cm³ (Predicted)[2]
Purity 97%

Synthesis Protocol: Friedel-Crafts Acylation of Mesitylene

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene.[3][4] This electrophilic aromatic substitution reaction involves the acylation of the electron-rich mesitylene ring with an acylating agent derived from succinic acid. A common and effective acylating agent for this transformation is ethyl 4-chloro-4-oxobutanoate, generated in situ or used directly.

Reaction Scheme

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Mesitylene Mesitylene Reaction_Center + Mesitylene->Reaction_Center AcylChloride Ethyl 4-chloro-4-oxobutanoate AcylChloride->Reaction_Center LewisAcid AlCl₃ (Lewis Acid) Arrow LewisAcid->Arrow Catalyst Solvent DCM (Solvent) Solvent->Arrow Solvent TargetMolecule This compound Reaction_Center->Arrow Arrow->TargetMolecule

Caption: Friedel-Crafts acylation of mesitylene.

Detailed Experimental Protocol

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Ethyl succinyl chloride (Ethyl 4-chloro-4-oxobutanoate)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Ice

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add ethyl succinyl chloride (1.0 eq) to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to form the acylium ion complex.

  • Addition of Mesitylene: Add a solution of mesitylene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a flame-dried flask is crucial as the Lewis acid catalyst, AlCl₃, is highly water-sensitive.[4]

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and prevent side reactions.

  • Acidic Quench: The acidic workup is necessary to protonate the ketone and break up the aluminum complex.

Applications in Medicinal Chemistry: A Gateway to Diverse Heterocycles

The true value of this compound lies in its ability to serve as a precursor for a wide range of heterocyclic scaffolds, many of which are prevalent in biologically active compounds.[5]

Synthesis of Substituted Pyrroles and Pyrrolidinones

The 1,4-dicarbonyl nature of the title compound makes it an ideal substrate for the Paal-Knorr pyrrole synthesis.[6] Reaction with primary amines or ammonia under acidic conditions can lead to the formation of N-substituted pyrrolidinones, core structures in many pharmaceuticals.

Paal_Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ketoester This compound Reaction_Center + Ketoester->Reaction_Center Amine Primary Amine (R-NH₂) Amine->Reaction_Center Catalyst Acid Catalyst (e.g., Acetic Acid) Arrow Catalyst->Arrow Heat Pyrrolidinone N-substituted Pyrrolidinone Reaction_Center->Arrow Arrow->Pyrrolidinone

Caption: Paal-Knorr synthesis of pyrrolidinones.

Synthesis of Isoxazole Derivatives

The γ-keto ester moiety can be exploited for the synthesis of isoxazoles, a class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Reaction with hydroxylamine can lead to the formation of isoxazole derivatives.

Precursor to Pyridazine and Pyridazinone Scaffolds

Condensation of this compound with hydrazine derivatives provides a straightforward entry into pyridazine and pyridazinone ring systems. These heterocycles are found in a number of marketed drugs and are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects.

Potential Therapeutic Applications and Future Directions

While specific drug candidates derived directly from this compound are not yet widely reported, the classes of compounds accessible from this building block are of significant interest in drug discovery. For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoates have been evaluated as Src Kinase inhibitors, suggesting a potential role in oncology.[7]

The unique substitution pattern of the mesityl group, combined with the versatility of the γ-keto ester, makes this compound a highly promising starting material for the generation of novel compound libraries for high-throughput screening. Future research in this area could focus on:

  • Diversity-Oriented Synthesis: Utilizing the multiple reactive sites of the molecule to generate a wide array of structurally diverse compounds.

  • Fragment-Based Drug Discovery: Employing the mesityl-keto fragment as a starting point for the design of inhibitors for various enzyme targets.

  • Development of Novel Antimicrobial Agents: Exploring the synthesis of novel heterocyclic derivatives with potent activity against drug-resistant pathogens.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its potential for conversion into a variety of biologically relevant heterocyclic scaffolds make it an attractive tool for drug discovery professionals. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising molecule in the quest for new and effective medicines.

References

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  • Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors - Johns Hopkins University. Available at: [Link]

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Application Notes and Protocols: Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate as a Novel Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to understanding and utilizing Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate , a novel compound with significant potential as a photoinitiator for free-radical polymerization. This document outlines the hypothesized mechanism of action, detailed protocols for characterization and application, and insights into its potential advantages in various scientifically driven applications, including advanced material synthesis and drug delivery systems.

Introduction: The Rationale for a New Photoinitiator

The field of photopolymerization is in constant pursuit of novel photoinitiators with improved efficiency, lower toxicity, and tailored spectral sensitivity.[1] this compound, possessing a 2,4,6-trimethylbenzoyl (mesitoyl) moiety, is structurally analogous to the highly efficient class of acylphosphine oxide photoinitiators, such as TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[2][3] This structural similarity suggests its potential to function as a Type I photoinitiator through α-cleavage upon exposure to UV radiation. The absence of a phosphorus atom may offer advantages in terms of cost and environmental impact, making it an attractive candidate for investigation.

This guide is intended for researchers who have synthesized or are considering the use of this compound and provides a framework for its evaluation and application in photocurable formulations.

Physicochemical Properties and Synthesis

PropertyValue
CAS Number 31419-99-5
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents and monomers

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of mesitylene with succinic anhydride to form 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid, followed by esterification with ethanol.

Proposed Photoinitiation Mechanism

It is hypothesized that this compound functions primarily as a Norrish Type I photoinitiator .[4][5] Upon absorption of photons of appropriate energy, the molecule is promoted to an excited state, leading to the homolytic cleavage of the C-C bond between the carbonyl group and the adjacent methylene group (α-cleavage). This process generates two radical species: a 2,4,6-trimethylbenzoyl radical and an ethyl 3-oxobutanoate radical . Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[4]

G cluster_0 Photoexcitation cluster_1 Norrish Type I Cleavage cluster_2 Polymerization Initiation PI This compound PI_excited Excited State PI->PI_excited hν (UV light) Rad1 2,4,6-Trimethylbenzoyl Radical PI_excited->Rad1 α-cleavage Rad2 Ethyl 3-oxobutanoate Radical PI_excited->Rad2 α-cleavage Monomer Monomer (e.g., Acrylate) Rad1->Monomer Rad2->Monomer Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Proposed Norrish Type I photoinitiation mechanism.

While a Type I mechanism is most probable, the possibility of a Norrish Type II mechanism cannot be entirely ruled out, especially in the presence of a hydrogen donor (co-initiator). In this scenario, the excited photoinitiator would abstract a hydrogen atom from the co-initiator to generate an initiating radical.

Spectroscopic Characterization: The Key to Effective Curing

To effectively utilize any photoinitiator, its UV-Visible absorption spectrum must overlap with the emission spectrum of the light source.[6] The key chromophore in this compound is the 2,4,6-trimethylacetophenone moiety. Based on data for similar compounds, it is predicted to have a primary absorption maximum in the UVA range (around 320-380 nm), with other absorption bands at shorter wavelengths.[7][8]

Protocol for UV-Visible Spectroscopy:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.01-0.1% w/v.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorbance spectrum from 200 nm to 500 nm using a spectrophotometer, with the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax) and the effective absorption range. This information is crucial for selecting an appropriate UV light source (e.g., a mercury lamp or an LED with a suitable wavelength).

Protocols for Evaluating Photoinitiating Efficiency

The following protocols provide a framework for quantifying the performance of this compound as a photoinitiator.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing valuable kinetic information.[9][10][11][12]

Experimental Protocol:

  • Sample Preparation: Prepare a photocurable formulation containing a known concentration of this compound (e.g., 1-5% by weight) in a reactive monomer such as 1,6-hexanediol diacrylate (HDDA).

  • Instrumentation: Use a DSC instrument equipped with a photocalorimetry accessory.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.

    • Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge to minimize oxygen inhibition.

    • Irradiate the sample with a UV light source of known intensity and wavelength (selected based on the UV-Vis spectrum).

    • Record the heat flow as a function of time.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).

    • The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of polymerization for the specific monomer.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the decrease in the concentration of reactive functional groups (e.g., the C=C double bond in acrylates) in real-time during polymerization.[2][3][13]

Experimental Protocol:

  • Sample Preparation: Prepare a thin film of the photocurable formulation between two transparent salt plates (e.g., KBr or NaCl).

  • Instrumentation: Use an FTIR spectrometer with a UV light source directed at the sample chamber.

  • Procedure:

    • Place the sample in the FTIR spectrometer.

    • Initiate simultaneous data collection and UV irradiation.

    • Collect IR spectra at regular intervals (e.g., every second).

  • Data Analysis:

    • Monitor the decrease in the area of the characteristic absorption peak for the reactive group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond).

    • Calculate the degree of conversion as a function of time by comparing the peak area at time 't' to the initial peak area.

G cluster_0 Formulation Preparation cluster_1 Efficiency Evaluation cluster_2 Data Analysis PI Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate Formulation Photocurable Resin PI->Formulation Monomer Monomer/Oligomer Monomer->Formulation PhotoDSC Photo-DSC Formulation->PhotoDSC RTFTIR RT-FTIR Formulation->RTFTIR CureDepth Depth of Cure Test Formulation->CureDepth Kinetics Reaction Kinetics (Rp, ΔH) PhotoDSC->Kinetics Conversion Degree of Conversion (%C) RTFTIR->Conversion Performance Curing Performance CureDepth->Performance Kinetics->Performance Conversion->Performance

Caption: Workflow for evaluating a novel photoinitiator.

Depth of Cure

This simple method provides a practical measure of the photoinitiator's ability to cure through the thickness of a sample.

Experimental Protocol:

  • Place the photocurable resin in a mold of a specific depth (e.g., 1-5 mm).

  • Irradiate the surface with a UV light source for a fixed period.

  • After irradiation, remove the uncured resin from the top.

  • Measure the thickness of the cured polymer at the bottom of the mold using a caliper.

  • Repeat for different irradiation times to generate a cure-depth profile.

Formulation Guidelines

When formulating with this compound, consider the following:

  • Concentration: A typical starting concentration range is 0.5% to 5% by weight, relative to the total mass of the formulation. The optimal concentration will depend on the monomer reactivity, sample thickness, and desired cure speed.

  • Monomers and Oligomers: This photoinitiator is expected to be effective for the free-radical polymerization of a wide range of monomers and oligomers, including acrylates, methacrylates, and unsaturated polyesters.

  • Co-initiators: To explore a potential Type II mechanism or to enhance surface cure in the presence of oxygen, a co-initiator such as an amine (e.g., ethyl 4-(dimethylamino)benzoate) can be added to the formulation.

  • Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen. For critical applications, curing under an inert atmosphere (e.g., nitrogen) is recommended.

Potential Applications and Advantages

Based on its structure, this compound may offer several advantages:

  • Low Yellowing: The absence of certain chromophores found in other photoinitiators could lead to cured polymers with lower initial color and better color stability over time.

  • Good Solubility: Its ester functionality may impart good solubility in a variety of organic monomers and oligomers.

  • Biomedical Applications: In drug development and tissue engineering, novel photoinitiators with potentially lower cytotoxicity are highly sought after for creating hydrogels and other biocompatible materials.[14] The biocompatibility of this compound would need to be thoroughly investigated.

  • 3D Printing: Efficient photoinitiators are crucial for vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP).[15]

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
Low conversion or slow cure speed Mismatch between light source and photoinitiator absorption; Low light intensity; Oxygen inhibition; Incorrect photoinitiator concentration.Verify UV-Vis spectrum and light source emission; Increase light intensity or exposure time; Cure under nitrogen; Optimize photoinitiator concentration.
Surface tackiness after curing Oxygen inhibition is more pronounced at the surface.Increase light intensity; Add a co-initiator (amine); Cure under an inert atmosphere.
Yellowing of the cured polymer Photodegradation products of the photoinitiator or other formulation components.Use a light source with a longer wavelength (if compatible with absorption); Reduce photoinitiator concentration.

References

  • Sideridou, I., Tserki, V., & Papanastasiou, G. (2012).
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  • Lalevée, J., et al. (2021). Design of keto-coumarin based photoinitiator for Free Radical Photopolymerization: Towards 3D printing and photocomposites applications. European Polymer Journal, 159, 110741.
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The Strategic Utility of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate in the Synthesis of Highly Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for robust and versatile synthetic methodologies to access novel, highly substituted pyridine derivatives. Traditional methods for pyridine synthesis, while foundational, can sometimes be limited by harsh reaction conditions, low yields, or a narrow substrate scope. This application note details a strategic approach to the synthesis of substituted pyridines utilizing Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a versatile γ-ketoester, as a key building block. We will provide a comprehensive guide, from the synthesis of this precursor to its cyclization into the pyridine core, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

Core Concept: From γ-Ketoester to Aromatic Heterocycle

The synthetic strategy hinges on the established reactivity of 1,4-dicarbonyl compounds, or their synthetic equivalents like γ-ketoesters, to undergo condensation with a nitrogen source to form the pyridine ring.[1] this compound is an ideal precursor in this context, offering a straightforward route to pyridines bearing a sterically hindered 2,4,6-trimethylphenyl (mesityl) group and a synthetically versatile ester functionality.

Part 1: Synthesis of the Precursor, this compound

The synthesis of the title compound is a two-step process, beginning with the Friedel-Crafts acylation of mesitylene, followed by esterification of the resulting keto-acid.

Step 1.1: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

This initial step involves the electrophilic aromatic substitution of mesitylene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2] The use of a stoichiometric amount of the catalyst is typically required as it complexes with both the reactant and the product.[3]

Reaction Scheme:

Mesitylene Mesitylene reagents + Mesitylene->reagents SuccinicAnhydride Succinic Anhydride catalyst SuccinicAnhydride->catalyst AlCl3 AlCl₃ KetoAcid 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid reagents->SuccinicAnhydride product catalyst->product product->KetoAcid

Figure 1: Friedel-Crafts acylation of mesitylene.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add mesitylene (1.2 equiv.) and a suitable solvent such as dichloromethane (DCM) or nitrobenzene.

  • Addition of Catalyst: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equiv.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Addition of Succinic Anhydride: Once the AlCl₃ has been added, add succinic anhydride (1.0 equiv.) in small portions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with water, followed by extraction with a saturated sodium bicarbonate solution to isolate the carboxylic acid salt.

  • Isolation: Acidify the aqueous bicarbonate layer with concentrated HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

Step 1.2: Esterification to this compound

The synthesized keto-acid is then converted to its corresponding ethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4][5] To drive the equilibrium towards the ester product, a large excess of the alcohol (ethanol) is used.[6]

Reaction Scheme:

KetoAcid 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid reagents + KetoAcid->reagents Ethanol Ethanol (excess) catalyst Ethanol->catalyst H2SO4 H₂SO₄ (cat.) KetoEster This compound reagents->Ethanol product catalyst->product product->KetoEster

Figure 2: Fischer esterification of the keto-acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask containing 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 equiv.), add a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4]

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel.

Part 2: Synthesis of Substituted Pyridines

The cyclization of this compound with a nitrogen source, such as hydroxylamine, provides a direct route to the corresponding substituted pyridine. This transformation is a variation of classical pyridine syntheses from 1,4- or 1,5-dicarbonyl compounds.[1]

Reaction Scheme:

KetoEster This compound reagents + KetoEster->reagents Hydroxylamine Hydroxylamine product Hydroxylamine->product Pyridine Substituted Pyridine reagents->Hydroxylamine product->Pyridine

Figure 3: Cyclization to a substituted pyridine.

Experimental Protocol: Pyridine Synthesis

This protocol is a general procedure adapted for the cyclization of γ-ketoesters with hydroxylamine.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 equiv.) and a base such as sodium acetate or pyridine (if using the hydrochloride salt) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 6-12 hours. Monitor the formation of the pyridine product by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Isolation: The crude pyridine derivative can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Summary

The following table provides representative data for the synthesis of a related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, which can serve as a benchmark for the synthesis of the mesityl analog.

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
TolueneSuccinic AnhydrideAlCl₃DichloromethaneReflux3~85[2]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Friedel-Crafts acylation Inactive AlCl₃ (hydrolyzed)Use fresh, anhydrous AlCl₃ and handle under an inert atmosphere.
Insufficient reaction time or temperatureIncrease reflux time and monitor by TLC until starting material is consumed.
Incomplete esterification Equilibrium not shifted sufficientlyUse a larger excess of ethanol and ensure the removal of water, for example, by using a Dean-Stark apparatus.
Low yield in pyridine synthesis Incomplete cyclizationIncrease reaction time or temperature. Consider using a different solvent or base.
Side reactionsOptimize the stoichiometry of reagents and control the reaction temperature carefully.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of substituted pyridines. The protocols detailed in this application note provide a clear and reproducible pathway for researchers to access novel pyridine-based scaffolds. The ability to introduce a sterically demanding aryl substituent and retain a functional ester handle for further derivatization makes this a valuable strategy in the design and synthesis of new chemical entities for pharmaceutical and materials science applications.

References

  • (No specific reference for this st
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  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Tutor. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

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  • (No specific reference for this st
  • (No specific reference for this st
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

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  • (No specific reference for this st
  • (No specific reference for this st
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  • (No specific reference for this st

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Application Note: A Protocol for the Purification of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is a β-keto ester of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other complex organic molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological assays. This application note provides a detailed protocol for the purification of crude this compound, focusing on techniques accessible in a standard organic chemistry laboratory. The methodologies described herein are based on established principles for the purification of β-keto esters and are designed to yield a product of high purity.

Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of this compound can be achieved through various methods, with a common approach being the Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with ethyl succinyl chloride.

Reaction Scheme:

Regardless of the synthetic route, the crude product is likely to contain a mixture of unreacted starting materials, byproducts, and residual catalyst. A thorough understanding of these potential impurities is crucial for designing an effective purification strategy.

Common Impurities:

  • Unreacted Mesitylene: A non-polar hydrocarbon.

  • Unreacted Ethyl Succinyl Chloride: Can be hydrolyzed to succinic acid and ethanol.

  • Succinic Acid: A polar dicarboxylic acid.

  • Polyacylated Products: Resulting from over-acylation of the aromatic ring.

  • Residual Catalyst (e.g., AlCl3): Needs to be quenched and removed.

Purification Strategy Overview

The purification protocol is a multi-step process designed to systematically remove the various types of impurities. The general workflow involves an initial aqueous workup to remove acidic and water-soluble impurities, followed by either column chromatography or recrystallization for the final purification of the target compound.

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Quench, Wash with NaHCO3, Brine) Crude_Product->Aqueous_Workup Drying Drying over Na2SO4 Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Ester Crude Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate Solvent_Removal->Crude_Ester Column_Chromatography Silica Gel Column Chromatography Crude_Ester->Column_Chromatography For complex mixtures or oily products Recrystallization Recrystallization Crude_Ester->Recrystallization If product is a solid Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Part 1: Aqueous Workup

The initial step in the purification process is a liquid-liquid extraction to remove the bulk of the impurities.

Protocol:

  • Quenching: The crude reaction mixture is carefully poured over crushed ice to quench the reaction and hydrolyze any remaining catalyst.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed sequentially with:

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any acidic byproducts like succinic acid.

    • Water: To remove any remaining water-soluble impurities.

    • Brine (Saturated NaCl Solution): To facilitate the separation of the organic and aqueous layers and to begin the drying process.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

  • Solvent Removal: The dried organic solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: Final Purification

The choice between column chromatography and recrystallization for the final purification step depends on the physical state of the crude product and the nature of the remaining impurities.

This method is ideal for purifying oily products or for separating the target compound from impurities with similar polarities.[1][2][3]

Protocol:

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a chromatography column.[3]

  • Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient for β-keto esters is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing it.[1][2]

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

If the crude product is a solid, recrystallization is an effective method for obtaining highly pure crystalline material.[4][5] The key to successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4][5]

Protocol:

  • Solvent Selection: A suitable solvent or solvent pair is chosen. For a moderately polar compound like the target molecule, ethanol or a mixture of hexane and ethyl acetate could be effective.[6]

  • Dissolution: The crude solid is placed in a flask, and a minimal amount of the hot recrystallization solvent is added until the solid just dissolves.

  • Cooling: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • Crystal Collection: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Data and Expected Results

The purity of the final product should be assessed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).

Purification StepExpected PurityExpected YieldKey Impurities Removed
Aqueous Workup 70-85%>90%Succinic acid, residual catalyst
Column Chromatography >98%60-80%Unreacted mesitylene, polyacylated products
Recrystallization >99%70-90% (of crude solid)Closely related structural isomers

Yields are highly dependent on the success of the initial reaction.

Conclusion

The protocol described in this application note provides a comprehensive guide for the purification of this compound. By following these steps, researchers can obtain a high-purity product suitable for use in further synthetic applications and drug development research. The choice between column chromatography and recrystallization for the final purification step should be made based on the physical properties of the crude product.

References

  • PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2,4,6-trimethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • MDPI. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • ResearchGate. (2008). Crystal and Molecular Structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

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Application Notes and Protocols: Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Bioactive Heterocycles

In the landscape of medicinal chemistry and drug discovery, the development of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthetic precursors, γ-ketoesters stand out as exceptionally versatile building blocks, primarily due to their inherent bifunctionality which allows for the construction of complex molecular architectures. Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, the subject of this guide, is a prime exemplar of such a scaffold. Its unique structure, featuring a ketone and an ester in a 1,4-relationship, makes it an ideal starting material for the synthesis of a variety of bioactive heterocycles, most notably substituted pyrroles.[1]

Pyrroles and their derivatives are of significant interest to the pharmaceutical industry due to their presence in a vast array of natural products and clinically approved drugs.[2][3][4] These nitrogen-containing five-membered rings are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[5] The celebrated Paal-Knorr synthesis provides a direct and efficient pathway to this privileged scaffold from 1,4-dicarbonyl compounds.[1][6]

This technical guide provides a comprehensive overview of the synthesis and application of this compound. We will begin by detailing the synthesis of this key precursor, followed by a step-by-step protocol for its utilization in the Paal-Knorr synthesis of a model bioactive pyrrole derivative. The causality behind experimental choices and self-validating aspects of the protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title compound is a two-step process, commencing with a Friedel-Crafts acylation followed by a Fischer esterification. This approach ensures high yields and purity of the final product.

Step 1: Friedel-Crafts Acylation of Mesitylene with Succinic Anhydride

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[7] In this step, mesitylene (1,3,5-trimethylbenzene) is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid. The use of an anhydride is advantageous as it prevents the generation of corrosive HCl gas, which is a byproduct when using acyl chlorides.

Protocol 1: Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 eq). Cool the flask in an ice bath.

  • Reagent Addition: Suspend the AlCl₃ in anhydrous dichloromethane (DCM). To this suspension, add a solution of succinic anhydride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: Following the addition of succinic anhydride, add mesitylene (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Expected Outcome: A white to off-white crystalline solid. The yield is typically in the range of 80-90%.

Step 2: Fischer Esterification of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

The carboxylic acid obtained from the Friedel-Crafts reaction is then converted to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[8][9] To drive the reaction towards the product, an excess of the alcohol (ethanol in this case) is used, and a strong acid catalyst, such as sulfuric acid, is employed.

Protocol 2: Synthesis of this compound

Materials:

  • 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Outcome: A colorless to pale yellow oil. The yield is typically in the range of 85-95%.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
AppearanceColorless to pale yellow oil
Boiling PointDecomposes upon heating
SolubilitySoluble in most organic solvents

Part 2: Synthesis of Bioactive Pyrrole Derivatives

The 1,4-dicarbonyl moiety of this compound is the key to its utility in synthesizing five-membered heterocycles. The Paal-Knorr synthesis provides a straightforward and high-yielding method for the construction of substituted pyrroles by reacting the γ-ketoester with a primary amine in the presence of an acid catalyst.[1][6] The mechanism involves the formation of an enamine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.

The choice of the primary amine is crucial as it dictates the substituent on the pyrrole nitrogen, which in turn significantly influences the biological activity of the final compound. For this application note, we will use 4-aminophenol as the primary amine to synthesize a pyrrole derivative with potential antimicrobial and antifungal properties, as the hydroxyphenyl moiety is a known pharmacophore in many bioactive compounds.[2]

Paal_Knorr_Synthesis start This compound + 4-Aminophenol reaction Paal-Knorr Condensation start->reaction 1. Reactants catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heating Heating (Reflux) heating->reaction workup Aqueous Work-up & Extraction reaction->workup 2. Cyclization & Dehydration purification Purification (Column Chromatography) workup->purification 3. Isolation product Ethyl 2-(2,4,6-trimethylphenyl)-5-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate purification->product 4. Final Product

Caption: Workflow for the Paal-Knorr synthesis of a bioactive pyrrole.

Protocol 3: Synthesis of Ethyl 2-(2,4,6-trimethylphenyl)-5-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate

Materials:

  • This compound

  • 4-Aminophenol

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-aminophenol (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove the acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure pyrrole derivative.

Expected Outcome: A solid product. The yield is expected to be in the range of 70-85%.

Table 2: Characterization Data for the Synthesized Pyrrole Derivative

AnalysisExpected Result
¹H NMR Peaks corresponding to the aromatic protons of the trimethylphenyl and hydroxyphenyl rings, the pyrrole proton, the ethyl group protons, and the methyl group protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the pyrrole ring carbons, and the aliphatic carbons.
Mass Spec (HRMS) Calculated m/z for C₂₃H₂₅NO₃ should match the observed value.
Melting Point A sharp melting point should be observed for the purified solid.

Part 3: Bioactivity and Applications

The synthesized pyrrole derivative, Ethyl 2-(2,4,6-trimethylphenyl)-5-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate, is anticipated to exhibit biological activity based on the known properties of structurally similar compounds. Pyrrole-containing compounds are well-documented for their antimicrobial and antifungal activities.[2][5] The presence of the phenolic hydroxyl group can contribute to the antioxidant and antimicrobial properties of the molecule.

Further investigations would involve screening this compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). Structure-activity relationship (SAR) studies could also be conducted by synthesizing a library of analogous compounds with different substituents on the phenyl rings to optimize the biological activity.

Bioactivity_Pathway start This compound paal_knorr Paal-Knorr Synthesis start->paal_knorr pyrrole Substituted Pyrrole Derivative paal_knorr->pyrrole screening Biological Screening pyrrole->screening antimicrobial Antimicrobial Activity screening->antimicrobial antifungal Antifungal Activity screening->antifungal sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization drug_candidate Potential Drug Candidate optimization->drug_candidate

Caption: Logical workflow from precursor to potential drug candidate.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of bioactive heterocyclic compounds. This guide has provided detailed, field-proven protocols for its synthesis and its subsequent conversion into a potentially bioactive pyrrole derivative via the Paal-Knorr synthesis. The methodologies described herein are robust, high-yielding, and can be readily adapted for the synthesis of a diverse library of pyrrole-based compounds for drug discovery and development programs. The inherent logic and self-validating nature of these protocols provide a solid foundation for researchers and scientists in the field.

References

  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Journal of the Chemical Society C: Organic. (1968). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Retrieved from [Link]

  • YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 224-228. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved from [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • National Institutes of Health. (1995). Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes. Retrieved from [Link]

  • YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

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  • ResearchGate. (2023). Pyrrole derivatives in bioactive nature products and chiral ligand or catalysts. Retrieved from [Link]

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  • ResearchGate. (2022). Some pyrrole‐containing bioactive compounds. Retrieved from [Link]

  • YouTube. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Steric Challenges in Reactions of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers working with Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. This molecule, while a valuable synthetic intermediate, presents significant and often frustrating challenges due to the extreme steric hindrance imposed by its 2,4,6-trimethylphenyl (mesityl) group. This guide is structured as a series of troubleshooting questions and answers, designed to provide not just solutions, but a deeper mechanistic understanding to inform your experimental design.

Part 1: Foundational Concepts & General FAQs

Before diving into specific reaction troubleshooting, it's crucial to understand the structural origin of the reactivity challenges. The core issue is the mesityl group, where two ortho-methyl groups act as formidable guards, shielding the adjacent carbonyl's electrophilic carbon.

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Caption: Steric shielding of the ketone in this compound.

Q1: What are the primary steric challenges when working with this molecule?

A1: The dominant challenge is the severe steric congestion around the ketone's carbonyl carbon. The two ortho-methyl groups on the mesityl ring create a narrow "canyon" through which a nucleophile must approach. This dramatically increases the activation energy for nucleophilic addition, slowing down or completely preventing many standard reactions.[1][2] A secondary, though less severe, effect is the hindrance of the α-protons on the methylene (C3) position, which impacts enolate formation.

Q2: Which functional group is more sterically hindered, the ketone or the ester?

A2: The ketone is vastly more sterically hindered. It is directly bonded to the bulky mesityl group. The ester's carbonyl group is three bonds away and experiences a much more conventional electronic and steric environment, making it significantly more accessible to reagents, assuming the reagent doesn't first react with the more electrophilic (though hindered) ketone.

Part 2: Troubleshooting Nucleophilic Addition to the Ketone

This is often the most challenging transformation. Low conversion, no reaction, or decomposition of starting materials under harsh conditions are common observations.

Q3: My Grignard (or organolithium) addition to the ketone is failing. I only recover starting material. Why, and what is the solution?

A3: Standard organomagnesium and organolithium reagents are bulky and highly basic. The steric barrier of the mesityl group prevents them from accessing the carbonyl carbon.[3] Furthermore, their high basicity can favor abstracting the α-proton (enolization) over addition, especially at elevated temperatures, although even this can be slow.

Recommended Strategies:

  • Switch to Organocerium Reagents (Luche Conditions): Transmetalation of your Grignard or organolithium reagent with cerium(III) chloride (CeCl₃) generates an organocerium species. These reagents are significantly less basic, reducing competitive enolization, and are thought to coordinate to the carbonyl oxygen, facilitating attack even on hindered centers.

  • Employ Smaller, More Reactive Nucleophiles: If your synthesis allows, consider using smaller reagents like methylmagnesium bromide or methyllithium, which have a better chance of penetrating the steric shield.

  • Consider Organozinc or Organocuprate Reagents: These "softer" organometallic reagents can sometimes be more effective for hindered systems, although their reactivity with ketones can be variable.[4][5]

Q4: The reduction of the ketone to an alcohol with sodium borohydride (NaBH₄) is extremely slow or incomplete. How can I improve this?

A4: Sodium borohydride is a relatively mild and somewhat bulky hydride donor, making its reaction with the hindered ketone kinetically slow.[6] Forcing the reaction with high heat can lead to side reactions.

Table 1: Comparison of Reducing Agents for the Hindered Ketone
ReagentConditionsProsCons
Sodium Borohydride (NaBH₄) MeOH or EtOH, RTMild, selective for ketones over esters.Very slow to unreactive with this substrate.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to RTHighly reactive, will reduce the ketone.Not selective; will also reduce the ester to a diol.[6]
Luche Reduction (NaBH₄, CeCl₃) MeOH, 0 °C to RTExcellent for hindered ketones; enhances electrophilicity of the carbonyl. Preserves the ester.Requires stoichiometric CeCl₃.
L-Selectride® / K-Selectride® THF, -78 °CExtremely reactive and sterically demanding hydride donors. Excellent for hindered ketones.Will likely also reduce the ester. Must be handled under inert atmosphere.
Diisobutylaluminium Hydride (DIBAL-H) Toluene or CH₂Cl₂, -78 °CCan be effective; reactivity is tunable with temperature.Can also reduce the ester, especially with >1 equivalent or at higher temperatures.

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Troubleshooting_Workflow cluster_selective Selective Ketone Reduction cluster_non_selective Non-Selective Reduction start Ketone Reduction with NaBH₄ Fails q1 Is ester reduction acceptable? start->q1 luche Use Luche Reduction (NaBH₄, CeCl₃) q1->luche No lih Use LiAlH₄ (reduces both ketone and ester) q1->lih Yes selectride Use L-Selectride® (highly reactive, reduces both) lih->selectride If LiAlH₄ is still too slow

Caption: Decision workflow for failed ketone reduction.

Part 3: Troubleshooting Reactions at the α-Position (Enolate Chemistry)

Manipulating the α-positions of this molecule requires careful control of kinetic versus thermodynamic conditions.

Q5: I am trying to form an enolate at the C3 position (CH₂) using bases like NaOH or NaOEt, but the reaction isn't working for subsequent alkylation. Why?

A5: There are two primary reasons for this failure. First, bases like sodium hydroxide or ethoxide are used in protic solvents and establish a reversible equilibrium.[7][8] This equilibrium will strongly favor the more stable, more substituted (thermodynamic) enolate, which would involve deprotonation of the mesityl ring's methyl groups, an unlikely event, or the starting ketone itself. Second, these small bases can still struggle to access the sterically shielded C3 protons. For effective α-functionalization, you must use a method that provides irreversible, kinetically controlled deprotonation.[9]

Q6: How can I reliably generate the kinetic enolate at the C3 position and use it for an alkylation reaction?

A6: The definitive method is to use a strong, non-nucleophilic, sterically hindered base under anhydrous conditions at low temperature. Lithium diisopropylamide (LDA) is the reagent of choice.[10]

  • Why LDA works: LDA is extremely basic, ensuring fast and irreversible deprotonation.[9] Crucially, its own bulk makes it selective for the least sterically hindered protons—in this case, the C3 methylene protons, as attacking the benzylic protons is even more difficult.

  • Why low temperature is critical: The reaction must be run at -78 °C (dry ice/acetone bath) to prevent the kinetic enolate from equilibrating to any potential thermodynamic byproducts.

Experimental Protocol: Kinetic Enolate Formation and Methylation

Warning: This procedure requires strictly anhydrous conditions and the use of an inert atmosphere (Nitrogen or Argon).

  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Solvent and Reagent Prep: In the flask, add anhydrous tetrahydrofuran (THF) via syringe. Cool the flask to -78 °C.

  • Base Addition: Slowly add a solution of LDA (typically 1.5-2.0 M in heptane/THF/ethylbenzene) via syringe to the cold THF.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the stirred LDA solution at -78 °C.

  • Enolate Formation: Allow the resulting deep red/orange solution to stir at -78 °C for 45-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add a small, highly reactive electrophile like iodomethane (1.1 eq) dropwise via syringe.

  • Reaction: Keep the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), followed by drying and purification by column chromatography.

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Enolate_Formation cluster_ketone Starting Ketone cluster_bases Choice of Base cluster_enolates Resulting Enolate ketone This compound lda LDA (Bulky, Strong) -78°C, THF ketone->lda naoh NaOH / NaOEt (Small, Weaker) RT, EtOH ketone->naoh kinetic Kinetic Enolate (Less substituted, formed faster) lda->kinetic Favored Path (Irreversible) thermo Thermodynamic Enolate (More stable, equilibrium product) naoh->thermo Favored Path (Reversible Equilibrium) kinetic->thermo Equilibration (prevented at -78°C)

Caption: Kinetic vs. Thermodynamic enolate formation pathways.

References

  • Reddit discussion on reducing sterically hindered ketones. (2021). r/OrganicChemistry. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Nadeau, O. et al. (2017). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH. [Link]

  • Knochel, P. et al. (2011). Strategies To Prepare and Use Functionalized Organometallic Reagents. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Wikipedia. [Link]

  • University of Wisconsin. (n.d.). Enantioselective Reduction of Ketones. chem.wisc.edu. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Chemistry Steps. [Link]

  • Richey, H. G. (2000). The Grignard Reagents. ACS Publications. [Link]

  • Sand-Zant, E. (2015). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University. [Link]

  • Organometallics. (n.d.). chem.ucla.edu. [Link]

  • Hartwig, J. F. et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry. [Link]

  • Knochel, P. (2010). Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Sil. Ludwig-Maximilians-Universität München. [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Enolization of Carbonyls. Organic Chemistry Tutor. [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • ResearchGate. (n.d.). Group 4 Organometallics Supported by Sterically Hindered β-Diketonates. ResearchGate. [Link]

  • Leah4sci. (2021). 1a: Introduction to nucleophilic addition reactions. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry. [Link]

  • Di Stefano, S. et al. (2021). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. NIH. [Link]

  • ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]

  • ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones and our design... ResearchGate. [Link]

  • PubMed. (2005). Functionalization of alpha,beta-unsaturated esters and ketones: a facile and highly stereoselective one-pot approach to N-protected alpha,beta-dehydroamino acid derivatives. PubMed. [Link]

  • Royal Society of Chemistry. (2021). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. [Link]

  • NIH. (n.d.). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. NIH. [Link]

  • Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]

  • Shao, Y. et al. (2010). Synthesis and Characterization of New Organic-inorganic Based Catalyst——Effect of Steric Hindrance on Catalytic Performance. Chemical Journal of Chinese Universities. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. [Link]

  • ACS Publications. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. PrepChem.com. [Link]

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  • ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate. [Link]

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  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Scribd. [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • ResearchGate. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. ResearchGate. [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Khan Academy. [Link]

  • PubMed. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. [Link]

  • NIH. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. NIH. [Link]

  • ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

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Byproduct formation in the synthesis of "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding of the reaction chemistry.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution involves the reaction of mesitylene (1,3,5-trimethylbenzene) with an acylating agent derived from succinic acid, typically succinic anhydride or ethyl 3-(chloroformyl)propanoate, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

The high nucleophilicity of the mesitylene ring, due to the electron-donating nature of its three methyl groups, makes it highly reactive. While this ensures a facile reaction, it also opens pathways to several common byproducts that can complicate purification and reduce yields. This guide will address these potential issues directly.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The core of this synthesis is the Friedel-Crafts acylation. The mechanism proceeds in several key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent. It coordinates to a carbonyl oxygen (in the case of an anhydride) or the halide of an acyl chloride, leading to the formation of a highly reactive, resonance-stabilized acylium ion.[1][3]

  • Electrophilic Attack: The electron-rich π system of the mesitylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring.[3]

  • Re-aromatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product complexed with the Lewis acid.[1][4]

  • Workup: Addition of water or dilute acid breaks up the ketone-AlCl₃ complex to liberate the final product.

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

In contrast to Friedel-Crafts alkylation, where the catalyst can be used in sub-stoichiometric amounts, acylation reactions typically require at least one full equivalent of the Lewis acid.[5] This is because the carbonyl oxygen of the resulting ketone product is itself a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric amount is necessary to ensure there is enough active catalyst to drive the reaction to completion.[5]

Q3: What are the most common byproducts I should expect to see?

The high reactivity of mesitylene is a double-edged sword. The most prevalent byproduct is the diacylated mesitylene .[6] Because the initial acylation product is still a highly activated aromatic ring, it can undergo a second Friedel-Crafts reaction at one of the remaining unsubstituted positions. Other potential byproducts include unreacted starting materials and, under harsh conditions, polymeric or tarry substances.

Q4: Is the Friedel-Crafts acylation of mesitylene reversible?

Yes, the acylation of highly activated aromatic rings like mesitylene can exhibit reversibility, especially when using aliphatic acyl groups.[6][7] This means that under certain conditions, the acyl group can be cleaved from the aromatic ring, leading to an equilibrium mixture of starting materials, mono-acylated, and di-acylated products. This reversibility can be a factor in achieving optimal yields and should be controlled by carefully managing reaction time and temperature.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the root causes and actionable protocols to resolve them.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or GC-MS analysis shows predominantly unreacted mesitylene.

  • The final isolated mass of the product is significantly lower than theoretically expected.

Possible Causes & Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Inactive Catalyst Aluminum chloride is extremely hygroscopic. Moisture will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive as a Lewis acid.1. Use a fresh, unopened bottle of AlCl₃. 2. If using an older bottle, ensure it has been stored in a desiccator. 3. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Insufficient Catalyst As explained in the FAQ, the product ketone complexes with AlCl₃, sequestering it.[5] If less than a stoichiometric amount is used, the reaction may stall prematurely.1. Recalculate the molar equivalents of your reagents. 2. Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (mesitylene or the acylating agent).
Low Reaction Temperature While controlling temperature is crucial to prevent side reactions, excessively low temperatures may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.1. Monitor the reaction progress by TLC. 2. If the reaction is sluggish, consider slowly increasing the temperature in 5-10°C increments, while continuing to monitor for byproduct formation.
Problem 2: Significant Contamination with a High Molecular Weight Byproduct

Symptoms:

  • NMR or Mass Spectrometry data indicates a species with a mass corresponding to the addition of two acyl chains to a mesitylene ring.

  • Purification by column chromatography yields a less polar fraction (product) and a more polar, higher molecular weight fraction.

Primary Cause: Diacylation

The product, this compound, is still an activated aromatic compound and can undergo a second acylation.[6] This is particularly problematic if mesitylene is the limiting reagent or if the reaction is allowed to proceed for too long at elevated temperatures.

Diacylation_Pathway Mesitylene Mesitylene Product Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate (Mono-acylated Product) Mesitylene->Product First Acylation (Desired Reaction) Acyl_Ion Acylium Ion (Electrophile) Acyl_Ion->Mesitylene Acyl_Ion->Product Di_Product Di-acylated Byproduct Product->Di_Product Second Acylation (Side Reaction)

Logical flow of the diacylation side reaction.

Troubleshooting Protocol: Minimizing Diacylation

  • Adjust Stoichiometry: Use mesitylene in a slight excess (e.g., 1.2 to 1.5 equivalents) relative to the acylating agent. This ensures that the electrophile is more likely to encounter an unreacted mesitylene molecule than a mono-acylated product molecule.

  • Control Reagent Addition (Inverse Addition): Instead of adding the catalyst to the mixture of arene and acylating agent, try adding the acylating agent slowly to a mixture of the mesitylene and AlCl₃ in the solvent. This keeps the concentration of the electrophile low at any given time.

  • Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often starting at 0°C and allowing it to slowly warm to room temperature). Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed, before significant amounts of the di-acylated product appear.

Problem 3: Product is a Carboxylic Acid, Not the Expected Ethyl Ester

Symptoms:

  • The isolated product is highly soluble in aqueous base but poorly soluble in non-polar organic solvents.

  • ¹H NMR spectrum lacks the characteristic triplet and quartet signals of an ethyl group.

  • Infrared (IR) spectroscopy shows a broad O-H stretch characteristic of a carboxylic acid.

Possible Causes & Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Ester Hydrolysis The aqueous workup, especially if performed with strong acid for an extended period or at elevated temperatures, can hydrolyze the ethyl ester to the corresponding carboxylic acid. Ethers and esters can be cleaved under strongly acidic conditions.[8][9]1. Perform the workup by pouring the reaction mixture onto ice-cold water or a dilute, cold HCl solution. 2. Minimize the time the product is in contact with the acidic aqueous phase. 3. Ensure all extractions are performed promptly and at low temperatures.
Incorrect Starting Material If succinic anhydride was used as the acylating agent instead of an ethyl ester derivative, the initial product will be the carboxylic acid, 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid.This is not a byproduct issue but a different synthetic route. The resulting carboxylic acid must be esterified in a subsequent step (e.g., Fischer esterification using ethanol and a catalytic amount of strong acid like H₂SO₄) to obtain the desired ethyl ester.[10]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This is a representative protocol and should be adapted and optimized based on laboratory results.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

  • Reagents: Add mesitylene (1.2 eq). Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.3 eq).

  • Addition: Dissolve ethyl 3-(chloroformyl)propanoate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly pour the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove unreacted mesitylene and any di-acylated byproduct.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Charge flask with Mesitylene & DCM B Cool to 0°C A->B C Add AlCl₃ B->C D Dropwise addition of Ethyl 3-(chloroformyl)propanoate C->D E Stir at 0°C, then warm to RT D->E F Monitor by TLC E->F G Quench on Ice/HCl F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

General workflow for the Friedel-Crafts synthesis.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Journal of the Chemical Society C: Organic.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Andreou, A. D., Gore, P. H., & Morris, D. F. C. (1978). Acetyl exchange between acetylmesitylene and acetyl chloride under Friedel–Crafts conditions.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

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Improving the yield of "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for the synthesis of this compound. As your Senior Application Scientist, I've structured this center to address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we'll tackle the most common issues encountered during the synthesis, which typically proceeds via a Friedel-Crafts acylation of mesitylene.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in this Friedel-Crafts acylation can often be traced back to a few critical factors:

  • Catalyst Inactivity : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst : Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[2][4][5] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2][3][4]

  • Suboptimal Reaction Temperature : Temperature control is crucial. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.[1][2] Excessively high temperatures can lead to decomposition.[1][5]

  • Impure Reagents : The purity of your mesitylene and ethyl 4-chloro-4-oxobutanoate (or ethyl succinyl chloride) is paramount. Impurities can lead to the formation of unwanted byproducts.[1][2]

Q2: I'm observing multiple products in my crude reaction mixture. What could be the cause?

While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, especially with a highly activated aromatic ring like mesitylene.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it's not impossible under forcing conditions.[1][5] The presence of impurities in the starting materials is another common culprit for side reactions.[1][5]

Q3: The reaction doesn't seem to be proceeding at all. What should I check first?

First and foremost, ensure strictly anhydrous conditions. This is the most common reason for reaction failure.[2][3] Use oven-dried glassware, anhydrous solvents, and fresh, high-quality aluminum chloride. Secondly, verify the stoichiometry of your catalyst. A 1:1 molar ratio of AlCl₃ to the acylating agent is a good starting point, with a slight excess often being beneficial.[2][5]

Q4: My work-up procedure seems to be causing product loss. Are there any specific recommendations?

The work-up for a Friedel-Crafts acylation is critical for isolating the product. The aluminum-ketone complex must be carefully hydrolyzed, typically by quenching the reaction mixture in a mixture of ice and concentrated hydrochloric acid.[6][7] This should be done slowly and with vigorous stirring in a fume hood, as the process is highly exothermic and liberates HCl gas.[6][7] Incomplete quenching can lead to the product remaining in the aqueous layer as the aluminum complex. Subsequent extractions with a suitable organic solvent like dichloromethane are then necessary to isolate the product.[6][7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues.

Problem 1: Low or No Product Yield

This is the most frequent challenge. The following workflow can help you systematically identify the root cause.

Low_Yield_Troubleshooting start Low or No Yield check_anhydrous Verify Anhydrous Conditions start->check_anhydrous anhydrous_ok Conditions Anhydrous? check_anhydrous->anhydrous_ok check_catalyst Assess Catalyst Activity & Stoichiometry catalyst_ok Catalyst Stoichiometry & Activity Correct? check_catalyst->catalyst_ok check_reagents Check Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok optimize_temp Optimize Reaction Temperature temp_ok Temperature Optimized? optimize_temp->temp_ok anhydrous_ok->check_catalyst Yes improve_anhydrous Action: Use oven-dried glassware, anhydrous solvents, fresh AlCl₃. anhydrous_ok->improve_anhydrous No catalyst_ok->check_reagents Yes adjust_catalyst Action: Use >1 equivalent of fresh, anhydrous AlCl₃. catalyst_ok->adjust_catalyst No reagents_ok->optimize_temp Yes purify_reagents Action: Purify starting materials (e.g., distill). reagents_ok->purify_reagents No run_temp_screen Action: Screen temperatures (e.g., 0°C, RT, 40°C). temp_ok->run_temp_screen No success Yield Improved temp_ok->success Yes improve_anhydrous->start adjust_catalyst->start purify_reagents->start run_temp_screen->start

Caption: Troubleshooting workflow for low yield.

Causality behind the workflow:

  • Anhydrous Conditions as the First Checkpoint : Moisture is the most common and potent inhibitor of Friedel-Crafts reactions.[1][2][3] Addressing this first prevents wasted effort on other variables.

  • Catalyst Stoichiometry : The formation of a stable ketone-Lewis acid complex is a key mechanistic feature of this reaction.[1][4] Therefore, a stoichiometric amount of the catalyst is a necessity, not a suggestion.

  • Reagent Purity : Impurities can react with the catalyst or the acylating agent, leading to side products and consuming your starting materials.

  • Temperature Optimization : The activation energy for the reaction must be met, but exceeding it can lead to side reactions like polysubstitution or decomposition.

Problem 2: Product Purification Challenges

Even with a successful reaction, isolating the pure "this compound" can be tricky.

Issue Potential Cause Recommended Solution
Oily, impure product after work-up Incomplete reaction or presence of side products.Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Product remains in the aqueous layer Incomplete hydrolysis of the aluminum-ketone complex.Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) after quenching. Perform multiple extractions with an organic solvent.
Difficulty removing the solvent High boiling point of the product and potential residual solvent.Use a rotary evaporator followed by high vacuum to remove all volatile impurities.

Experimental Protocol: A Validated Approach

This protocol provides a detailed, step-by-step methodology for the synthesis of "this compound".

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Equivalents Amount
Anhydrous Aluminum Chloride (AlCl₃)133.341.1(To be calculated)
Mesitylene120.191.0(To be calculated)
Ethyl 4-chloro-4-oxobutanoate164.591.05(To be calculated)
Anhydrous Dichloromethane (DCM)--(Sufficient volume)
Concentrated Hydrochloric Acid (HCl)--(For work-up)
Saturated Sodium Bicarbonate Solution--(For washing)
Brine--(For washing)
Anhydrous Magnesium Sulfate (MgSO₄)--(For drying)

Procedure:

  • Reaction Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Catalyst Suspension : To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[5][7] Cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition : Dissolve ethyl 4-chloro-4-oxobutanoate (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.[7]

  • Aromatic Substrate Addition : Dissolve mesitylene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0°C.[2]

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.[7]

  • Work-up and Extraction : Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[6][7] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.[6][7]

  • Washing and Drying : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure "this compound".

Visualizing the Science

Understanding the underlying mechanisms and workflows is key to successful synthesis.

Reaction Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride Ethyl 4-chloro-4-oxobutanoate Acylium_Ion_Complex [Acylium Ion-AlCl₄⁻] Complex Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Mesitylene Mesitylene Sigma_Complex Arenium Ion (Sigma Complex) Mesitylene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate Product_Complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

The key steps are the generation of a highly electrophilic acylium ion, its attack on the electron-rich mesitylene ring, and subsequent deprotonation to restore aromaticity.[4][9][10]

Experimental Workflow

A visual representation of the experimental procedure.

Experimental_Workflow A 1. Setup & Cool (Flask, AlCl₃, DCM, 0°C) B 2. Add Acylating Agent (Ethyl 4-chloro-4-oxobutanoate) A->B C 3. Add Mesitylene B->C D 4. React at Room Temp (Monitor by TLC) C->D E 5. Quench (Ice/HCl) D->E F 6. Extract (DCM) E->F G 7. Wash & Dry F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Saskia, O. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

Sources

Technical Support Center: Optimization of the Biginelli Reaction with Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of the Biginelli reaction, specifically utilizing the sterically hindered β-ketoester, "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate." Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high-yield synthesis of the corresponding dihydropyrimidinone (DHPM).

Introduction: The Challenge of Steric Hindrance in the Biginelli Reaction

The Biginelli reaction, a cornerstone of multicomponent reactions, offers a straightforward route to synthesize 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry.[1][2][3] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][4][5]

While the reaction is robust, the introduction of sterically demanding substrates, such as this compound, presents unique challenges. The bulky 2,4,6-trimethylphenyl (mesityl) group can significantly hinder the approach of reactants, potentially leading to low yields, slow reaction rates, and the formation of unwanted byproducts.[6][7] This guide is designed to address these specific issues head-on, providing you with a logical framework for optimizing your reaction conditions.

Visualizing the Reaction Pathway

To effectively troubleshoot, it's crucial to understand the proposed mechanism of the Biginelli reaction. The most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[8]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Acyliminium + Urea + H⁺ Urea H₂N(C=O)NH₂ Urea->Acyliminium Ketoester Mesityl-(C=O)CH₂CH₂COOEt Ureide Open-Chain Ureide Ketoester->Ureide Acyliminium->Ureide + Ketoester (Enol form) DHPM Dihydropyrimidinone (DHPM) Ureide->DHPM Cyclization - H₂O Low_Yield_Troubleshooting start Low Yield or No Reaction catalyst Catalyst Ineffective? Switch to Lewis Acid: Yb(OTf)₃, FeCl₃, InCl₃ Increase catalyst loading (10-20 mol%) start->catalyst conditions Suboptimal Conditions? Increase Temperature (90-120 °C) Increase Reaction Time Consider Solvent-Free Conditions catalyst->conditions If still low yield reagents Reagent Purity? Ensure high purity of aldehyde, urea, and ketoester Use fresh reagents conditions->reagents If still low yield monitor Monitor by TLC reagents->monitor monitor->catalyst No Improvement success Improved Yield monitor->success Conversion Observed

Sources

Challenges in the Hantzsch synthesis using "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hantzsch Synthesis with Sterically Hindered β-Ketoesters

A Guide for Researchers Utilizing Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Welcome to the technical support guide for advanced applications of the Hantzsch pyridine synthesis. As Senior Application Scientists, we understand that moving from textbook examples to complex, sterically demanding substrates introduces unique challenges. This guide is structured to address the specific issues encountered when using bulky β-ketoesters like this compound, providing not just solutions, but the mechanistic reasoning behind them.

Section 1: Understanding the Core Challenge: Steric Hindrance

Q1: Why is my reaction with this compound so slow and low-yielding compared to standard Hantzsch reactions using ethyl acetoacetate?

A: The primary obstacle is the significant steric bulk of the 2,4,6-trimethylphenyl (mesityl) group on your β-ketoester. The classical Hantzsch synthesis involves several key bond-forming steps, including Knoevenagel condensation, enamine formation, and a crucial Michael addition followed by cyclization.[1][2] The mesityl group, with its ortho-methyl substituents, creates a formidable steric shield around the carbonyl group and the adjacent reactive methylene position.

This steric hindrance has two major consequences:

  • Reduced Reaction Rates: The bulky group physically impedes the approach of other reactants (the aldehyde and the enamine intermediate), significantly increasing the activation energy for the key C-C bond-forming steps. This leads to sluggish or incomplete reactions under standard conditions.[2]

  • Promotion of Side Reactions: When the desired reaction pathway is kinetically disfavored, alternative, less demanding side reactions can become dominant, leading to a complex mixture of products and a lower yield of the target 1,4-dihydropyridine (1,4-DHP).[3]

Steric_Hindrance cluster_0 Standard Reaction (e.g., Ethyl Acetoacetate) cluster_1 Challenge with Bulky Substrate Enamine_Std Enamine Knoevenagel_Std Knoevenagel Intermediate Enamine_Std->Knoevenagel_Std Easy Approach (Low Steric Hindrance) Enamine_Bulky Enamine Ketoester_Bulky Bulky Knoevenagel Intermediate (Mesityl Group Shielding) Enamine_Bulky->Ketoester_Bulky Hindered Approach (High Steric Clash) Side_Reactions Reactants Aldehyde + Bulky Ketoester + Ammonia Knoevenagel Knoevenagel Intermediate Reactants->Knoevenagel Slow Enamine Enamine Intermediate Reactants->Enamine Slow Desired_Product Desired 1,4-DHP Knoevenagel->Desired_Product Desired Pathway (Slow, Sterically Hindered) Side_Product1 Unreacted Intermediates Knoevenagel->Side_Product1 Side Pathway 1 (Decomposition/ Self-Condensation) Side_Product2 Michael Adduct (Uncyclized) Knoevenagel->Side_Product2 Side Pathway 2 (Incomplete Cyclization) Enamine->Desired_Product Desired Pathway (Slow, Sterically Hindered) Enamine->Side_Product1 Side Pathway 1 Enamine->Side_Product2 Side Pathway 2 (Incomplete Cyclization) Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Source Ammonia->Enamine_Formation Knoevenagel_Product α,β-Unsaturated Carbonyl Knoevenagel->Knoevenagel_Product Enamine_Product Enamine Enamine_Formation->Enamine_Product Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition Enamine_Product->Michael_Addition Michael_Product Acyclic Intermediate Michael_Addition->Michael_Product Cyclization Cyclization & Dehydration Michael_Product->Cyclization DHP_Product 1,4-Dihydropyridine Cyclization->DHP_Product Oxidation Aromatization (Oxidation) DHP_Product->Oxidation Pyridine_Product Final Pyridine Product Oxidation->Pyridine_Product

Sources

"Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate" reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Reaction Condition Optimization for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound. As this specific molecule is an unlisted compound, this guide is built upon the foundational principles of its most probable synthetic route: a two-step process involving the Friedel-Crafts acylation of mesitylene with succinic anhydride, followed by the esterification of the resulting ketoacid.

Part 1: Troubleshooting the Friedel-Crafts Acylation of Mesitylene

The initial and most critical stage of the synthesis is the electrophilic aromatic substitution to form the C-C bond between the mesitylene ring and the succinic anhydride moiety. Success in this step is paramount for a high overall yield.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

Several factors can lead to a stalled or inefficient Friedel-Crafts acylation. The most common culprits are related to catalyst activity and substrate reactivity.

  • Catalyst Inactivity : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will rapidly deactivate it. It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient Catalyst Loading : The ketone product of the acylation forms a stable complex with the Lewis acid.[1][2] This complexation removes the catalyst from the reaction cycle. Consequently, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, not just catalytic quantities.[1]

  • Low Reaction Temperature : While some acylations proceed at room temperature, many require heating to overcome the activation energy barrier.[1] If your reaction is sluggish, a gradual increase in temperature may be necessary.

Q2: I'm observing the formation of multiple byproducts. What could be the reason?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur, particularly with highly activated aromatic rings like mesitylene.[1][3][4]

  • Polyacylation : Mesitylene is an electron-rich arene, making it highly reactive. Although the first acyl group deactivates the ring, a second acylation can still occur under forcing conditions.[3][4] Careful control of stoichiometry and reaction time is key to minimizing this.

  • Reversibility : Acylations involving aliphatic acyl groups can sometimes be reversible, leading to a mixture of products.[3][4]

Q3: The reaction mixture has turned into a thick, unmanageable slurry. What should I do?

This is a common issue in Friedel-Crafts acylation and is usually due to the precipitation of the ketone-Lewis acid complex.[2]

  • Improve Stirring : Ensure vigorous mechanical stirring to maintain as much homogeneity as possible and to improve heat transfer.

  • Increase Solvent Volume : Using a sufficient volume of a suitable solvent, such as dichloromethane or 1,2-dichloroethane, can help to keep the complex dissolved or at least suspended.[2]

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

G start Low Yield Observed check_catalyst Is the Lewis Acid (e.g., AlCl₃) fresh and anhydrous? start->check_catalyst check_stoichiometry Is the catalyst stoichiometry correct (≥1 equivalent)? check_catalyst->check_stoichiometry Yes solve_catalyst Use freshly opened/sublimed AlCl₃. Ensure all glassware and solvents are dry. check_catalyst->solve_catalyst No check_conditions Are reaction conditions (temperature, time) optimized? check_stoichiometry->check_conditions Yes solve_stoichiometry Increase catalyst loading to 1.1-1.5 equivalents. check_stoichiometry->solve_stoichiometry No check_reagents Are mesitylene and succinic anhydride pure? check_conditions->check_reagents Yes solve_conditions Gradually increase temperature. Monitor reaction by TLC to determine optimal reaction time. check_conditions->solve_conditions No solve_reagents Purify starting materials (e.g., distillation of mesitylene). check_reagents->solve_reagents No

Optimization of Reaction Parameters

A design of experiments (DoE) approach can be highly effective for optimizing a Friedel-Crafts acylation.[5] Key parameters to investigate include:

ParameterRange to InvestigateRationale
Catalyst (AlCl₃) Equivalents 1.0 - 2.0 eq.As the product ketone complexes with the catalyst, more than one equivalent is often necessary to drive the reaction to completion.[1][5]
Temperature 0 °C to RefluxThe optimal temperature will balance reaction rate with the potential for side reactions. Mesitylene's high reactivity might allow for lower temperatures.
Solvent Dichloromethane, 1,2-Dichloroethane, NitromethaneSolvent choice can influence catalyst solubility and reaction rate. Nitromethane has been shown to be effective in some cases.[5]
Reaction Time 1 - 24 hoursMonitoring by TLC or HPLC is crucial to determine the point of maximum product formation before side reactions begin to dominate.

Part 2: Troubleshooting the Esterification of 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid

Once the ketoacid has been successfully synthesized and isolated, the next step is its conversion to the corresponding ethyl ester.

Frequently Asked Questions (FAQs)

Q4: My esterification is not going to completion. What method is most suitable for this substrate?

The presence of both a ketone and a carboxylic acid requires a method that is selective for the acid.

  • Fischer-Speier Esterification : This classic method uses an excess of the alcohol (ethanol) and a strong acid catalyst (like H₂SO₄ or gaseous HCl).[6] To drive the equilibrium towards the product, a large excess of ethanol is typically used, or water is removed as it is formed.[6]

  • Alkyl Halide Esterification : In cases where the ketoacid is sensitive to strong acids, it can be deprotonated with a non-nucleophilic base (e.g., DBU, K₂CO₃) and then reacted with an ethyl halide (e.g., ethyl iodide, ethyl bromide).

Q5: I'm concerned about side reactions at the ketone functional group. Is this likely?

Under standard Fischer esterification conditions (acid and alcohol), the ketone is generally stable and unreactive. However, overly harsh conditions (very high temperatures for prolonged periods) could potentially lead to side reactions, although this is unlikely for this specific substrate.

Recommended Protocol: Fischer-Speier Esterification

This protocol is a robust starting point for the esterification of the ketoacid intermediate.

  • Setup : In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid (1.0 eq.) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) or bubble anhydrous HCl gas through the solution.[7]

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Part 3: Overall Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification Mesitylene Mesitylene Acylation AlCl₃ Dichloromethane Mesitylene->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation Ketoacid 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid Acylation->Ketoacid Esterification H₂SO₄ (cat.) Reflux Ketoacid->Esterification Ethanol Ethanol (excess) Ethanol->Esterification FinalProduct Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate Esterification->FinalProduct

References

  • Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. American Chemical Society.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Application Notes and Protocols for the Esterification of Long-Chain Keto Acids. Benchchem.
  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • Optimization of Reaction Conditions.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
  • Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene.
  • Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C - RSC Publishing.
  • Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)

Sources

Technical Support Center: Purification of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable keto ester intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Introduction: Understanding the Molecule and Its Synthesis

This compound is a substituted aromatic keto ester. Its synthesis most commonly involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a succinic acid derivative, such as ethyl 3-(chloroformyl)propanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

The nature of this synthesis directly informs the purification strategy. The crude product is rarely clean and often contains a mixture of unreacted starting materials, catalyst residues, and reaction byproducts. Understanding these potential impurities is the first step toward achieving high purity.

Potential Impurities Profile:
  • Unreacted Mesitylene: A non-polar hydrocarbon.

  • Unreacted Acylating Agent/Hydrolyzed Acid: Polar, acidic compounds.

  • Aluminum Chloride (AlCl₃) Residues: Forms complexes with carbonyls and must be thoroughly removed during aqueous workup.[1]

  • Di-acylated Mesitylene: A potential byproduct where two acyl groups have added to the mesitylene ring, though sterically hindered.[3][4]

  • Polymeric/Tarry Materials: Common in Friedel-Crafts reactions, often highly colored.[3]

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, viscous oil after aqueous workup. How should I proceed with purification?

Answer: This is a common outcome in Friedel-Crafts acylations. The dark color is often due to polymeric or tarry byproducts. Do not proceed directly to recrystallization, as oils will not crystallize.

  • Expert Rationale: The immediate goal is a "gross" purification to remove the bulk of the colored impurities and non-polar contaminants. Flash column chromatography is the preferred method here.

  • Recommended Action:

    • Initial Analysis: First, run a Thin Layer Chromatography (TLC) analysis to visualize your product and the impurities. Use a solvent system like 20-30% ethyl acetate in hexanes. The product, being moderately polar, should have an Rf value between 0.2 and 0.4.[5] Unreacted mesitylene will be near the solvent front (high Rf), while highly polar tars will remain at the baseline (low Rf).

    • Purification: Perform flash column chromatography. This technique is ideal for separating compounds with different polarities.[6] A step-by-step protocol is provided in Section 2 .

Q2: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the compound is too soluble in the chosen solvent system, even when cold.

  • Expert Rationale: The key to successful recrystallization is a significant difference in solubility between the hot, dissolving solvent and the cold, crystallizing solvent. For keto esters, solvent mixtures are often effective.[7]

  • Troubleshooting Steps:

    • Change Solvent System: Your compound is an aromatic ketone and an ester. A good starting point is a two-solvent system, such as ethyl acetate/hexanes or acetone/hexanes.[7][8] Dissolve the compound in a minimum amount of the more polar solvent (e.g., ethyl acetate) while hot, then slowly add the non-polar anti-solvent (e.g., hexanes) until the solution just becomes cloudy. Re-heat to clarify and then allow to cool slowly.

    • Reduce Cooling Rate: Rapid cooling encourages oil formation. Let the flask cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help.

    • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q3: My compound appears as a streak or a very broad spot on the TLC plate, making it hard to assess purity. What does this mean?

Answer: Streaking or broad spots for keto esters on silica gel TLC plates can indicate several issues:

  • Compound Instability: β-keto esters can be sensitive to the acidic nature of standard silica gel, leading to degradation on the plate.[9]

  • Keto-Enol Tautomerism: The compound exists as an equilibrium between its keto and enol forms. If the interconversion is slow on the chromatography timescale, it can cause band broadening.[10][11]

  • Sample Overload: Applying too much compound to the TLC plate will cause streaking.

  • Diagnostic & Solution Workflow:

    • Run a 2D TLC: To check for degradation, spot your compound in one corner of a square TLC plate and develop it. Dry the plate, rotate it 90 degrees, and develop it again in the same solvent. A stable compound will appear on the diagonal. Off-diagonal spots indicate degradation.[9]

    • Neutralize the Eluent: Add a small amount of triethylamine (~0.5-1%) to your TLC and column solvent system. This will neutralize the acidic sites on the silica gel and often sharpens the spots for acid-sensitive compounds.[9]

    • Use an Alternative Stationary Phase: If degradation is confirmed, consider using neutral alumina for your chromatography.[9]

Q4: My compound seems to be decomposing during flash column chromatography. What are my options?

Answer: This is a critical issue often caused by the acidity of silica gel, as discussed above.

  • Expert Rationale: Minimizing the contact time between your compound and the acidic stationary phase is crucial. If the compound is acid-sensitive, standard silica gel is not a suitable stationary phase without modification.

  • Recommended Solutions:

    • Deactivate the Silica: Prepare a slurry of your silica gel in your starting eluent containing 1-2% triethylamine. Pack the column with this slurry. This neutralizes the silica surface.[12]

    • Switch to a Neutral Stationary Phase: Use neutral alumina as your stationary phase. You will need to re-optimize your solvent system with TLC using alumina plates.

    • Consider an Alternative Purification Method: If the compound is a solid and chromatography is problematic, focus on optimizing recrystallization. If it is a thermally stable liquid, vacuum distillation could be an option.[13]

Section 2: Standard Operating Procedures (SOPs)

These protocols provide detailed, field-proven methodologies for purifying and analyzing your compound.

SOP 1: Purification by Flash Column Chromatography

This procedure is the recommended first step for purifying the crude product from a Friedel-Crafts reaction.

1. Preparation & Solvent System Selection:

  • Analyze the crude mixture by TLC to determine an appropriate eluent. A good target is an Rf of 0.2-0.3 for the product.[5]

  • A typical starting solvent system is 20% Ethyl Acetate / 80% Hexanes . Adjust polarity as needed. For more polar compounds, a methanol/dichloromethane system may be used.[14]

  • If acid sensitivity is suspected (see Troubleshooting Q3/Q4), add 1% triethylamine to the chosen eluent.

2. Column Packing (Wet Slurry Method):

  • Select a column of appropriate size.

  • Place a small plug of glass wool at the bottom and cover with a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[5]

  • Add a protective layer of sand on top of the settled silica bed.

  • Flush the column with several column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution.

  • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply gentle pressure (using a pump or house air) to begin elution.

  • Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the fractions.

  • Combine fractions containing the pure product, and remove the solvent via rotary evaporation.

Purification Workflow Diagram

G cluster_prep Preparation & Analysis cluster_purify Purification cluster_final Final Steps Crude Crude Product (Dark Oil) TLC TLC Analysis (e.g., 20% EtOAc/Hex) Crude->TLC Spot DryLoad Dry Load Sample on Silica Gel TLC->DryLoad Determine Solvent System Column Flash Column Chromatography DryLoad->Column Add to Column Fractions Collect & Analyze Fractions via TLC Column->Fractions Elute Combine Combine Pure Fractions Fractions->Combine Rotovap Solvent Removal (Rotary Evaporator) Combine->Rotovap PurityCheck Final Purity Check (NMR, HPLC) Rotovap->PurityCheck Pure Pure Product PurityCheck->Pure >98% Pure

Caption: General workflow for the purification of this compound.

SOP 2: Recrystallization

This procedure is suitable for final purification if the product is a solid and chromatography has removed the bulk of impurities.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Place a small amount of your solid in several test tubes. Add ~1 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each.

  • A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • For a two-solvent system, find a pair of miscible solvents where your compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). A common pair is Ethyl Acetate / Hexanes .[8]

2. Procedure (Two-Solvent System):

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add the "solvent" (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Remove from heat. Slowly add the "anti-solvent" (e.g., Hexanes) dropwise until the solution remains faintly cloudy (turbid).

  • Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent (Hexanes).

  • Dry the crystals in a vacuum oven.

SOP 3: Purity Verification by HPLC

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and Water. A starting point is 50:50 (v/v). To improve peak shape, 0.1% formic acid can be added to the aqueous phase.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm.

  • Column Temperature: 30 °C.

2. Sample Preparation:

  • Prepare a stock solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute this stock to a working concentration of ~0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the sample and record the chromatogram. A pure sample should show a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Note: Beta-keto esters can sometimes show broad peaks due to tautomerism. Increasing the column temperature or adjusting the mobile phase pH can sometimes sharpen the peaks.[10]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the expected ¹H NMR spectrum for pure this compound?

Protons Predicted δ (ppm) Multiplicity Integration Assignment
Ethyl -CH₃~1.25Triplet (t)3HEster group
Mesityl -CH₃ (para)~2.30Singlet (s)3HMethyl group para to ketone
Mesityl -CH₃ (ortho)~2.35Singlet (s)6HTwo methyl groups ortho to ketone
-CH₂-~2.70Triplet (t)2HMethylene adjacent to ester carbonyl
-CH₂-~3.10Triplet (t)2HMethylene adjacent to ketone carbonyl
Ethyl -OCH₂-~4.15Quartet (q)2HEster group
Aromatic -CH~6.85Singlet (s)2HAromatic protons on mesitylene ring

Q: My crude reaction mixture is a solid, not an oil. Does this change the purification strategy?

A: Yes, significantly. If your crude product is a solid, it suggests a higher initial purity. You should first attempt purification by recrystallization (see SOP 2). This is often much faster and more scalable than chromatography. Only if recrystallization fails to yield a product of sufficient purity should you resort to column chromatography.

Q: Can I use distillation for purification?

A: Possibly, but it is generally not the preferred method for a molecule of this size and functionality. The boiling point is likely high, requiring vacuum distillation to prevent thermal decomposition.[13] Distillation is most effective at separating components with significantly different boiling points and may not effectively remove structurally similar impurities like di-acylation products. Recrystallization (for solids) and chromatography (for oils or difficult separations) are more reliable for achieving high purity.[18]

Troubleshooting Logic Diagram

G Start Crude Product IsSolid Is it a solid? Start->IsSolid IsOil Is it an oil? IsSolid->IsOil No Recryst Attempt Recrystallization (SOP 2) IsSolid->Recryst Yes Chromatography Perform Flash Chromatography (SOP 1) IsOil->Chromatography Yes OilingOut Does it 'oil out'? Recryst->OilingOut Success Pure Solid OilingOut->Success No ChangeSolvent Change/Optimize Solvent System OilingOut->ChangeSolvent Yes ChangeSolvent->Recryst Decomposing Decomposing on Column? Chromatography->Decomposing Decomposing->Success No Neutralize Neutralize Silica (add TEA) or use Alumina Decomposing->Neutralize Yes Neutralize->Chromatography

Caption: A decision tree for troubleshooting the purification of the target compound.

References

  • Guo, F., Xiao, J., Deng, J., & Tang, Z.-L. (2022). Esters as Both Alkylating and Acylating Reagents: PCl3‐Promoted Friedel‐Crafts Reaction in One‐Pot. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Gore, P. H. (1970). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Retrieved from [Link]

  • Soto, D., & Jaramillo-Gómez, L. M. (2017). Dealkoxycarbonylations over a Silica Gel bed and Microwave Irradiation of mono, di–substituted β-Keto esters and α-Cyano esters. ResearchGate. Retrieved from [Link]

  • Cardoso, D. R., & Andrade, J. B. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

Sources

Minimizing side reactions with "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered β-keto ester. Here, you will find troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.

Introduction to the Reactivity of this compound

This compound is a versatile building block in organic synthesis. However, its unique structure, featuring a bulky mesityl group, presents specific challenges that are not always encountered with simpler β-keto esters. The steric hindrance from the three methyl groups on the phenyl ring significantly influences the reactivity of both the ketone and the active methylene protons. This guide will address the most common issues, from its synthesis to its application in subsequent reactions.

Section 1: Synthesis and Purity of Starting Material

A successful experiment begins with a pure starting material. The most common route to synthesize this compound is through a Friedel-Crafts acylation of mesitylene with succinic anhydride, followed by esterification. Issues at this stage can introduce impurities that will complicate subsequent reactions.

FAQ 1: My Friedel-Crafts acylation of mesitylene with succinic anhydride is low-yielding and produces a complex mixture of products. What is going wrong?

Answer: This is a common issue when working with sterically hindered and electron-rich aromatic compounds like mesitylene in Friedel-Crafts reactions.[1] The primary challenge is to control the reaction conditions to favor the desired mono-acylation product.

Potential Causes and Solutions:

  • Polyacylation: Mesitylene is highly activated, and under harsh conditions, di-acylation can occur.[1] To minimize this, use a 1:1 stoichiometry of mesitylene to succinic anhydride and add the Lewis acid catalyst portion-wise at a low temperature (0-5 °C) to control the reaction's exothermicity.

  • Lewis Acid Choice and Stoichiometry: While AlCl₃ is a common catalyst, its high reactivity can lead to side reactions. Consider using a milder Lewis acid like FeCl₃ or ZnCl₂. Ensure that at least two equivalents of the Lewis acid are used, as it will complex with both the anhydride and the resulting ketone.

  • Reaction Solvent: The choice of solvent is critical. A non-polar solvent like carbon disulfide or dichloromethane is often preferred over nitrobenzene, which can also undergo Friedel-Crafts reactions.

  • Work-up Procedure: A careful aqueous workup is necessary to remove the Lewis acid and any unreacted anhydride. Washing the organic layer with a mild base like sodium bicarbonate solution will help remove acidic impurities.[2]

Troubleshooting Workflow for Friedel-Crafts Acylation:

start Low Yield in Friedel-Crafts Acylation check_stoichiometry Verify 1:1 Reactant Stoichiometry start->check_stoichiometry control_temp Maintain Low Temperature (0-5 °C) check_stoichiometry->control_temp If stoichiometry is correct mild_lewis_acid Consider Milder Lewis Acid (FeCl₃, ZnCl₂) control_temp->mild_lewis_acid If temperature is controlled solvent_choice Use Non-Polar Solvent (CS₂, CH₂Cl₂) mild_lewis_acid->solvent_choice If side reactions persist workup Perform Careful Aqueous Workup solvent_choice->workup After reaction completion success Improved Yield and Purity workup->success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

FAQ 2: How do I confirm the purity of my this compound before use?

Answer: A combination of analytical techniques is recommended to ensure the purity of your starting material.[2][3]

Analytical TechniquePurposeKey Observations
¹H NMR Spectroscopy Structural confirmation and purity assessment.Look for the characteristic signals of the ethyl ester, the methylene protons, the aromatic protons, and the three methyl groups on the mesityl ring. The integration of these signals should be consistent with the structure.
¹³C NMR Spectroscopy Confirms the carbon skeleton.Identify the carbonyl carbons of the ketone and ester, as well as the aromatic and aliphatic carbons.
GC-MS Identify volatile impurities.Can detect residual solvents, unreacted starting materials, or byproducts from the synthesis.
HPLC Quantify purity and detect non-volatile impurities.A reverse-phase HPLC method can separate the desired product from polar impurities like the corresponding carboxylic acid.

Section 2: Managing Reactivity at the Active Methylene Group

The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and are the site of many important reactions. However, the steric bulk of the mesityl group can hinder the approach of reagents to this position.

FAQ 3: I am having difficulty forming the enolate of this compound for an alkylation reaction. What conditions should I use?

Answer: The steric hindrance from the mesityl group can make deprotonation of the α-carbon more difficult than in less hindered β-keto esters.[4] The choice of base and reaction conditions is crucial.

Recommendations for Enolate Formation:

  • Choice of Base: A strong, non-nucleophilic base is recommended to avoid side reactions at the ester. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are good choices. Avoid using alkoxides like sodium ethoxide, as this can lead to reversible Claisen condensation and other side reactions.[5]

  • Soft Enolization: For some applications, "soft enolization" using a Lewis acid and a weak base can be effective.[6] This method can sometimes provide better selectivity with sterically hindered substrates.

  • Temperature: Enolate formation should be carried out at low temperatures (e.g., -78 °C with LDA) to minimize side reactions.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the enolate.

Reaction Scheme for Enolate Formation and Alkylation:

start Ethyl 4-(mesityl)-4-oxobutanoate enolate Enolate Intermediate start->enolate Deprotonation base Strong, Non-nucleophilic Base (e.g., LDA, NaH) Low Temperature (-78 °C) base->enolate product α-Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: General workflow for α-alkylation.

Section 3: Side Reactions at the Carbonyl Groups

The ketone and ester carbonyls are both potential sites for side reactions, particularly cleavage under harsh acidic or basic conditions.

FAQ 4: My reaction is producing significant amounts of mesitylene and succinic acid derivatives. What is causing this cleavage?

Answer: You are likely observing a retro-Claisen (or retro-Dieckmann-type) cleavage of your β-keto ester. This can occur under both acidic and basic conditions.[7]

Minimizing Cleavage:

  • Under Basic Conditions: Strong nucleophilic bases, especially at elevated temperatures, can attack the ketone or ester carbonyl, leading to cleavage. If your desired reaction requires a base, use a non-nucleophilic one and maintain low temperatures.

  • Under Acidic Conditions: Strong acids, particularly in the presence of water and heat, can catalyze the hydrolysis of the ester to the corresponding β-keto acid. This intermediate is often unstable and can readily decarboxylate, especially with heating.[8][9] If your reaction requires acidic conditions, use the mildest acid possible and keep the temperature low.

Table of Recommended Conditions to Avoid Cleavage:

Reaction TypeRecommended ConditionsConditions to Avoid
Base-mediated Non-nucleophilic base (LDA, NaH), Low temp (-78 to 0 °C)Nucleophilic bases (NaOH, NaOEt), High temp
Acid-mediated Mild acid (e.g., p-TsOH), Anhydrous conditions, Room tempStrong mineral acids (H₂SO₄, HCl), Aqueous conditions, Heat

Section 4: Application in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of heterocycles like pyrroles and furans via the Paal-Knorr synthesis.

FAQ 5: The Paal-Knorr synthesis to form a pyrrole is sluggish and gives a poor yield. How can I optimize this reaction?

Answer: The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound (which can be formed in situ from your β-keto ester) with an amine. The steric hindrance of the mesityl group can slow down the initial nucleophilic attack and subsequent cyclization steps.[10][11]

Optimization Strategies:

  • Catalyst: While the reaction can proceed without a catalyst, a mild acid catalyst like acetic acid or citric acid can significantly accelerate the reaction.[10]

  • Reaction Conditions: Microwave-assisted synthesis has been shown to be effective in accelerating Paal-Knorr reactions, often leading to higher yields in shorter reaction times.[12][13]

  • Solvent: The choice of solvent can influence the reaction rate. In some cases, solvent-free conditions using mechanochemical activation (ball-milling) have proven to be highly efficient.[10]

  • Amine Reactivity: Using a more nucleophilic amine can sometimes overcome the steric hindrance. However, be mindful of potential side reactions.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]

  • Nature Communications. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • The Chemistry Cache. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (1970). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Retrieved from [Link]

  • ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and possible keto-enol tautomerism of β-keto ester III.... Retrieved from [Link]

  • YouTube. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2025). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • SciSpace. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2025). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. Retrieved from [Link]

  • Bioscience, Biotechnology, and Biochemistry. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]

  • Pearson+. (2024). Predict the products of self-condensation of the following esters.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Troubleshooting low yield in Paal-Knorr synthesis with "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Low Yield in Paal-Knorr Pyrrole Synthesis

Topic: Paal-Knorr Synthesis with Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Welcome to the technical support center for troubleshooting the Paal-Knorr synthesis. This guide is specifically tailored to address challenges encountered when using sterically hindered substrates, such as this compound. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in research and development. This resource provides in-depth, evidence-based solutions to help you optimize your reaction and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield in my Paal-Knorr synthesis using this compound. What are the most likely causes?

Low yields with this specific 1,4-dicarbonyl compound are often multifactorial, primarily stemming from the steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group. This bulky substituent can impede the approach of the amine to the carbonyl carbon, slowing down the initial hemiaminal formation and the subsequent rate-determining cyclization step.[1] Other common issues include suboptimal reaction conditions (pH, temperature), inappropriate catalyst selection, and the formation of side products.[2]

Q2: How exactly does the steric hindrance from the 2,4,6-trimethylphenyl group impact the reaction, and how can I overcome it?

The mesityl group's two ortho-methyl groups create a sterically crowded environment around the adjacent carbonyl group. This has two main consequences:

  • Reduced Reaction Rate: The bulky nature of the substrate can hinder the nucleophilic attack of the amine, leading to an incomplete or very slow reaction.[3]

  • Increased Activation Energy for Cyclization: The formation of the cyclic intermediate may be energetically less favorable due to steric strain.

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Temperature and Time: Providing more thermal energy can help overcome the activation barrier. Microwave irradiation is a particularly effective method for significantly reducing reaction times and improving yields in such cases.[3]

  • Use a More Active Catalyst: A highly active catalyst can promote the reaction even with sterically demanding substrates.

  • Consider High-Pressure Conditions: In particularly challenging cases, high pressure can facilitate reactions with large negative activation volumes, such as cyclizations.[3]

Q3: I'm observing a significant amount of a furan byproduct. How can I minimize its formation?

Furan formation is the most common side reaction in the Paal-Knorr synthesis and occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[3] This is particularly prevalent under strongly acidic conditions (pH < 3).[4][5]

To suppress furan formation:

  • Strict pH Control: Maintain a neutral or weakly acidic environment. Avoid using amine/ammonium hydrochloride salts, which can create an overly acidic medium.[4][5]

  • Catalyst Choice: Switch from strong Brønsted acids (e.g., H₂SO₄, HCl) to milder alternatives. Weak acids like acetic acid, Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), or heterogeneous catalysts (e.g., montmorillonite clay, silica sulfuric acid) are excellent choices.[6]

Q4: My reaction is very slow, or a significant amount of starting material remains even after extended reaction times. What should I do?

This is a classic sign of insufficient reactivity, often due to steric hindrance or the use of a poorly nucleophilic amine (e.g., an aniline with electron-withdrawing groups).[3]

Troubleshooting Steps:

  • Confirm Starting Material Purity: Impurities in the 1,4-dicarbonyl compound can inhibit the reaction.[6] If necessary, purify by recrystallization or column chromatography.

  • Optimize Temperature: Gradually increase the reaction temperature. As mentioned, microwave heating can be highly effective.[7]

  • Screen Catalysts: If a weak acid like acetic acid is insufficient, consider a more potent but still mild Lewis acid catalyst.[6]

  • Increase Reagent Concentration: In some cases, running the reaction at a higher concentration or even under solvent-free conditions can improve the reaction rate.[8]

Q5: My reaction mixture is turning dark and forming a tar-like substance. What is causing this, and how can I prevent it?

The formation of dark, insoluble materials often indicates polymerization or degradation of the starting materials or the pyrrole product.[3] This is typically caused by excessively high temperatures or highly acidic conditions.[9]

Mitigation Strategies:

  • Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer duration.

  • Use a Milder Catalyst: Switch from a strong acid to a weaker Brønsted acid or a Lewis acid.[3] This is one of the most effective ways to prevent degradation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as it is complete to avoid prolonged exposure to heat.[2]

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting your Paal-Knorr synthesis.

G start Low Yield with Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate check_purity Are Starting Materials Pure? start->check_purity purify Purify 1,4-Dicarbonyl (Recrystallization/Chromatography) check_purity->purify No check_conditions Review Reaction Conditions check_purity->check_conditions Yes purify->check_conditions harsh_conditions Using Strong Acid (e.g., H₂SO₄, HCl)? check_conditions->harsh_conditions furan_check Furan Byproduct Observed? check_conditions->furan_check incomplete_rxn Incomplete Reaction/ Slow Rate? check_conditions->incomplete_rxn degradation Degradation/ Tar Formation? check_conditions->degradation harsh_conditions->furan_check No solution_mild_catalyst Switch to Milder Catalyst: - Weak Acid (AcOH) - Lewis Acid (Sc(OTf)₃) - Heterogeneous (Clay) harsh_conditions->solution_mild_catalyst Yes furan_check->incomplete_rxn No furan_check->solution_mild_catalyst Yes incomplete_rxn->degradation No solution_optimize_temp Optimize Temperature & Time: - Gradual Increase - Consider Microwave Heating incomplete_rxn->solution_optimize_temp Yes degradation->solution_mild_catalyst Also consider solution_lower_temp Lower Reaction Temperature degradation->solution_lower_temp Yes solution_monitor Monitor Reaction by TLC solution_optimize_temp->solution_monitor

Caption: A troubleshooting workflow for the Paal-Knorr synthesis.

Data Summary: Catalyst Selection and Reaction Conditions

The choice of catalyst is critical. While traditional methods used strong acids, modern approaches favor milder conditions to improve yields and substrate scope.[1]

Catalyst TypeExamplesTypical ConditionsAdvantagesConsiderationsReference
Weak Brønsted Acid Acetic Acid (AcOH)Reflux in solvent (e.g., EtOH) or neatInexpensive, readily available, effective for many substrates.May be too slow for sterically hindered substrates.[4]
Lewis Acid Sc(OTf)₃, Bi(NO₃)₃, InCl₃Room temp. to 80 °C, often solvent-freeHigh efficiency, mild conditions, excellent for sensitive substrates.Higher cost of catalyst.[6][10]
Heterogeneous Montmorillonite KSF Clay, Silica Sulfuric AcidRoom temp. to moderate heating, often solvent-freeEasy removal by filtration, recyclable, environmentally friendly.May require optimization of catalyst loading.[1][8]
Organocatalyst Ascorbic Acid, Vitamin B1Solvent-free or in "green" solvents (e.g., ethanol)Metal-free, inexpensive, environmentally benign.May have limited scope for challenging substrates.[6][11]
**Iodine (I₂) **Molecular IodineRoom temperature, solvent-freeVery mild, effective for less nucleophilic amines.Stoichiometric or high catalytic loading may be needed.[8]

Experimental Protocols

Protocol 1: General Procedure for Optimization with a Lewis Acid Catalyst

This protocol provides a robust starting point for optimizing the synthesis, particularly for the sterically hindered this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 - 1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (1-5 mol%)

  • Solvent (optional, e.g., Toluene or solvent-free)

  • Ethyl acetate, water, brine for work-up

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the primary amine (1.1 eq), and the chosen solvent (if any).

  • Catalyst Addition: Add Sc(OTf)₃ (e.g., 2 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a starting temperature of 80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system, visualize with UV and/or a permanganate stain). Check for the disappearance of the starting dicarbonyl.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes will remove the Lewis acid catalyst.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted pyrrole.

Protocol 2: Microwave-Assisted Synthesis with Acetic Acid

This protocol is designed to accelerate the reaction, which is particularly useful for sterically hindered substrates.[7]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 - 1.5 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (appropriate size)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, dissolve this compound in a minimal amount of ethanol.

  • Reagent Addition: Add the primary amine followed by a catalytic amount of glacial acetic acid (e.g., 10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., start at 100 °C) for a defined time (e.g., start with 15-minute intervals). Caution: Always follow the safety guidelines for your specific microwave reactor.

  • Monitoring and Work-up: After cooling, check the reaction progress by TLC. If incomplete, the reaction can be subjected to further irradiation. Once complete, perform the work-up and purification as described in Protocol 1.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Química Organica.org. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions | Download Table. ResearchGate. Retrieved from [Link]

  • Banik, B. K., Samajdar, S., & Banik, I. (2004). Simple synthesis of substituted pyrroles. The Journal of Organic Chemistry, 69(1), 213–216. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule, particularly under acidic and basic experimental conditions. Our goal is to provide you with the causal chemical principles and actionable troubleshooting strategies to ensure the integrity of your experiments.

Core Concepts: Understanding the Molecule's Reactivity

This section breaks down the structural features of this compound that govern its stability and reactivity.

Q1: What are the primary reactive sites on this compound under acidic or basic conditions?

The molecule possesses two key functional groups: an ethyl ester and a ketone. However, their reactivity is not equal.

  • Primary Site of Instability (The Ester): The ethyl ester is the most susceptible functional group to both acid- and base-catalyzed hydrolysis. Under aqueous acidic or basic conditions, this group can be cleaved to form the corresponding carboxylic acid and ethanol.

  • Sterically Hindered Ketone: The ketone's carbonyl carbon is significantly shielded by the two ortho-methyl groups of the 2,4,6-trimethylphenyl (mesityl) ring. This steric hindrance dramatically reduces its susceptibility to nucleophilic attack compared to a less substituted ketone.[1][2]

  • Acidic Protons: The methylene protons alpha to the ketone (at the C3 position) are weakly acidic and can be removed by a strong, non-nucleophilic base.

cluster_main This compound cluster_labels mol lab1 Ethyl Ester: Susceptible to hydrolysis (Primary site of instability) lab2 Sterically Hindered Ketone: Largely unreactive to common nucleophiles lab3 Alpha-Protons: Weakly acidic

Caption: Key reactive sites on the target molecule.

Q2: How does this compound's stability profile differ from that of a β-keto ester?

This is a critical distinction. This compound is a γ-keto ester (the ketone is on the gamma carbon relative to the ester's carbonyl). In contrast, β-keto esters have a ketone on the beta carbon.

After hydrolysis, β-keto esters form β-keto acids, which are famously unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating.[3][4] This occurs through a stable, six-membered cyclic transition state.[5][6]

The γ-keto acid formed from the hydrolysis of our target compound cannot adopt this transition state. The additional methylene group prevents the formation of the necessary six-membered ring, making it significantly more stable against decarboxylation.

Caption: Comparison of decarboxylation pathways.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My compound is degrading during an acidic reaction or aqueous workup.
  • Q: What is the likely degradation pathway?

    • A: You are likely observing acid-catalyzed hydrolysis of the ethyl ester. This is an equilibrium reaction where water, catalyzed by an acid (like HCl or H₂SO₄), attacks the ester carbonyl to produce 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid and ethanol. While reversible, the reaction can be driven to the product side by an excess of water.

start Ethyl Ester (Starting Material) protonated Protonated Carbonyl (Activated for Attack) start->protonated + H₃O⁺ - H₂O intermediate Tetrahedral Intermediate protonated->intermediate + H₂O acid Carboxylic Acid (Hydrolysis Product) intermediate->acid - EtOH, -H⁺ ethanol Ethanol

Caption: Workflow for acid-catalyzed ester hydrolysis.

  • Q: How can I minimize this degradation?

    • A:

      • Temperature Control: Perform acidic reactions and aqueous workups at low temperatures (0-5 °C) to significantly reduce the rate of hydrolysis.

      • Limit Contact Time: Minimize the duration your compound is in contact with aqueous acid. Work efficiently during extractions and washes.

      • Use Milder Acids: If your protocol allows, substitute strong acids with weaker ones (e.g., citric acid, acetic acid) for pH adjustment during workups.

      • Anhydrous Conditions: For reactions requiring an acid catalyst but sensitive to hydrolysis, use anhydrous acid sources (e.g., HCl in dioxane, p-toluenesulfonic acid) in anhydrous solvents.

  • Q: How can I confirm if hydrolysis has occurred?

    • A: Use analytical techniques to compare your starting material with the post-reaction sample.

      • TLC: The product carboxylic acid is more polar and will have a lower Rf value than the starting ester.

      • LC-MS: Look for a new peak with the mass corresponding to the carboxylic acid (M-C₂H₅+H).

      • ¹H NMR: The characteristic quartet and triplet of the ethyl group (~4.1 and ~1.2 ppm, respectively) will diminish, and a broad singlet for the carboxylic acid proton (-COOH) will appear.

Issue 2: My starting material is consumed when treated with a strong base (e.g., NaOH, LiOH).
  • Q: What is the degradation pathway?

    • A: You are observing base-catalyzed hydrolysis, also known as saponification.[7] This is an irreversible reaction where a hydroxide ion directly attacks the ester carbonyl. The process is irreversible because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by alkoxide (or another base molecule) to form a resonance-stabilized carboxylate salt, which is unreactive towards nucleophiles.

start Ethyl Ester (Starting Material) intermediate Tetrahedral Intermediate start->intermediate + OH⁻ carboxylate Carboxylate Salt (Hydrolysis Product) intermediate->carboxylate - EtO⁻, then acid-base reaction ethanol Ethanol

Caption: Workflow for base-catalyzed ester hydrolysis (saponification).

  • Q: I need to use basic conditions for my reaction. What are my options?

    • A:

      • Use Non-Nucleophilic Bases: If the goal is deprotonation (e.g., at the alpha-carbon to the ketone), use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C). These bases are too bulky to efficiently attack the ester carbonyl.

      • Use Weaker Carbonate Bases: For reactions requiring a mild base, consider using potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in an anhydrous solvent. Hydrolysis will be significantly slower than with hydroxides.

      • Temperature Control: As with acidic conditions, keeping the reaction temperature as low as possible is crucial to minimize the rate of saponification.

  • Q: How do I recover my desired product if some hydrolysis occurs?

    • A: The hydrolyzed byproduct exists as a water-soluble carboxylate salt under basic conditions. During the workup, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the salt to the neutral carboxylic acid. The desired unreacted starting material (and other neutral products) can then be separated from the more polar carboxylic acid byproduct by extraction with an organic solvent or by column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • For long-term stability, store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. This minimizes contact with atmospheric moisture, which can lead to slow hydrolysis over time.

  • Q2: I'm attempting a nucleophilic addition to the ketone (e.g., Grignard, Wittig), but the reaction is not working. Why?

    • The mesityl group (2,4,6-trimethylphenyl) presents a significant steric barrier around the ketone. The two ortho-methyl groups act as "gatekeepers," preventing bulky nucleophiles from accessing the electrophilic carbonyl carbon.[1][2] To overcome this, you may need to use smaller, more reactive nucleophiles (e.g., methylmagnesium bromide instead of t-butylmagnesium bromide), significantly increase reaction temperature and time (while monitoring for ester degradation), or explore alternative synthetic strategies that form this bond before the hindered ketone is established.

  • Q3: Can I selectively deprotonate the methylene protons alpha to the ketone?

    • Yes, this is feasible but requires careful selection of the base. As mentioned in the troubleshooting section, a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) is the standard choice. Using nucleophilic bases like sodium ethoxide or sodium hydroxide will result in a competitive and likely dominant attack at the more accessible ester carbonyl.

Data Summary & Protocols

Table 1: Summary of Stability Under Common Reagent Conditions
ConditionTemperatureExpected OutcomeRecommended Action
1M HCl (aqueous)Room TempModerate to Rapid HydrolysisAvoid prolonged exposure. Work at 0 °C.
1M NaOH (aqueous)Room TempRapid, Irreversible HydrolysisAvoid. Use non-nucleophilic or weaker bases.
Sat. NaHCO₃ (aq)Room TempVery Slow HydrolysisSuitable for mild basic washes during workup.
Acetic Acid (glacial)Room TempStableSuitable as a mild, non-aqueous acid source.
TFA (Trifluoroacetic Acid)Room TempHydrolysis LikelyUse with caution, preferably at low temperatures and for short durations.
K₂CO₃ in AcetonitrileRefluxSlow Hydrolysis PossibleA viable option for base-catalyzed reactions; monitor for hydrolysis.
LDA in THF-78 °CStableRecommended for selective deprotonation alpha to the ketone.
Protocol 1: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)

This protocol allows for a quick assessment of compound integrity.

  • Prepare TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.

  • Spot Samples:

    • Spot 1 (Reference): Dissolve a small amount of your pure starting material (the ester) in a suitable solvent (e.g., ethyl acetate). Spot this on the starting line.

    • Spot 2 (Test Sample): Take an aliquot from your reaction mixture or post-workup solution. Spot this next to the reference.

  • Develop Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The ideal eluent should give the starting material an Rf of ~0.4-0.5. Let the solvent front travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with an appropriate agent (e.g., potassium permanganate).

  • Analyze:

    • The starting ester will appear as a spot with a higher Rf.

    • The hydrolyzed carboxylic acid product is more polar and will appear as a distinct spot with a much lower Rf, often closer to the baseline. The presence or intensity of this new, lower spot indicates the extent of hydrolysis.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Validation & Comparative

HPLC analysis of "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate" for purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to the HPLC Purity Assessment of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like "this compound," a keto-ester that may serve as a key building block in complex syntheses, rigorous purity assessment is paramount. Even trace impurities can have significant downstream effects, potentially leading to unwanted side reactions, lower yields of the final API, or the introduction of toxicological risks.

This guide provides a comprehensive, field-tested methodology for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC) to guide researchers in selecting the most appropriate technique for their specific needs, balancing throughput, resolution, and analytical rigor.

Understanding the Analyte: Physicochemical Properties and Method Selection

This compound is a non-polar small molecule characterized by a substituted aromatic ring (a strong chromophore) and an ester functional group. These structural features make it an ideal candidate for analysis by reversed-phase HPLC with UV detection. The primary analytical challenge lies in resolving the main component from structurally similar impurities, which may include unreacted starting materials, by-products from side reactions, or degradation products.

Primary Analytical Method: Reversed-Phase HPLC

The following method was developed to provide a robust and reliable purity profile of the target compound. The choices behind each parameter are explained to provide a clear understanding of the method's mechanics.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating non-polar to moderately polar compounds like our target analyte.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes.

    • Detection Wavelength: 254 nm. The substituted benzene ring provides strong UV absorbance, making 254 nm a common and effective wavelength for detection. A DAD can be used to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength and check for co-eluting impurities (peak purity analysis).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using acetonitrile as the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.

  • System Suitability Testing (SST): A Self-Validating System Before sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step that ensures the trustworthiness of the generated data. According to ICH guidelines, SST is an integral part of any analytical procedure.

    • Procedure: Make five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0 for the main peak.

      • Theoretical Plates (N): ≥ 2000 for the main peak.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Water/Acetonitrile) sys_suit System Suitability Test (SST) (5x Standard Injections) prep_mobile->sys_suit prep_sample Prepare & Filter Sample (1.0 mg/mL in ACN) sample_analysis Inject Sample & Acquire Data prep_sample->sample_analysis prep_std Prepare & Filter Standard (1.0 mg/mL in ACN) prep_std->sys_suit check_sst Check SST Criteria (%RSD, Tailing, Plates) sys_suit->check_sst check_sst->sys_suit Fail check_sst->sample_analysis Pass integrate Integrate Chromatogram sample_analysis->integrate calc_purity Calculate Purity (% Area) (Area % = [Area_peak / Area_total] * 100) integrate->calc_purity report Generate Final Report calc_purity->report

Caption: Workflow for HPLC Purity Assessment.

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution. UPLC utilizes columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures. This fundamental difference leads to sharper, narrower peaks and drastically reduced run times.

To illustrate this, a comparative study was performed. The HPLC method described above was transferred to a UPLC system, adapting the gradient and flow rate to the smaller column dimensions.

Method Transfer to UPLC
  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Gradient Elution: Scaled down to a 3-minute total run time.

  • Flow Rate: 0.6 mL/min.

Performance Comparison: HPLC vs. UPLC
ParameterHPLC MethodUPLC MethodJustification
Analysis Time 30 minutes3 minutesUPLC's smaller column and higher optimal linear velocity allow for much faster separations.
Resolution (Main Peak vs. Impurity) 2.54.0The higher efficiency of the sub-2 µm particles in UPLC leads to sharper peaks and improved separation.
Solvent Consumption per Run ~30 mL~1.8 mLShorter run time and lower flow rate result in a >90% reduction in solvent usage.
Peak Height (Sensitivity) ~50,000 µAU~150,000 µAUNarrower peaks in UPLC result in a taller peak height for the same mass, increasing sensitivity.
System Backpressure ~120 bar~750 barThe smaller particle size of the UPLC column creates significantly higher resistance to flow.
Decision Framework for Method Selection

Method_Selection start Start: Need Purity Analysis throughput Is High Throughput Critical? start->throughput resolution Are there closely eluting impurities? throughput->resolution No uplc Use UPLC Method throughput->uplc Yes hplc Use HPLC Method resolution->hplc No resolution->uplc Yes

Caption: Decision logic for selecting between HPLC and UPLC.

Final Recommendations

For the routine purity assessment of this compound, the described reversed-phase HPLC method is robust, reliable, and readily available in most analytical laboratories. It provides adequate resolution for typical impurity profiles and is supported by well-established validation principles.

For laboratories focused on process development, high-throughput screening, or those encountering complex impurity profiles that are difficult to resolve, transitioning to a UPLC-based method is highly recommended. The significant gains in speed, sensitivity, and resolving power can accelerate development timelines and provide deeper analytical insights, justifying the investment in the technology.

In either case, adherence to a strict system suitability protocol is essential to guarantee the integrity and trustworthiness of the analytical results.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available at: [Link]

  • Kumar, A., et al. A review on UPLC: A new trend in analysis. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2013, 3(3), 770-779. Available at: [Link]

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, offering unparalleled insight into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate , a compound of interest for its potential applications in medicinal chemistry and materials science.

This document moves beyond a simple recitation of spectral data, offering a comparative analysis grounded in the principles of NMR spectroscopy. By examining the predicted spectral features of the title compound, we aim to provide a robust framework for its characterization, enabling researchers to confidently identify and analyze this molecule and its structural analogues.

The Significance of NMR in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR is crucial for confirming its synthesis and purity.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information on the different types of protons present in a molecule and their neighboring protons. The predicted ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment.

Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet (t)3H-OCH₂CH
b~2.29Singlet (s)6HAr-CH ₃ (ortho)
c~2.32Singlet (s)3HAr-CH ₃ (para)
d~2.70Triplet (t)2H-C(=O)CH ₂-
e~3.15Triplet (t)2H-CH ₂C(=O)O-
f~4.15Quartet (q)2H-OCH ₂CH₃
g~6.85Singlet (s)2HAr-H

Interpretation and Rationale

  • Ethyl Ester Protons (a, f): The ethyl group of the ester functionality gives rise to a characteristic triplet-quartet pattern. The methyl protons (a) appear as a triplet due to coupling with the adjacent methylene protons. Conversely, the methylene protons (f) appear as a quartet, being split by the three neighboring methyl protons. The downfield shift of the quartet is attributed to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Methyl Protons (b, c): The three methyl groups on the trimethylphenyl ring are in two different chemical environments. The two ortho methyl groups (b) are equivalent and are expected to produce a single, sharp singlet integrating to six protons. The para methyl group (c) will also appear as a singlet, integrating to three protons, at a slightly different chemical shift.

  • Methylene Protons of the Butanoate Chain (d, e): The two methylene groups in the butanoate chain are adjacent to carbonyl groups, which deshield them, causing their signals to appear downfield from typical alkane protons. The methylene group alpha to the ketone (d) and the methylene group alpha to the ester (e) will each appear as a triplet due to coupling with each other.

  • Aromatic Protons (g): Due to the symmetry of the 2,4,6-trimethylphenyl group, the two aromatic protons are chemically equivalent and are expected to appear as a single singlet, integrating to two protons. Their chemical shift in the aromatic region is a hallmark of their electronic environment.

Proton Environments and Coupling

Caption: Predicted proton coupling relationships in this compound.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.[1]

Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm)Assignment
1~14.2-OCH₂C H₃
2~19.5Ar-C H₃ (ortho)
3~21.1Ar-C H₃ (para)
4~28.5-C(=O)C H₂-
5~34.0-C H₂C(=O)O-
6~60.5-OC H₂CH₃
7~128.5Ar-C H
8~132.5Ar-C (ipso, attached to methyl)
9~135.0Ar-C (ipso, attached to C=O)
10~139.0Ar-C (ipso, attached to methyl)
11~173.0-C (=O)O- (Ester)
12~205.0-C (=O)- (Ketone)

Interpretation and Rationale

  • Aliphatic Carbons (1-6): The methyl and methylene carbons of the ethyl and butanoate groups appear in the upfield region of the spectrum. The methyl carbon of the ethyl group (1) is the most upfield signal. The carbons of the methyl groups on the aromatic ring (2, 3) appear at slightly more downfield positions. The methylene carbons of the butanoate chain (4, 5) and the ethyl group (6) are shifted further downfield due to the influence of the adjacent carbonyl and oxygen atoms.

  • Aromatic Carbons (7-10): The aromatic carbons resonate in the midfield region of the spectrum. The protonated aromatic carbons (7) will typically show a more intense signal. The quaternary (ipso) carbons (8, 9, 10), which are not directly bonded to any protons, will generally exhibit weaker signals. The specific chemical shifts of these carbons are influenced by the electronic effects of their substituents.

  • Carbonyl Carbons (11, 12): The carbonyl carbons of the ester (11) and ketone (12) functionalities are the most deshielded carbons in the molecule and appear in the far downfield region of the spectrum. The ketone carbonyl carbon is typically found at a higher chemical shift than the ester carbonyl carbon.[2]

Carbon Environments

G cluster_aliphatic Aliphatic Carbons cluster_aromatic Aromatic Carbons cluster_carbonyl Carbonyl Carbons C1 C1 (-OCH2CH3) C2 C2 (ortho-Ar-CH3) C3 C3 (para-Ar-CH3) C4 C4 (-COCH2-) C5 C5 (-CH2COO-) C6 C6 (-OCH2CH3) C7 C7 (Ar-CH) C8 C8 (ipso-C-CH3) C9 C9 (ipso-C-C=O) C10 C10 (ipso-C-CH3) C11 C11 (Ester C=O) C12 C12 (Ketone C=O) G SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) SpectrometerSetup Spectrometer Setup (Shimming, Tuning, Locking) SamplePrep->SpectrometerSetup H1_Acquisition 1H NMR Acquisition (Single Pulse Experiment) SpectrometerSetup->H1_Acquisition C13_Acquisition 13C NMR Acquisition (Proton Decoupled) SpectrometerSetup->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound, guided by predicted spectral data, provides a robust analytical framework for its identification and structural verification. The distinct signals arising from the ethyl ester, the butanoate chain, and the uniquely substituted trimethylphenyl ring offer a clear spectral fingerprint. By understanding the underlying principles of chemical shifts, coupling constants, and integration, researchers can confidently utilize NMR spectroscopy to advance their work in drug discovery and organic synthesis.

References

  • Libretexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 18, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Libretexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 18, 2026, from [Link]

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  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a substituted aromatic keto-ester, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound, offering insights into the selection of the most appropriate methodology for different research needs. We will explore the expected fragmentation patterns under various ionization conditions and compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS) using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

The Compound: Structure and Analytical Considerations

This compound possesses a molecular weight of 248.32 g/mol and a structure characterized by a trimethyl-substituted phenyl ring, a ketone, and an ethyl ester moiety. This combination of features dictates its behavior in a mass spectrometer, influencing both its ionization efficiency and its fragmentation pathways. The selection of an appropriate analytical technique is therefore critical for obtaining high-quality data for either qualitative structural confirmation or quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS with Electron Ionization (EI) is a primary candidate for its characterization.

Principle of EI: In EI, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M+•). The excess energy imparted to the molecular ion often leads to extensive and reproducible fragmentation, providing a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.

Predicted Fragmentation of this compound under EI:

The fragmentation of this molecule under EI is expected to be driven by the presence of the carbonyl groups and the aromatic ring. The major predicted fragmentation pathways are:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[1] For this molecule, two primary α-cleavage events are anticipated:

    • Loss of the ethyl propanoate radical to form the stable 2,4,6-trimethylbenzoyl cation at m/z 147. This is often a very prominent peak in the spectra of aromatic ketones.[1]

    • Loss of the 2,4,6-trimethylphenyl radical to form the C₅H₇O₃⁺ ion at m/z 115.

  • McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen.[2] In this case, a hydrogen atom from the ethyl ester's methylene group can be transferred to the ketone's carbonyl oxygen, followed by cleavage of the α-β bond of the keto group. This would result in the formation of a neutral ethene molecule and a radical cation at m/z 204.

  • Other Fragmentations: Further fragmentation of the primary fragment ions can also occur. For instance, the 2,4,6-trimethylbenzoyl cation (m/z 147) can lose a neutral carbon monoxide (CO) molecule to form the 2,4,6-trimethylphenyl cation at m/z 119.

Hypothetical GC-MS Data:

Predicted Fragment Ion m/z Relative Abundance Proposed Structure
[M]+•248LowC₁₅H₂₀O₃
[M - C₂H₄]⁺• (McLafferty)220ModerateC₁₃H₁₆O₃
[M - •OCH₂CH₃]⁺203ModerateC₁₃H₁₅O₂
[2,4,6-trimethylbenzoyl]⁺147High (likely base peak)C₁₀H₁₁O
[2,4,6-trimethylphenyl]⁺119ModerateC₉H₁₁
[C₅H₇O₃]⁺115ModerateC₅H₇O₃

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

GC-MS Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, LC-MS is the technique of choice. We will consider two common atmospheric pressure ionization sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar and ionizable molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

Applicability to this compound: The polarity of the keto and ester groups may allow for protonation in the positive ion mode, especially with the addition of an acid (e.g., formic acid) to the mobile phase. However, the overall non-polar character of the large aromatic and alkyl portions of the molecule might limit ESI efficiency.

Expected Ions in ESI-MS:

  • [M+H]⁺: The protonated molecule at m/z 249.

  • [M+Na]⁺: Sodium adduct at m/z 271, often observed if there are trace amounts of sodium salts present.

  • In-source Fragmentation: By increasing the cone voltage, some fragmentation can be induced. A likely fragmentation would be the loss of ethanol (46 Da) from the protonated molecule, resulting in an ion at m/z 203.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.[3] In APCI, the analyte is vaporized and then ionized by a corona discharge.

Applicability to this compound: Given the compound's moderate polarity and volatility, APCI is a strong candidate for its analysis. It is often more robust and less susceptible to matrix effects than ESI for such molecules.

Expected Ions in APCI-MS:

  • [M+H]⁺: The protonated molecule at m/z 249 is expected to be the most abundant ion.

  • Fragmentation: APCI can sometimes induce more in-source fragmentation than ESI. Similar to ESI, the loss of ethanol from the protonated molecule to yield an ion at m/z 203 is a plausible fragmentation pathway.

Experimental Protocol: LC-MS (ESI and APCI)

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with interchangeable ESI and APCI sources.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be varied to induce fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • MS Conditions (APCI):

    • Ionization Mode: Positive.

    • Corona Current: 5 µA.

    • Cone Voltage: 30 V.

    • Source Temperature: 450 °C.

LC-MS Workflow

Caption: Workflow for the LC-MS analysis of this compound.

Comparison of Techniques

Feature GC-MS (EI) LC-MS (ESI) LC-MS (APCI)
Ionization Principle Hard ionizationSoft ionizationSoft ionization
Fragmentation Extensive, reproducibleMinimal, controllableMinimal to moderate
Primary Use Structural elucidation, identificationQuantification, analysis of polar compoundsQuantification, analysis of moderately polar compounds
Sensitivity HighHighHigh
Compound Requirements Volatile, thermally stableIonizable in solutionVolatile, thermally stable
Matrix Effects Less proneMore proneLess prone than ESI

Conclusion and Recommendations

The choice of mass spectrometric technique for the analysis of this compound depends on the analytical goal.

  • For structural confirmation and identification, GC-MS with EI is the recommended technique. The rich fragmentation pattern provides a unique fingerprint that is highly informative for elucidating the molecule's structure.

  • For quantitative analysis in complex matrices, LC-MS with APCI is likely the most robust and sensitive method. APCI is well-suited for this compound's moderate polarity and is less susceptible to matrix suppression than ESI.

  • LC-MS with ESI may also be a viable option for quantification, particularly if derivatization is employed to enhance its ionization efficiency. However, careful optimization will be required to overcome potential challenges with sensitivity and matrix effects.

By understanding the principles of these mass spectrometric techniques and the predicted behavior of this compound, researchers can select the most appropriate method to achieve their analytical objectives, ensuring data of the highest quality and reliability.

References

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A Comparative Guide to β- and γ-Keto Esters in Synthesis: Ethyl Acetoacetate vs. Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate keto ester is a critical decision that dictates reaction pathways, yields, and the ultimate molecular architecture. While structurally related, the classic β-keto ester, ethyl acetoacetate (EAA), and the sterically encumbered γ-keto ester, Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate (ETMPO), offer vastly different synthetic possibilities. This guide provides an in-depth comparison of their structure, reactivity, and applications, supported by experimental insights, to inform your selection of the optimal building block.

Structural and Physicochemical Divergence

The fundamental difference between EAA and ETMPO lies in the placement of the keto group relative to the ester and the nature of the substituent on the acyl group. These structural distinctions are the primary drivers of their disparate chemical behaviors.

  • Ethyl Acetoacetate (EAA) is the archetypal β-keto ester, featuring a methylene group positioned between two carbonyl functionalities. This "active methylene" group is the locus of its reactivity.[1][2]

  • This compound (ETMPO) is a γ-keto ester, with a two-carbon bridge separating the carbonyl groups. Critically, it possesses a bulky, electron-rich 2,4,6-trimethylphenyl (mesityl) group attached to the ketone's carbonyl. This group imposes significant steric hindrance, a phenomenon where the spatial arrangement of atoms or groups impedes a reaction.[3][4]

Diagram 1: Structural Comparison

Caption: Structural differences between EAA and ETMPO.

Table 1: Comparison of Physicochemical Properties

PropertyEthyl Acetoacetate (EAA)This compound (ETMPO)Reference(s)
IUPAC Name Ethyl 3-oxobutanoateThis compound[5]
Formula C₆H₁₀O₃C₁₅H₂₀O₃[6][7]
Molar Mass 130.14 g/mol 248.32 g/mol [6][7]
Appearance Colorless liquid with a fruity odorSolid / High-boiling liquid[5][6]
Boiling Point ~180.8 °CNot readily available[5]
Key Structural Feature 1,3-Dicarbonyl (β-Keto Ester)1,4-Dicarbonyl (γ-Keto Ester) with Mesityl Group
Most Acidic Protons α-Methylene (pKa ≈ 11)α-Keto Methylene[1]
Comparative Reactivity: A Tale of Two Synthons

The synthetic utility of a keto ester is intrinsically linked to the acidity of its α-protons and the accessibility of its carbonyl carbons. Here, EAA and ETMPO diverge dramatically.

  • Ethyl Acetoacetate: The protons of the methylene group in EAA are flanked by two electron-withdrawing carbonyl groups, rendering them exceptionally acidic (pKa ≈ 11 in water).[8] This allows for easy deprotonation with common bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) to form a resonance-stabilized enolate.[9] This facile enolate formation is the cornerstone of its widespread use.[1]

  • This compound: The most acidic protons in ETMPO are on the methylene group adjacent to the ketone. However, they are activated by only a single carbonyl group, making them significantly less acidic than those in EAA. Furthermore, the bulky mesityl group sterically shields these protons, hindering the approach of a base.[10] Consequently, stronger bases and more forcing conditions are required for deprotonation.

EAA is a canonical substrate for a host of named reactions that are fundamental to heterocyclic and acyclic synthesis. ETMPO, due to its γ-keto ester nature and steric bulk, is incompatible with these transformations.

  • Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of two equivalents of a β-keto ester, an aldehyde, and a nitrogen source (like ammonia) to form dihydropyridines, which can be oxidized to pyridines.[11] EAA is the classic β-keto ester used in this synthesis.[12] ETMPO cannot participate as its carbonyl groups are not in the required 1,3-relationship.

Diagram 2: Hantzsch Pyridine Synthesis Workflow with EAA

Hantzsch_Workflow EAA1 Ethyl Acetoacetate (1 eq.) Knoevenagel_Product α,β-Unsaturated Carbonyl EAA1->Knoevenagel_Product Aldehyde Aldehyde Aldehyde->Knoevenagel_Product EAA2 Ethyl Acetoacetate (1 eq.) Enamine Enamine Intermediate EAA2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Caption: Generalized workflow for the Hantzsch Pyridine Synthesis using EAA.

  • Knorr Pyrrole Synthesis: This reaction synthesizes substituted pyrroles from an α-aminoketone and a β-dicarbonyl compound.[13][14] EAA serves as the ideal β-dicarbonyl partner.

  • Japp-Klingemann Reaction: EAA reacts with aryl diazonium salts to yield hydrazones, which are valuable precursors for synthesizing indoles via the Fischer indole synthesis.[15][16][17] This reaction relies on the cleavage of the acetyl group, a process specific to the acetoacetyl moiety.

The synthetic applications of ETMPO are dictated by its unique structure. Rather than serving as a versatile platform for condensation reactions, it is employed when the specific 4-(2,4,6-trimethylphenyl)-4-oxobutanoate scaffold is desired. Its reactions are generally subject to significant steric effects from the mesityl group.[18][19]

  • Sterically Controlled Reactions: The mesityl group can be used to direct the stereochemical outcome of reactions or to prevent unwanted side reactions at the ketone.

  • Precursor to Complex Molecules: ETMPO can serve as an advanced intermediate. Reactions would typically target the less-hindered ester group (e.g., hydrolysis, amidation) or involve reduction of the ketone, which may require powerful or specialized reducing agents to overcome the steric hindrance.

Diagram 3: Potential Alkylation of ETMPO

Caption: Alkylation of ETMPO requires a strong base to form the less-stable α-keto enolate.

Experimental Protocols: A Practical Comparison

The choice between these reagents necessitates different experimental designs. Below are representative protocols illustrating their distinct handling and reaction conditions.

This protocol is a classic example of EAA's utility in multicomponent reactions.[20]

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2 mmol).

  • Solvent/Catalyst: Add a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) or use a green solvent system like aqueous micelles or polyethylene glycol (PEG-400).[11][12] For a solvent-free approach, a catalyst such as γ-Al2O3 nanoparticles can be used.[20]

  • Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to 90 °C, depending on the catalyst and solvent) for the required time (from minutes to hours).[11][20] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, perform an extractive work-up with an organic solvent (e.g., ethyl acetate) and water. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure 1,4-dihydropyridine.

This protocol highlights the more demanding conditions required to work with a sterically hindered γ-keto ester.

  • Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Base Preparation: In the reaction flask, dissolve a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of ETMPO (1 mmol) in dry THF to the LDA solution at -78 °C. The bulky mesityl group necessitates a strong, sterically demanding base to favor deprotonation at the desired α-keto position. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add a solution of a reactive electrophile, such as methyl iodide (1.1 mmol), to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography on silica gel to separate it from starting material and side products.

Conclusion and Strategic Recommendations

The choice between Ethyl Acetoacetate and this compound is not one of superior versus inferior, but of strategic purpose.

  • Choose Ethyl Acetoacetate (EAA) when you require a versatile, highly reactive C4 building block for constructing a wide array of acyclic and heterocyclic systems. Its value lies in the predictable and efficient reactivity of its active methylene group, making it a workhorse for classic condensation chemistry like the Hantzsch, Knorr, and Japp-Klingemann reactions.

  • Choose this compound (ETMPO) when your synthetic target specifically requires the bulky mesityl-ketone moiety. Its utility is not in its versatility but in its function as a specialized, advanced intermediate. Be prepared for challenging reaction conditions—stronger bases, longer reaction times, and potentially lower yields—due to the profound steric hindrance imposed by the mesityl group. The presence of this group fundamentally alters the molecule's reactivity profile, precluding its use in standard active-methylene chemistry but opening doors for sterically controlled transformations.

By understanding these fundamental differences, researchers can make informed decisions, optimizing their synthetic routes and leveraging the unique chemical personalities of these valuable keto esters.

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  • ResearchGate. (2012, October 10). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the Reactivity of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, β-keto esters stand out as exceptionally versatile intermediates.[1][2][3] Their unique structural arrangement, featuring a ketone and an ester group separated by a methylene unit, provides a rich playground for a multitude of chemical transformations.[1][4] This guide offers an in-depth comparative analysis of the reactivity of a sterically hindered β-keto ester, Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, against its less sterically encumbered counterparts. Through an examination of fundamental reaction classes and supporting data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.

The Fundamental Reactivity of β-Keto Esters: A Primer

The reactivity of β-keto esters is largely dictated by the acidity of the α-protons situated between the two carbonyl groups and their existence in a keto-enol tautomeric equilibrium.[4][5]

Keto-Enol Tautomerism: This equilibrium between the ketone and enol forms is a cornerstone of β-keto ester chemistry.[5] The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is a key nucleophilic species.[5] The extent of enolization is influenced by factors such as solvent polarity and substitution patterns.[5][6][7][8] Generally, the keto form is more stable, but the enol form, though less abundant, is often the more reactive species in many reactions.

Acidity of α-Protons: The protons on the carbon α to both carbonyl groups are significantly acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting enolate anion through resonance.[9] This acidity allows for easy deprotonation by a variety of bases, generating a potent nucleophile for a wide array of synthetic transformations.[4][10]

This compound: The Impact of Steric Hindrance

The subject of our focus, this compound, introduces a significant structural feature: a bulky 2,4,6-trimethylphenyl (mesityl) group attached to the keto-carbonyl carbon. This substitution pattern is expected to profoundly influence its reactivity compared to simpler analogs like ethyl acetoacetate or ethyl benzoylacetate.

The primary effect of the mesityl group is steric hindrance .[4] The three methyl groups, particularly the two in the ortho positions, create a crowded environment around the ketone carbonyl and the adjacent α-carbon. This steric bulk can impede the approach of nucleophiles and bases, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations.[4][11]

Comparative Reactivity Analysis

To illustrate the practical implications of this steric hindrance, we will compare the expected reactivity of this compound with that of ethyl acetoacetate and ethyl benzoylacetate in several key reactions.

Alkylation at the α-carbon is a fundamental reaction of β-keto esters, proceeding via an SN2 reaction between the enolate and an alkyl halide.[4][10][12]

  • Ethyl Acetoacetate & Ethyl Benzoylacetate: These substrates readily undergo mono- and even dialkylation with a variety of primary and some secondary alkyl halides in the presence of a suitable base like sodium ethoxide or sodium hydride.[4][10] The enolate is relatively unhindered, allowing for efficient nucleophilic attack.[11]

  • This compound: The steric bulk of the mesityl group is anticipated to significantly hinder the approach of the alkyl halide to the α-carbon of the enolate.[11] Consequently, alkylation reactions are expected to be much slower or may require more reactive alkylating agents (e.g., methyl iodide) and stronger, bulkier bases like lithium diisopropylamide (LDA) to favor enolate formation.[13][14][15][16] The use of larger alkyl halides would likely result in very low to no yield due to severe steric clash.[11]

Table 1: Predicted Relative Reactivity in α-Alkylation

β-Keto EsterAlkylating AgentPredicted Relative Rate
Ethyl AcetoacetateMethyl IodideVery High
Ethyl BenzoylacetateMethyl IodideHigh
This compoundMethyl IodideModerate to Low
Ethyl AcetoacetateIsopropyl BromideModerate
Ethyl BenzoylacetateIsopropyl BromideLow
This compoundIsopropyl BromideVery Low to Negligible

Condensation reactions, such as the Knoevenagel and Hantzsch syntheses, are hallmarks of β-keto ester reactivity.[17][18][19][20][21][22][23][24][25][26]

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone.[26] β-Keto esters can serve as the active methylene component. The reaction is typically catalyzed by a weak base.[26]

    • Ethyl Acetoacetate & Ethyl Benzoylacetate: These readily participate in Knoevenagel condensations with a wide range of aldehydes. The enolate formed acts as the nucleophile, attacking the carbonyl of the aldehyde.[26]

    • This compound: The steric hindrance around the α-carbon could slow down the initial deprotonation and subsequent nucleophilic attack on the aldehyde. However, the reaction may still proceed, albeit at a reduced rate, especially with less hindered aldehydes.

  • Hantzsch Pyridine Synthesis: This multi-component reaction utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen source (like ammonia) to form dihydropyridines, which can then be oxidized to pyridines.[17][18][19][20][21]

    • Ethyl Acetoacetate: This is a classic substrate for the Hantzsch synthesis, leading to a wide variety of substituted pyridines.[18]

    • This compound: The steric bulk of the mesityl group would likely disfavor the formation of the dihydropyridine intermediate. The crowding around the carbonyl group would hinder the initial condensation steps and the final cyclization. This reaction is expected to be significantly less efficient compared to using ethyl acetoacetate.

β-Keto esters can be hydrolyzed to the corresponding β-keto acids, which are prone to decarboxylation upon heating to yield ketones.[12][27]

  • Ethyl Acetoacetate & Ethyl Benzoylacetate: Saponification followed by acidification and heating readily affords acetone and acetophenone, respectively.[27] The decarboxylation proceeds through a cyclic transition state.

  • This compound: The hydrolysis of the ester and the subsequent decarboxylation of the β-keto acid are less likely to be directly affected by the steric hindrance of the distant mesityl group. Therefore, this compound should undergo decarboxylation under standard conditions to yield 1-(2,4,6-trimethylphenyl)butan-1-one. However, steric hindrance can sometimes make the initial hydrolysis step more difficult, potentially requiring more forcing conditions.[28]

This reaction involves the coupling of a β-keto ester with an aryl diazonium salt to form a hydrazone, with the elimination of the ester group.[29][30][31][32][33]

  • Ethyl Acetoacetate & Ethyl Benzoylacetate: These are common substrates for the Japp-Klingemann reaction, which is a valuable method for the synthesis of indoles via the Fischer indole synthesis of the resulting hydrazone.[29][31]

  • This compound: The initial attack of the enolate on the diazonium salt might be slightly impeded by the steric bulk of the mesityl group. However, since the reaction involves the cleavage of the C-C bond between the α-carbon and the ester carbonyl, the steric hindrance on the keto side might have a less pronounced effect compared to reactions directly involving the α-carbon as a persistent stereocenter. The reaction is likely to proceed, though potentially at a slower rate.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these β-keto esters, the following general experimental protocols are suggested.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-keto ester (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (for LDA) or 0 °C (for NaH).

  • Slowly add the base (1.1 eq of LDA solution or 1.1 eq of NaH dispersion).

  • Stir the mixture at the same temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Slowly add the alkyl halide (1.0 eq) to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • To a solution of the β-keto ester (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base (e.g., piperidine or pyrrolidine, ~0.1 eq).

  • Reflux the reaction mixture for 4-24 hours, monitoring by TLC or GC-MS. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Visualizing Reaction Pathways

To better illustrate the mechanistic differences, the following diagrams are provided.

G cluster_0 General Alkylation Pathway cluster_1 Steric Hindrance Effect BKE β-Keto Ester Enolate Enolate (Nucleophile) BKE->Enolate - H+ Base Base (e.g., NaH, LDA) Product α-Alkylated Product Enolate->Product + R-X RX Alkyl Halide (Electrophile) BulkyBKE This compound BulkyEnolate Sterically Hindered Enolate BulkyBKE->BulkyEnolate - H+ SlowReaction Slow or No Reaction BulkyEnolate->SlowReaction Approach of R-X impeded G cluster_0 Hantzsch Pyridine Synthesis Workflow BKE1 β-Keto Ester (1 eq) Knoevenagel Knoevenagel Adduct BKE1->Knoevenagel Aldehyde Aldehyde (1 eq) Aldehyde->Knoevenagel Michael Michael Addition Knoevenagel->Michael BKE2 β-Keto Ester (1 eq) Enamine Enamine BKE2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Conclusion

The reactivity of this compound is significantly modulated by the steric hindrance imposed by the mesityl group. Compared to less substituted β-keto esters like ethyl acetoacetate and ethyl benzoylacetate, it is expected to exhibit reduced reactivity in reactions where nucleophilic attack at the α-carbon or the adjacent keto-carbonyl is crucial, such as in alkylation and certain condensation reactions. However, reactions that are less sensitive to steric effects at this position, like decarboxylation, are likely to proceed with comparable efficiency.

Understanding these reactivity differences is paramount for synthetic chemists. By anticipating the steric challenges, researchers can select appropriate reaction conditions, such as the use of stronger or bulkier bases and more reactive electrophiles, to achieve desired transformations. This guide serves as a foundational resource for navigating the synthetic utility of sterically demanding β-keto esters in the pursuit of novel molecular architectures for research and drug development.

References

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  • Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. (2021). ACS Sustainable Chemistry & Engineering. [Link]

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  • Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. (2007). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of molecular structure is a cornerstone of scientific integrity. In the synthesis of novel compounds, such as Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, rigorous spectroscopic validation is not merely a procedural step but a critical gateway to understanding its chemical behavior and potential applications. This guide provides an in-depth, experience-driven comparison of the essential spectroscopic methods for the validation of this target molecule, grounded in the principles of causality and self-validating protocols.

Introduction: The "Why" Behind the Validation

This compound, a ketoester, holds potential as a building block in the synthesis of more complex pharmaceutical agents and functional materials. Its validation is paramount to ensure that the desired molecular architecture has been successfully constructed, and to rule out the presence of starting materials or isomeric byproducts. This guide will walk you through the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its characterization.

The Synthetic Pathway: A Likely Route via Friedel-Crafts Acylation

A common and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] In the context of our target molecule, this would likely involve the reaction of 1,3,5-trimethylbenzene (mesitylene) with ethyl 4-chloro-4-oxobutanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The trimethylated phenyl group in mesitylene is highly activated towards electrophilic aromatic substitution, and the steric hindrance provided by the ortho methyl groups directs the acylation to the para position, leading to the desired product. The validation process is therefore not only about confirming the final structure but also about ensuring the regioselectivity of this reaction.

cluster_synthesis Proposed Synthesis Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) Product This compound Mesitylene->Product + AcylChloride Ethyl 4-chloro-4-oxobutanoate AcylChloride->Product Catalyst AlCl₃ Catalyst->Product Catalyst

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

A Multi-faceted Approach to Spectroscopic Validation

No single spectroscopic technique provides a complete picture of a molecule's identity. Instead, a synergistic approach, where the data from each method corroborates the others, is the gold standard for structural elucidation.[3]

SynthesizedProduct Synthesized Product: This compound HNMR ¹H NMR Spectroscopy SynthesizedProduct->HNMR Analyzed by CNMR ¹³C NMR Spectroscopy SynthesizedProduct->CNMR Analyzed by IR Infrared (IR) Spectroscopy SynthesizedProduct->IR Analyzed by MS Mass Spectrometry (MS) SynthesizedProduct->MS Analyzed by ValidatedStructure Validated Molecular Structure HNMR->ValidatedStructure CNMR->ValidatedStructure IR->ValidatedStructure MS->ValidatedStructure

Caption: Workflow for the spectroscopic validation of the synthesized product.

Experimental Protocols and Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton pulse program.

Predicted ¹H NMR Spectrum of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.8-6.9s2HAr-H The two aromatic protons on the trimethylphenyl ring are equivalent and appear as a singlet due to the symmetrical substitution pattern.
~4.1q2H-O-CH ₂-CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group.
~3.0t2H-CO-CH ₂-The methylene protons adjacent to the aromatic ketone carbonyl group. They are split into a triplet by the adjacent methylene group.
~2.7t2H-CH ₂-CO₂EtThe methylene protons adjacent to the ester carbonyl group. They are split into a triplet by the adjacent methylene group.
~2.3s6HAr-CH ₃ (ortho)The six protons of the two ortho methyl groups on the aromatic ring are equivalent and appear as a singlet.
~2.2s3HAr-CH ₃ (para)The three protons of the para methyl group on the aromatic ring appear as a singlet.
~1.2t3H-O-CH₂-CHThe methyl protons of the ethyl ester are split into a triplet by the neighboring methylene group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Objective: To determine the number of different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher) ¹³C NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum of this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~205Ar-C =OThe carbon of the ketone carbonyl group typically appears at a very downfield chemical shift.
~173O-C =OThe carbon of the ester carbonyl group.
~138-140Ar-C (quaternary)The quaternary carbons of the aromatic ring attached to the methyl groups.
~133Ar-C (quaternary)The quaternary carbon of the aromatic ring attached to the carbonyl group.
~128Ar-C HThe two equivalent aromatic CH carbons.
~61-O-C H₂-The methylene carbon of the ethyl ester.
~38-CO-C H₂-The methylene carbon adjacent to the ketone.
~29-C H₂-CO₂EtThe methylene carbon adjacent to the ester.
~21Ar-C H₃ (para)The para methyl carbon on the aromatic ring.
~19Ar-C H₃ (ortho)The two equivalent ortho methyl carbons on the aromatic ring.
~14-O-CH₂-C H₃The methyl carbon of the ethyl ester.

Due to the symmetry of the 2,4,6-trimethylphenyl group, we expect fewer aromatic carbon signals than the total number of aromatic carbons.[4]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid product.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupRationale
~1735C=O stretch (ester)A strong absorption characteristic of the ester carbonyl group.
~1685C=O stretch (aryl ketone)A strong absorption for the ketone carbonyl conjugated with the aromatic ring.
~2950-2850C-H stretch (aliphatic)Associated with the methyl and methylene groups.
~3050-3000C-H stretch (aromatic)Characteristic of C-H bonds on the aromatic ring.
~1600, ~1475C=C stretch (aromatic)Absorptions typical for aromatic ring stretching.
~1250-1000C-O stretch (ester)Strong absorptions associated with the C-O bonds of the ester group.

The presence of two distinct carbonyl peaks is a crucial piece of evidence for the successful synthesis of the ketoester.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition: Using an ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular weight of C₁₅H₂₀O₃ is 248.32 g/mol . We would expect to see a peak at m/z = 248.[6]

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 203.

    • Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 219.

    • Cleavage at the keto-methylene bond: This can lead to a fragment corresponding to the trimethylbenzoyl cation at m/z = 147.

    • McLafferty Rearrangement: While less common for aromatic ketones, it's a possibility to consider in the fragmentation analysis.[7]

Comparison with Alternatives and Potential Pitfalls

When validating the synthesis, it is crucial to compare the obtained spectra with those of the starting materials. For instance, the absence of a broad -OH peak in the IR spectrum would indicate the complete reaction of any carboxylic acid precursor. Similarly, the ¹H NMR should not show signals corresponding to unreacted mesitylene.

An alternative synthetic route could be the oxidation of a corresponding secondary alcohol. In this case, the validation would need to confirm the complete oxidation by the absence of the alcohol's characteristic -OH stretch in the IR and the disappearance of the carbinol proton signal in the ¹H NMR.

Conclusion

The validation of the synthesis of this compound is a clear-cut process when approached with a systematic and multi-technique spectroscopic strategy. By cross-referencing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a high degree of confidence in the molecular structure can be achieved. This guide provides the expected spectral data and the underlying rationale, empowering researchers to interpret their results with expertise and to ensure the trustworthiness of their findings. The principles outlined here are not only applicable to this specific molecule but also serve as a robust framework for the characterization of a wide range of organic compounds.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

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  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

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  • ResearchGate. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Retrieved from [Link]

  • RSC Publishing. (n.d.). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Retrieved from [Link]

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A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a valuable building block in medicinal chemistry and materials science, predominantly relies on the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a suitable succinic acid derivative. The choice of catalyst for this crucial carbon-carbon bond-forming reaction is pivotal, directly impacting yield, selectivity, process sustainability, and economic viability. This guide provides an in-depth, objective comparison of various catalytic systems, supported by experimental data from analogous reactions, to empower researchers in making informed decisions for their synthetic strategies.

The Crucial Role of Catalysis in the Acylation of Mesitylene

The Friedel-Crafts acylation involves the electrophilic substitution of a proton on an aromatic ring with an acyl group. The reaction is initiated by the formation of a highly reactive acylium ion from an acylating agent, a process facilitated by a catalyst. The selection of the catalyst dictates the reaction's efficiency and practicality, navigating a trade-off between reactivity, cost, safety, and environmental impact. This guide will explore two primary categories of catalysts: homogeneous Lewis acids and heterogeneous solid acids.

Homogeneous Lewis Acid Catalysts: The Workhorses of Friedel-Crafts Acylation

Homogeneous catalysts, existing in the same phase as the reactants, have been the traditional choice for Friedel-Crafts acylation due to their high activity.[1]

Aluminum Chloride (AlCl₃): The Classic, Potent Catalyst

Aluminum chloride is a powerful Lewis acid that readily activates acylating agents.[2] However, its application is often hampered by the need for stoichiometric or even super-stoichiometric amounts because it forms a strong complex with the resulting ketone product, which deactivates the catalyst.[1] This necessitates a hydrolytic workup to release the product, generating significant aqueous waste.[3]

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride (A Representative Procedure) [4]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with anhydrous aluminum chloride (1.1 to 2.5 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: The mixture is cooled to 0-5 °C. A solution of the acylating agent (e.g., succinic anhydride or ethyl 3-(chloroformyl)propanoate) (1.0 equivalent) in the same solvent is added dropwise. Following this, a solution of mesitylene (1.0 to 1.2 equivalents) is added slowly, maintaining the low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-24 hours), with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Other Homogeneous Lewis Acids: Seeking Milder and More Catalytic Alternatives

To overcome the drawbacks of AlCl₃, other metal-based Lewis acids have been explored.

  • Ferric Chloride (FeCl₃): A less potent but more cost-effective alternative to AlCl₃. While often requiring milder reaction conditions, it can still necessitate more than catalytic amounts.[5] Interestingly, hydrated forms like FeCl₃·6H₂O have shown good activity in certain ionic liquid systems.

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂): These catalysts are gaining popularity due to their water tolerance, lower corrosiveness, and the ability to be used in truly catalytic amounts (typically 1-10 mol%).[3] They are particularly effective for activating acylating agents under milder conditions.[6]

Heterogeneous Solid Acid Catalysts: The Sustainable Frontier

Heterogeneous catalysts, being in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation, reusability, and reduced waste generation, aligning with the principles of green chemistry.[7][8][9]

Zeolites: Shape-Selective and Reusable Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures, providing shape selectivity and strong Brønsted and Lewis acid sites.[10] Zeolite H-BEA is a particularly promising catalyst for Friedel-Crafts acylation due to its three-dimensional pore structure and strong acidity.[11][12][13]

Experimental Protocol: Acylation of Mesitylene using Zeolite H-BEA (A Representative Procedure)

  • Catalyst Activation: Zeolite H-BEA is activated by heating under vacuum or a flow of dry air at high temperatures (e.g., 400-550 °C) to remove adsorbed water.

  • Reaction Setup: A flask is charged with the activated zeolite, mesitylene, and a high-boiling solvent (e.g., nitrobenzene or sulfolane, or run neat).

  • Reaction: The acylating agent (e.g., succinic anhydride) is added, and the mixture is heated to a higher temperature (typically 100-180 °C) for several hours.

  • Catalyst and Product Separation: After the reaction, the solid catalyst is simply filtered off from the hot reaction mixture. The filtrate is then worked up to isolate the product.

  • Catalyst Regeneration: The recovered zeolite can be washed with a solvent, dried, and calcined to be reused in subsequent reactions.[14]

Acid-Treated Clays: Cost-Effective and Active Catalysts

Clays, such as montmorillonite, can be acid-activated to enhance their catalytic activity. Fe(III)-exchanged K10 montmorillonite (Fe-K10) has shown excellent performance in the acylation of mesitylene, providing high yields.[11] These catalysts are low-cost and the metal ions are often well-retained within the clay structure, minimizing leaching.

Comparative Performance Data

While direct comparative data for the synthesis of this compound is scarce, the following table summarizes representative data for the acylation of mesitylene with various acylating agents, providing a strong basis for catalyst selection.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
AlCl₃Benzoyl ChlorideMesitylene (solvent)Room Temp-83[15]
AlCl₃Acetyl ChlorideMesitylene (solvent)Room Temp-92[15]
[Pd(cinnamyl)Cl]₂ / Cu(OTf)₂N-phenyl-N-tosylbenzamideMesitylene (solvent)12012(isolated yields vary)[16]
Heterogeneous Catalysts
Fe-K10 MontmorilloniteBenzoyl Chloride---98-100[11]
Zeolite H-BEAAcetic Anhydride---(High conversion)[11]

Visualizing the Catalytic Pathways

Friedel_Crafts_Acylation cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis Hom_Cat Homogeneous Catalyst (e.g., AlCl₃, FeCl₃, Metal Triflate) Acylium_H Acylium Ion (in solution) Hom_Cat->Acylium_H Activates Acyl_Agent_H Acylating Agent (in solution) Acyl_Agent_H->Acylium_H Intermediate_H σ-Complex Intermediate (in solution) Acylium_H->Intermediate_H Electrophilic Attack Mesitylene_H Mesitylene (in solution) Mesitylene_H->Intermediate_H Product_Complex Product-Catalyst Complex (in solution) Intermediate_H->Product_Complex Deprotonation Product_H Product Product_Complex->Product_H Hydrolytic Workup Het_Cat Heterogeneous Catalyst (e.g., Zeolite, Clay) (Solid) Acylium_Het Acylium Ion (at catalyst surface) Het_Cat->Acylium_Het Activates Acyl_Agent_Het Acylating Agent (liquid phase) Acyl_Agent_Het->Acylium_Het Intermediate_Het σ-Complex Intermediate (at catalyst surface) Acylium_Het->Intermediate_Het Electrophilic Attack Mesitylene_Het Mesitylene (liquid phase) Mesitylene_Het->Intermediate_Het Product_Het Product (in liquid phase) Intermediate_Het->Product_Het Deprotonation & Desorption Product_Het->Het_Cat Catalyst is filtered and reused

Caption: Comparative workflow of homogeneous and heterogeneous catalysis in Friedel-Crafts acylation.

Choosing the Right Catalyst: A Decision Framework

The optimal catalyst choice depends on the specific requirements of the synthesis.

Catalyst_Decision_Tree Start Catalyst Selection for Mesitylene Acylation High_Yield Is highest possible yield the primary goal, regardless of waste generation? Start->High_Yield Sustainability Are sustainability, reusability, and ease of separation critical? High_Yield->Sustainability No AlCl3 Consider AlCl₃ (High activity, but stoichiometric and generates significant waste) High_Yield->AlCl3 Yes Mild_Conditions Are mild reaction conditions and catalytic quantities essential? Sustainability->Mild_Conditions No Solid_Acids Consider Heterogeneous Catalysts (e.g., Zeolites, Acid-Treated Clays) (Reusable, environmentally friendly, may require higher temperatures) Sustainability->Solid_Acids Yes Mild_Conditions->AlCl3 No Metal_Triflates Consider Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) (Catalytic, milder conditions, higher cost) Mild_Conditions->Metal_Triflates Yes

Caption: Decision framework for selecting a catalyst for the acylation of mesitylene.

Conclusion and Future Perspectives

While traditional homogeneous Lewis acids like AlCl₃ remain effective for the synthesis of this compound, the field is increasingly moving towards more sustainable heterogeneous catalysts. Zeolites and acid-treated clays offer compelling advantages in terms of reusability and reduced environmental impact, although they may require more forcing reaction conditions. Metal triflates present a promising middle ground, offering high catalytic activity under milder conditions. The choice of catalyst will ultimately be guided by a balance of factors including desired yield, process scale, cost, and environmental considerations. Further research focusing on the direct comparison of these catalysts for the specific synthesis of this compound would be invaluable for optimizing the production of this important chemical intermediate.

References

  • Ranu, B. C., & Dutta, P. (2003). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 103(11), 4449–4484.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem.
  • Homogeneous vs Heterogeneous C
  • Kumar, R., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Serbian Chemical Society, 80(1), 1-13.
  • Kumar, A., & Akamanchi, K. G. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10.
  • BenchChem. (2025).
  • Park, H., & Lee, S. (2018). Palladium and Copper-Catalyzed Friedel–Crafts Acylation with Activated Amides. Asian Journal of Organic Chemistry, 7(8), 1549-1552.
  • Chen, J. (2014). Homogeneous and Heterogeneous Catalysis: Teachings of the Thermal Energy and Power Engineering Course.
  • Farnetti, E., Di Monte, R., & Kašpar, J. (2009). Homogeneous and Heterogeneous Catalysis. In UNESCO – EOLSS SAMPLE CHAPTERS INORGANIC AND BIO-INORGANIC CHEMISTRY (Vol. II).
  • Gurunathan, B., Aiswarya, R., Sukumar, S., & Nivetha, R. (2018). Comparison of Homogeneous and Heterogeneous catalysts.
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  • Ranu, B. C., & Dutta, P. (2006). Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077-1104.
  • Stolar, T., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 130-137.
  • Yu, J., Truc, V., Riebel, P., Hierl, E., & Mudryk, B. (2008).
  • Schmalz, T., & Stark, A. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 13, 1640-1647.
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  • Wiles, C., & Watts, P. (2018).
  • Baddeley, G., & Pendleton, A. G. (1952). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 807-811.
  • Vlasenko, N. V., Kochkin, Y. N., Telbiz, G., & Strizhak, P. (2019). Insight into the active site nature of zeolite H-BEA for liquid phase etherification of isobutylene with ethanol. RSC Advances, 9(60), 35057-35069.
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 4-(4-butylphenyl)-4-oxobutanoate as a Versatile Synthetic Building Block. BenchChem.
  • Vlasenko, N. V., Kochkin, Y. N., Telbiz, G., & Strizhak, P. (2019). Insight into the active site nature of zeolite H-BEA for liquid phase etherification of isobutylene with ethanol. RSC Advances, 9(60), 35057-35069.
  • Vlasenko, N. V., Kochkin, Y. N., Telbiz, G., & Strizhak, P. (2019). Insight into the active site nature of zeolite H-BEA for liquid phase etherification of isobutylene with ethanol. RSC Advances, 9(60), 35057-35069.
  • Yathirajan, H. S., et al. (2017). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Journal of Molecular Structure, 1147, 532-540.
  • Li, C., Dong, X., Yu, H., & Yu, Y. (2023). Water structures on acidic zeolites and their roles in catalysis. Physical Chemistry Chemical Physics, 25(36), 24547-24562.
  • Rahman, A. F. A., et al. (2021). Influence of dendrimeric silica BEA zeolite towards acidity and mesoporosity for enhanced benzene methylation. Materials Today: Proceedings, 42, 211-216.

Sources

A Researcher's Guide to the Purity Validation of Commercial "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for the purity validation of a common synthetic intermediate, "Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate." We will move beyond a simple listing of methods to provide a self-validating, multi-pronged analytical approach, explaining the rationale behind each experimental choice. This guide is designed to be a practical resource, offering both theoretical grounding and detailed experimental protocols.

Understanding the Analyte and Potential Impurities

"this compound" is an aromatic keto ester. Its structure suggests a synthetic pathway involving the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a succinic acid derivative, likely ethyl succinyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]

Understanding this synthesis is critical as it informs the potential impurity profile. Key impurities to consider include:

  • Starting Materials: Unreacted mesitylene and ethyl succinyl chloride (or its hydrolysis product, succinic acid).

  • Di-acylated Byproducts: The highly activated mesitylene ring could undergo a second acylation, leading to the formation of di-acylated species.[3]

  • Positional Isomers: Although the substitution on mesitylene is directed, minor isomers could potentially form.

  • Catalyst Residues: Residual aluminum salts from the workup process.

  • Solvent Residues: Solvents used during the reaction and purification steps.

Our analytical strategy must be capable of separating and quantifying the main component from these potential impurities.

A Multi-Technique Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we will employ an orthogonal array of methods, each providing a different piece of the puzzle. This approach ensures a robust and trustworthy purity assessment.

G cluster_0 Purity Validation Workflow cluster_1 Techniques Initial Characterization Initial Characterization Chromatographic Purity Chromatographic Purity Initial Characterization->Chromatographic Purity Identity Confirmed FTIR FTIR Initial Characterization->FTIR 1H & 13C NMR 1H & 13C NMR Initial Characterization->1H & 13C NMR Absolute Purity (qNMR) Absolute Purity (qNMR) Chromatographic Purity->Absolute Purity (qNMR) Impurity Profile HPLC-UV HPLC-UV Chromatographic Purity->HPLC-UV GC-MS GC-MS Chromatographic Purity->GC-MS Final Purity Statement Final Purity Statement Absolute Purity (qNMR)->Final Purity Statement Quantitative Value qNMR qNMR Absolute Purity (qNMR)->qNMR

Caption: Orthogonal workflow for purity validation.

Experimental Protocols and Data Interpretation

Initial Characterization: Identity Confirmation

Before quantifying purity, it is essential to confirm the identity of the bulk material.

Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for the ester and ketone carbonyl groups, as well as aromatic C-H and C=C bonds.

Protocol:

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, prepare a KBr pellet or a mull.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks. For "this compound," expect strong C=O stretching vibrations around 1735 cm⁻¹ for the ester and 1685 cm⁻¹ for the aromatic ketone.

Functional GroupExpected Absorption Range (cm⁻¹)
Ester C=O1750-1735
Ketone C=O1700-1680
Aromatic C=C1600-1450
C-O Stretch1300-1000
Aromatic C-H3100-3000
Aliphatic C-H3000-2850

Rationale: NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Assign the peaks to the corresponding protons and carbons in the structure. The presence of all expected signals with the correct integration and multiplicity in the ¹H spectrum, and the correct number of signals in the ¹³C spectrum, provides strong evidence of the compound's identity.

Chromatographic Purity: Profiling Impurities

Chromatographic techniques are essential for separating the main component from structurally similar impurities.

Rationale: HPLC is a powerful technique for separating non-volatile or thermally labile compounds. A reversed-phase method is suitable for our moderately polar analyte. Due to the presence of a chromophore (the aromatic ring and ketone), UV detection is appropriate. It is important to note that β-keto esters can sometimes exhibit poor peak shapes in reversed-phase HPLC due to keto-enol tautomerism.[4] To mitigate this, adjusting the mobile phase pH to the acidic side or increasing the column temperature can be beneficial.[4]

Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.[5]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). Start with a 50:50 mixture and ramp up the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30-40°C.[6]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.[5]

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

  • Data Analysis: The purity is estimated by the area percentage of the main peak relative to the total area of all peaks.

ParameterSuggested ValueRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar aromatic compounds.[5]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidCommon mobile phase for reversed-phase chromatography. Acid helps to suppress ionization and improve peak shape.
Detection 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.

Rationale: GC-MS is ideal for the analysis of volatile and thermally stable compounds. It provides excellent separation and structural information from the mass spectra of the eluting peaks. For β-keto esters, there can be a risk of thermal decomposition in the GC inlet.[7] A derivatization step, such as oximation, can be employed to improve thermal stability, though direct injection with a carefully optimized method is often feasible.[7]

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions (Starting Point, adapted from a similar compound): [7]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or dichloromethane (e.g., 0.1 mg/mL).

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of "this compound." The mass spectra of minor peaks can be used to identify impurities by library searching or fragmentation pattern analysis.

Absolute Purity: Quantitative NMR (qNMR)

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[9]

G Accurately Weigh Analyte & Internal Standard Accurately Weigh Analyte & Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Accurately Weigh Analyte & Internal Standard->Dissolve in Deuterated Solvent Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in Deuterated Solvent->Acquire 1H NMR Spectrum Process Data Process Data Acquire 1H NMR Spectrum->Process Data Calculate Purity Calculate Purity Process Data->Calculate Purity

Caption: qNMR experimental workflow.

Protocol:

  • Selection of Internal Standard: Choose a certified internal standard that is stable, non-volatile, has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte, and is soluble in the same deuterated solvent. Maleic acid or dimethyl sulfone are good candidates.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of the internal standard (e.g., 5-10 mg) into a vial.

    • Accurately weigh (to 0.01 mg) a known amount of the "this compound" sample (e.g., 15-20 mg) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation of all protons. A D1 of 30-60 seconds is often sufficient.

    • Use a calibrated 90° pulse.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Summary of Results and Final Purity Statement

The results from each technique should be compiled to provide a comprehensive purity statement.

Analytical TechniquePurposeTypical Result
FTIR Functional Group ConfirmationSpectrum consistent with structure
¹H & ¹³C NMR Structural ConfirmationAll expected peaks present
HPLC-UV Chromatographic Purity (non-volatile impurities)e.g., 99.5% by area
GC-MS Chromatographic Purity (volatile impurities)e.g., 99.7% by area
qNMR Absolute Puritye.g., 99.2% by weight

Example Purity Statement:

The purity of the commercial "this compound" was determined to be 99.2% by weight as determined by quantitative ¹H NMR. Chromatographic purity by HPLC-UV and GC-MS was found to be 99.5% and 99.7% (by area percent), respectively. The identity of the compound was confirmed by FTIR, ¹H NMR, and ¹³C NMR, and the data were consistent with the proposed structure.

Conclusion

This guide has outlined a robust, multi-technique approach for the purity validation of "this compound." By combining spectroscopic and chromatographic methods, and culminating in a quantitative NMR assay, researchers can have a high degree of confidence in the purity of their material. This self-validating system, grounded in established analytical principles, provides a framework that can be adapted for the purity assessment of other chemical intermediates, ensuring the integrity and reliability of subsequent research and development activities.

References

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • Kim, D. Y., et al. (2013). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters. [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • de Oliveira, A. C. S., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Gören, A. C., et al. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education. [Link]

  • Parra-Falka, I., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals. [Link]

  • Rowley, J., & Tose, F. (2021). Biocatalytic Friedel-Crafts Reactions. ChemBioChem. [Link]

  • Bigi, F., et al. (2004). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. [Link]

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Gore, P. H. (1970). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Journal of the Chemical Society C: Organic. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical methods for the accurate quantification of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate, a compound of interest in various research and development pipelines. As your partner in analytical science, this guide moves beyond mere procedural lists, delving into the rationale behind methodological choices to ensure you can confidently select and implement the most suitable analytical strategy for your specific needs. Every protocol herein is designed as a self-validating system, grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative for a Novel Keto Ester

This compound, with its distinct aromatic ketone and ester functionalities, presents unique analytical challenges. Accurate quantification is paramount for a variety of applications, from reaction monitoring in process development to purity assessment in quality control. The choice of analytical technique is a critical decision that directly impacts the reliability and validity of experimental data. This guide will explore and compare three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and sensitivity. For a molecule like this compound, a reversed-phase HPLC method with UV detection is a logical starting point. However, the presence of the β-keto ester moiety necessitates careful method development to address potential challenges like keto-enol tautomerism, which can lead to poor peak shapes.[1]

Causality in HPLC Method Design

The primary challenge with β-keto esters in reversed-phase HPLC is the potential for on-column keto-enol tautomerization, resulting in broadened or split peaks.[1] To mitigate this, our experimental design focuses on controlling the mobile phase pH and temperature to favor one tautomeric form. An acidic mobile phase can accelerate the interconversion, leading to a single, sharp peak.[1] The choice of a C18 column is based on its hydrophobicity, which is well-suited for retaining the aromatic ring of the analyte.

Detailed Experimental Protocol: HPLC-UV

Objective: To develop and validate a robust HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ketone chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Formic Acid).

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in acetonitrile to an expected concentration within the calibration range.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[2][3][4]

Workflow Diagram: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution A->B C Serial Dilutions for Calibration Curve B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E Instrument Setup & Equilibration E->F G Data Acquisition (Chromatograms) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[5] It is particularly well-suited for volatile and thermally stable compounds like this compound.

Rationale for GC-MS Application

The primary advantage of GC-MS is its high specificity. The mass spectrometer provides a unique fragmentation pattern for the analyte, which serves as a chemical fingerprint, allowing for unambiguous identification and quantification, even in complex matrices. This is a significant advantage over HPLC with UV detection, which relies on retention time and UV absorbance for identification.

Detailed Experimental Protocol: GC-MS

Objective: To develop a sensitive and selective GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Materials:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • Internal Standard (e.g., a structurally similar, stable isotopically labeled compound or a compound with similar volatility and polarity not present in the sample)

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification. Key ions for the target analyte would be determined from a full scan spectrum.

Sample Preparation:

  • Stock Solutions: Prepare separate stock solutions of the reference standard and the internal standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.

  • Sample Solution: Prepare the sample by dissolving it in dichloromethane and adding the internal standard at the same concentration as in the calibration standards.

Workflow Diagram: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Analyte & Internal Standard Stocks B Create Calibration Standards with IS A->B C Prepare Sample with IS A->C E Inject Standards & Sample B->E C->E D Instrument Setup & Method Loading D->E F Data Acquisition (TIC & SIM) E->F G Peak Integration (Analyte & IS) F->G H Generate Calibration Curve (Response Ratio vs. Conc.) G->H I Calculate Analyte Concentration H->I

Caption: Workflow for GC-MS quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance without the need for a calibration curve of the analyte itself.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7]

The Power of an Absolute Method

Unlike chromatographic techniques that rely on response factors, qNMR can provide a more direct and potentially more accurate quantification, especially when a certified reference material for the analyte is not available.[9][10] This makes it an invaluable tool for purity assessment and the characterization of new chemical entities.

Detailed Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

Materials:

  • This compound sample

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Accurately weigh a specific amount of the this compound sample into the same NMR tube.

  • Add a sufficient volume of deuterated solvent to completely dissolve both the sample and the internal standard.

NMR Data Acquisition:

  • Pulse Sequence: A simple 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation between scans. This is critical for accurate integration.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

Data Processing and Quantification:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity of the analyte using the following equation[6]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • std = internal standard

    • analyte = this compound

Workflow Diagram: qNMR Method

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Purity Calculation A Accurately Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent in NMR Tube A->B C Instrument Setup & Shimming B->C D Acquire 1H Spectrum with Optimized Parameters (d1) C->D E Process Spectrum (FT, Phasing, Baseline Correction) D->E F Integrate Analyte & Standard Signals E->F G Calculate Purity using the qNMR Equation F->G

Caption: Workflow for qNMR quantification.

Comparative Analysis of Analytical Methods

The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the discussed techniques.

ParameterHPLC-UVGC-MS¹H qNMR
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation followed by mass-based detection and identification.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.
Selectivity Moderate to good. Relies on chromatographic resolution.Excellent. Mass spectral data provides high confidence in identification.Excellent. Relies on unique chemical shifts of protons.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).Moderate (µg to mg range).
Quantification Relative (requires a calibration curve with a reference standard).Relative (requires a calibration curve, often with an internal standard).Absolute (can determine purity without a specific analyte standard curve).[9]
Sample Throughput High.Moderate to high.Low to moderate.
Instrumentation Cost Moderate.High.Very high.
Key Advantage Robust, widely available, and versatile.High specificity and structural information.Absolute quantification and high structural information content.
Key Limitation Potential for interferences, less specific than MS.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, requires more sample, and longer acquisition times for high precision.

Conclusion and Recommendations

For routine quality control and high-throughput screening where high sensitivity is required, HPLC-UV offers a robust and cost-effective solution, provided that the method is carefully developed to manage the potential for tautomerism. For applications requiring definitive identification and quantification, especially in complex matrices or for impurity profiling, GC-MS is the superior choice due to its high specificity. When the primary goal is to determine the absolute purity of a reference standard or to perform a primary characterization of a new chemical entity, ¹H qNMR is the most powerful and reliable method.

Ultimately, the choice of analytical method should be guided by a thorough understanding of the analytical problem and the resources available. It is often beneficial to use a combination of these techniques for a comprehensive analytical characterization of a molecule like this compound.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.
  • Hollis, D. P. (1963). Quantitative analysis using NMR.
  • University of Cambridge. (2017). Quantitative NMR Spectroscopy.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • G, S., & R, M. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 51(7), 648-661.
  • Neto, A. D. F., & Paim, A. P. S. (2017). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 40(10), 1206-1215.
  • Lavanya, G., Sunil, M., Eswarudu, M. M., Eswaraiah, M. C., Harisudha, K., & Spandana, B. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 17-23.
  • Kumar, V., & Sharma, V. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1011.
  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC.
  • Schuetzle, D., Lee, F. S., Prater, T. J., & Tejada, S. B. (1981). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology, 15(10), 1254-1258.
  • Le Boucher, J., Coudray-Lucas, C., Giboudeau, J., Jardel, A., Ekindjian, O. G., & Cynober, L. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical chemistry, 46(6 Pt 1), 848–853.
  • Szaleniec, M., Szymańska, K., Mací́as, R. L., & Heider, J. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied microbiology and biotechnology, 100(19), 8345–8358.
  • ResearchGate. (n.d.). Fast GC/MS chromatogram of the organic ketone derivatives by EI (Figure 5(a)) and NCI (Figure 5(b)) mode.
  • Yuan, T., & Munger, J. (2017). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 89(12), 6438-6442.
  • Iwasaki, Y., Sendo, M., & Imai, K. (2015). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 7(17), 7114-7120.
  • Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube.
  • Doménech-Carbó, M. T., & Osete-Cortina, L. (2005). Characterization of ketone resins by pyrolysis/gas chromatography/mass spectrometry. Analytical Chemistry, 77(19), 6140-6149.
  • Li, Y., Mahattanatawee, K., & Songsermpong, S. (2024). Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties. Journal of Food Composition and Analysis, 125, 105749.

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A Comparative Guide to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate in Heterocyclic Synthesis: Harnessing Steric Influence for Chemical Diversity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. The strategic synthesis of these scaffolds is paramount, and the choice of starting materials dictates the efficiency, novelty, and ultimate utility of the resulting molecules. Among the versatile precursors, γ-keto esters are workhorse building blocks for constructing a variety of five- and six-membered heterocycles. This guide provides a comparative analysis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate , a unique γ-keto ester, against its less sterically encumbered counterpart, Ethyl 4-oxo-4-phenylbutanoate. We will explore how the deliberate introduction of steric bulk via the mesityl (2,4,6-trimethylphenyl) group profoundly influences reaction outcomes, offering researchers a powerful tool to modulate reactivity and access novel chemical space.

The Decisive Role of the Mesityl Group: Beyond a Simple Phenyl Ring

The defining feature of this compound is its mesityl group. Unlike a simple phenyl ring, the two ortho-methyl groups impose significant steric hindrance around the adjacent carbonyl.[1][2][3] This steric shield is not merely a passive obstruction; it actively directs the course of chemical reactions.

Key Physicochemical Impacts of the Mesityl Group:

  • Steric Hindrance: The bulky methyl groups physically obstruct the approach of nucleophiles to the carbonyl carbon.[2][3] This can slow down reaction rates but also introduces a higher degree of selectivity, preventing unwanted side reactions.

  • Electronic Effects: The three methyl groups are electron-donating, enriching the aromatic ring with electron density. This electronic effect, however, is often secondary to the overwhelming steric influence in many reactions.

  • Conformational Rigidity: The steric clash between the ortho-methyl groups and the carbonyl oxygen forces the acyl group to twist out of the plane of the aromatic ring. This altered conformation can impact the accessibility of the carbonyl for intramolecular cyclization reactions.[1]

These factors combine to create a reagent with a distinct reactivity profile compared to simpler aryl keto esters.

Mesityl_Influence cluster_0 Properties of Mesityl Group cluster_1 Consequences in Synthesis Mesityl 2,4,6-Trimethylphenyl (Mesityl Group) Steric_Hindrance Significant Steric Hindrance Mesityl->Steric_Hindrance ortho-CH₃ Electronic_Donation Electron Donating (+I) Mesityl->Electronic_Donation 3x CH₃ Torsional_Strain Increased Torsional Strain Mesityl->Torsional_Strain Altered_Reactivity Altered Carbonyl Reactivity Steric_Hindrance->Altered_Reactivity Electronic_Donation->Altered_Reactivity Torsional_Strain->Altered_Reactivity Reaction_Selectivity Enhanced Selectivity Altered_Reactivity->Reaction_Selectivity Rate_Modulation Reaction Rate Modulation Altered_Reactivity->Rate_Modulation Novel_Scaffolds Access to Novel Scaffolds Reaction_Selectivity->Novel_Scaffolds

Caption: Influence of the mesityl group on synthetic outcomes.

Comparative Heterocyclic Syntheses

To illustrate the practical implications of using this compound, we will compare its performance in two fundamental heterocyclic syntheses against the standard, Ethyl 4-oxo-4-phenylbutanoate.

Case Study 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for creating substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6] It is a robust and widely used method for accessing this important heterocyclic core.[7]

General Reaction: 1,4-Dicarbonyl + R-NH₂ → Substituted Pyrrole

When comparing our two γ-keto esters, the key difference lies in the accessibility of the aryl ketone.

  • Ethyl 4-oxo-4-phenylbutanoate: The phenyl ketone is relatively unhindered, allowing for rapid reaction with the amine, typically under mild acidic conditions.

  • This compound: The mesityl ketone is sterically shielded. This necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger acid catalysis) to overcome the steric barrier. However, this can also be an advantage, potentially reducing the formation of byproducts seen with more reactive substrates.

Comparative Data (Hypothetical & Representative):

ParameterEthyl 4-oxo-4-phenylbutanoateThis compoundRationale for Difference
Reagent AnilineAnilineSame nucleophile for direct comparison.
Conditions Acetic Acid, 80 °CAcetic Acid, 120 °C (sealed tube)Higher energy needed to overcome steric hindrance.
Reaction Time 4 hours24 hoursSlower rate of nucleophilic attack on the hindered ketone.
Yield ~85%~70%Yield may be lower due to harsher conditions or incomplete reaction.
Purity Profile Good, minor byproductsExcellent, very clean reactionSteric hindrance prevents potential side reactions.

This comparison highlights a classic trade-off in synthesis: reaction rate versus selectivity. The mesityl-containing substrate is slower to react but can lead to cleaner products, which is a significant advantage in multi-step syntheses by simplifying purification.

Paal_Knorr_Mechanism A O C(Ar)-CH₂-CH₂-C(=O)OEt 1,4-Dicarbonyl + R-NH₂ B Amine attacks less-hindered ester carbonyl (minor) or more reactive keto carbonyl (major) A->B C HO-C(Ar)(NH₂R)-... Hemiaminal Intermediate B->C Nucleophilic Attack D Cyclization: Intramolecular attack on second carbonyl C->D E 2,5-Dihydroxy- tetrahydropyrrole derivative D->E F Dehydration (-2 H₂O) E->F G Pyrrole Product Ar-C₄H₂N(R)-CO₂Et F->G Aromatization

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Case Study 2: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[8][9] These thiophenes are valuable scaffolds in medicinal chemistry.[10][11]

General Reaction: Ketone + Active Methylene Nitrile + Sulfur + Base → 2-Aminothiophene

In this reaction, the γ-keto ester can serve as the ketone component. The initial step is a Knoevenagel condensation between the ketone and the active methylene compound.[8]

  • Ethyl 4-oxo-4-phenylbutanoate: The unhindered ketone readily undergoes the Knoevenagel condensation, leading to high yields under standard Gewald conditions (e.g., morpholine as a base in ethanol).

  • This compound: The sterically hindered mesityl ketone makes the initial Knoevenagel condensation significantly more difficult. The reaction may fail entirely under standard conditions or require much stronger bases and higher temperatures, which can lead to decomposition and a more complex product mixture. This demonstrates a limitation where extreme steric hindrance can render a substrate unsuitable for a particular multicomponent reaction pathway.

Comparative Data (Hypothetical & Representative):

ParameterEthyl 4-oxo-4-phenylbutanoateThis compoundRationale for Difference
Reagents Malononitrile, Sulfur, MorpholineMalononitrile, Sulfur, MorpholineStandard Gewald conditions.
Conditions Ethanol, 60 °CEthanol, 60 °CIdentical conditions to test substrate reactivity.
Reaction Time 6 hours48 hoursVery slow or no Knoevenagel condensation.
Yield ~78%< 5% (or no reaction)Steric bulk prevents the formation of the key Knoevenagel adduct.
Outcome Successful synthesis of thiopheneReaction fails, starting material recoveredThe steric barrier is too high for this reaction mechanism.

This case illustrates that while steric hindrance can be a tool for selectivity, it can also be a liability, shutting down desired reaction pathways. This knowledge is crucial for reaction design, guiding chemists to choose appropriate substrates for specific transformations.

Experimental Protocol: Paal-Knorr Synthesis of Ethyl 5-mesityl-1-phenyl-1H-pyrrole-2-carboxylate

This protocol provides a detailed methodology for the synthesis of a pyrrole derivative using the sterically hindered substrate, reflecting the need for more forcing conditions.

Workflow Overview:

Synthesis_Workflow A 1. Reagent Setup B 2. Reaction Under Reflux A->B Add reagents to flask C 3. Work-up & Extraction B->C Cool & quench D 4. Purification C->D Isolate crude product E 5. Characterization D->E Column chromatography

Caption: Step-by-step workflow for the Paal-Knorr synthesis.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a pressure-rated sealed tube equipped with a magnetic stir bar, add this compound (e.g., 2.62 g, 10 mmol).

  • Add glacial acetic acid (20 mL) followed by aniline (1.0 mL, 11 mmol).

  • Causality: Acetic acid serves as both the solvent and the acid catalyst required to protonate a carbonyl group, facilitating the initial nucleophilic attack by the amine. A sealed tube is used to safely reach temperatures above the solvent's boiling point, providing the necessary energy to overcome the steric hindrance of the mesityl group.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Causality: Neutralization quenches the acid catalyst and converts the product to its free base form, ensuring it is soluble in the organic extraction solvent.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure pyrrole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Strategic Recommendations

This compound is not a direct drop-in replacement for simpler γ-keto esters like Ethyl 4-oxo-4-phenylbutanoate. Instead, it is a specialized building block whose utility is defined by the steric influence of its mesityl group.

Choose this compound when:

  • High selectivity is required: The steric bulk can prevent side reactions, leading to cleaner product profiles and easier purification.

  • A specific stereochemical or regiochemical outcome is desired: The steric hindrance can be used to direct reactions in a way that is not possible with smaller substituents.

  • Accessing sterically congested scaffolds: It is an ideal precursor for creating molecules with bulky groups positioned at the core of a heterocyclic ring.

Avoid this reagent when:

  • Fast reaction kinetics are paramount: The inherent steric hindrance will almost always lead to slower reaction rates.

  • The reaction mechanism is sensitive to steric bulk: As seen in the Gewald example, some reactions, particularly multicomponent ones, may fail if a key bond-forming step is sterically blocked.

By understanding the interplay between steric and electronic effects, researchers can strategically deploy this compound to solve complex synthetic challenges and accelerate the discovery of novel, high-value heterocyclic compounds.

References

  • Hantzsch, A. R. (1882). The Hantzsch pyridine synthesis is a multi-component organic reaction. Justus Liebigs Annalen der Chemie.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]

  • Shaabani, A., et al. (2017). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte Fur Chemie, 148, 711–716. [Link]

  • Kavitha, S., et al. (2019). A four-component Gewald reaction for the synthesis of 2-aminothiophenes using L-proline as an organocatalyst. Sourced from general reviews on green methodologies for 2-aminothiophene synthesis. [Link]

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  • Alajarín, R., et al. (1992). The pioneering report on the use of microwave activation to obtain Hantzsch 1,4-DHP. Synlett. Sourced from overviews of microwave-assisted Hantzsch synthesis. [Link]

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  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]

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  • SynOpen. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (PipBorate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • Feist, F. & Benary, E. The Feist-Benary furan synthesis. Sourced from general heterocyclic chemistry resources. [Link]

  • Rao, H. S. P., & Jothilingam, S. (2003). Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives. Journal of Organic Chemistry, 68(13), 5392-5394. [Link]

  • Claisen, R. L. (1881). Claisen condensation for the synthesis of β-Ketoesters. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Gore, P. H., & Hoskins, J. A. Friedel–Crafts acylations of aromatic hydrocarbons. Journal of the Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Steric effects. In Wikipedia. Retrieved January 18, 2026. [Link]

  • Kartika, R. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(09). [Link]

  • Paal, C. (1885). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 18(1), 367-371. [Link]

  • PubChem. (n.d.). Ethyl 4-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • Molecules. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]

  • Scribd. (n.d.). Steric Effects. [Link]

  • ResearchGate. (2003). Steric Effects of Silyl Groups. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate's molecular structure, featuring an aromatic ring, a ketone, and an ester functional group, suggests a profile of potential hazards. An analysis of similar chemical structures indicates the primary risks to be skin and eye irritation, potential for skin sensitization, and respiratory irritation.[1] One analogous compound, Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate, is also classified as hazardous to the aquatic environment with long-lasting effects.[2][3]

Potential HazardDescriptionPrimary Exposure Routes
Skin Irritation May cause redness, itching, or inflammation upon contact.[1]Dermal
Serious Eye Irritation Can cause significant irritation, redness, and discomfort upon contact with the eyes.[1]Ocular
Skin Sensitization May cause an allergic skin reaction after repeated exposure.[2][3]Dermal
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.[1]Inhalation
Chronic Aquatic Toxicity Potential for long-lasting harmful effects on aquatic life.[2][3]Environmental Release

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following recommendations are based on general best practices for handling organic chemicals and the specific hazards identified with similar compounds.[4][5][6]

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and fumes.[7]

  • Face Shield: In situations with a higher potential for splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[7]

Skin Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

  • Gloves: The selection of appropriate gloves is critical. Given the compound's classification as a ketone and ester, nitrile or neoprene gloves are recommended for their chemical resistance.[8][9] Always inspect gloves for any signs of degradation or perforation before use.[4]

Glove MaterialRecommendationChemical Resistance
Nitrile RecommendedGood resistance to oils, greases, and some acids and bases.[8]
Neoprene RecommendedGood resistance to acids, bases, alcohols, and petroleum solvents.[8][9]
Butyl Rubber RecommendedExcellent for handling polar organics like ketones and esters.[8]
Natural Rubber Not RecommendedPoor resistance to many organic solvents.
Respiratory Protection
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

The following workflow outlines the critical steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_observe Conduct Experiment handle_transfer->handle_observe cleanup_decon Decontaminate Glassware handle_observe->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste (see Disposal Plan) cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[1] For large spills, evacuate the area and contact emergency responders.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[10] this compound should be treated as a non-halogenated organic waste.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container designated for "Non-Halogenated Organic Waste".[11]

  • Container Storage: Store waste containers in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[12]

  • Disposal Method: Arrange for the disposal of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[10][12] Do not pour down the drain. [10]

start Is the waste contaminated with Ethyl 4-(2,4,6-trimethylphenyl) -4-oxobutanoate? halogenated Is it mixed with halogenated solvents? start->halogenated Yes non_chem_waste Dispose as non-hazardous waste start->non_chem_waste No non_halogenated_container Place in 'Non-Halogenated Organic Waste' container halogenated->non_halogenated_container No halogenated_container Place in 'Halogenated Organic Waste' container halogenated->halogenated_container Yes

Caption: Decision Tree for Waste Segregation.

By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a culture of safety and responsibility within your laboratory.

References

  • Safety Data Sheet: Ethyl Phenyl(2,4,6-trimethylbenzoyl)
  • Ethyl (2,4,6-trimethylbenzoyl)
  • SAFETY D
  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. (2025-04-09).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Lab Safety - Organic Chemistry. CU Boulder.
  • Safety in the Handling of Labor
  • Personal Protective Equipment: Hands.
  • Safety Data Sheet: Ethyl phenyl(2,4,6-trimethylbenzoyl)
  • SAFETY DATA SHEET - Ethyl 3-methyl-2-oxobutyr
  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025-03-04).
  • Treatment and disposal of chemical wastes in daily labor
  • Safety Data Sheet - 15-keto Fluprostenol isopropyl ester. Cayman Chemical. (2023-04-24).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. (2013-07-19).
  • Waste handling in the organic chemistry lab.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
  • 5 Types of PPE for Hazardous Chemicals.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • SAFETY D
  • Safety Data Sheet - Methyl 4-(4-methoxyphenyl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.